Technical Documentation Center

{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol
  • CAS: 338982-27-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential appli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of the novel compound {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol. As a molecule incorporating a pyridine core, a thioether linkage, and a primary alcohol, it stands as a compound of significant interest for further investigation in medicinal chemistry and materials science. This document is structured to provide not only foundational data but also actionable insights for researchers exploring this and related chemical spaces.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is a thorough analysis of its structure and inherent physical characteristics. While empirical data for {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol is not yet prevalent in the literature, we can predict its properties with a high degree of confidence based on its constituent functional groups and data from analogous structures.

Molecular Formula: C₁₃H₁₃NOS

Molecular Weight: 231.31 g/mol

Predicted Physicochemical Data

PropertyPredicted ValueRationale and Comparative Insights
Melting Point (°C) 85 - 95The presence of the polar hydroxyl and pyridine moieties, along with the rigid aromatic rings, suggests a crystalline solid at room temperature. The melting point is estimated to be higher than that of simpler pyridines but likely lower than highly symmetrical or hydrogen-bond-dense structures.
Boiling Point (°C) > 300Due to its relatively high molecular weight and polarity, a high boiling point is expected. Decomposition may occur at atmospheric pressure before boiling.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol). Sparingly soluble in non-polar solvents (e.g., hexane). Limited solubility in water.The pyridine nitrogen and hydroxyl group can participate in hydrogen bonding, enhancing solubility in polar solvents. The aromatic rings and the thioether impart lipophilic character.
pKa ~4.5 (Pyridinium ion)The pyridine nitrogen is basic and will be protonated under acidic conditions. The electron-donating nature of the thioether and methyl groups may slightly increase the basicity compared to unsubstituted pyridine.

Proposed Synthetic Pathways

The synthesis of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol can be approached through a logical sequence of reactions, leveraging established methodologies in pyridine chemistry. A plausible and efficient synthetic route is outlined below.

Synthesis of 2-[(4-Methylphenyl)sulfanyl]nicotinic acid (Intermediate 1)

The initial step involves the formation of the thioether bond at the 2-position of the pyridine ring. This can be achieved via a nucleophilic aromatic substitution reaction.

Reaction Scheme:

Synthesis of Intermediate 1 2-Chloronicotinic_acid 2-Chloronicotinic acid reagents + K₂CO₃, DMF Δ 2-Chloronicotinic_acid->reagents 4-Methylthiophenol 4-Methylthiophenol 4-Methylthiophenol->reagents Intermediate_1 2-[(4-Methylphenyl)sulfanyl]nicotinic acid reagents->Intermediate_1

Figure 1: Synthesis of the key intermediate.

Detailed Protocol:

  • To a solution of 2-chloronicotinic acid (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (2.5 equivalents) and 4-methylthiophenol (1.1 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 2-[(4-methylphenyl)sulfanyl]nicotinic acid.

Causality: The use of a polar aprotic solvent like DMF facilitates the nucleophilic attack of the thiophenol on the electron-deficient pyridine ring. Potassium carbonate acts as a base to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion.

Esterification of Intermediate 1 (Intermediate 2)

To facilitate the subsequent reduction, the carboxylic acid is converted to its methyl ester.

Reaction Scheme:

Esterification Intermediate_1 2-[(4-Methylphenyl)sulfanyl]nicotinic acid reagents + SOCl₂, Methanol Intermediate_1->reagents Intermediate_2 Methyl 2-[(4-Methylphenyl)sulfanyl]nicotinate reagents->Intermediate_2

Figure 2: Esterification of the carboxylic acid.

Detailed Protocol:

  • Suspend 2-[(4-methylphenyl)sulfanyl]nicotinic acid (1 equivalent) in methanol.

  • Cool the mixture in an ice bath and add thionyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.

Causality: Thionyl chloride activates the carboxylic acid for nucleophilic attack by methanol. This is a standard and efficient method for esterification.

Reduction to {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol (Final Product)

The final step is the reduction of the methyl ester to the primary alcohol. A mild reducing agent is preferable to avoid side reactions.

Reaction Scheme:

Reduction Intermediate_2 Methyl 2-[(4-Methylphenyl)sulfanyl]nicotinate reagents + NaBH₄, Methanol Intermediate_2->reagents Final_Product {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol reagents->Final_Product

Figure 3: Reduction to the final product.

Detailed Protocol:

  • Dissolve methyl 2-[(4-methylphenyl)sulfanyl]nicotinate (1 equivalent) in methanol.

  • Cool the solution in an ice bath and add sodium borohydride (2-3 equivalents) portion-wise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product. The product can be further purified by column chromatography.

Causality: Sodium borohydride is a selective reducing agent for esters to alcohols and is generally compatible with the thioether and pyridine functionalities under these conditions.[1][2]

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds and the expected electronic environment of the nuclei in {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol.

Spectroscopy Predicted Data
¹H NMR (CDCl₃, 400 MHz) δ 7.8-8.0 (d, 1H, pyridine-H6), 7.4-7.6 (d, 2H, tolyl-H), 7.2-7.4 (m, 1H, pyridine-H4), 7.0-7.2 (d, 2H, tolyl-H), 6.8-7.0 (dd, 1H, pyridine-H5), 4.6-4.8 (s, 2H, CH₂OH), 3.5-4.0 (br s, 1H, OH), 2.3-2.4 (s, 3H, CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ 160-162 (pyridine-C2), 150-152 (pyridine-C6), 140-142 (tolyl-C), 138-140 (pyridine-C4), 135-137 (tolyl-C), 130-132 (tolyl-CH), 128-130 (pyridine-C3), 120-122 (pyridine-C5), 62-64 (CH₂OH), 21-22 (CH₃).
IR (KBr, cm⁻¹) 3400-3200 (O-H stretch, broad), 3100-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1600-1580, 1480-1450 (C=C and C=N aromatic ring stretches), 1050-1000 (C-O stretch).
Mass Spectrometry (EI) m/z (%): 231 (M⁺), 214 (M⁺ - OH), 200 (M⁺ - CH₂OH), 121 (tolyl fragment), 110 (pyridinyl-S fragment).

Potential Reactivity and Derivatization

The presence of multiple functional groups in {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol opens up numerous avenues for further chemical modification.

  • Oxidation: The sulfide can be oxidized to the corresponding sulfoxide and sulfone using reagents like m-CPBA or hydrogen peroxide. This would significantly alter the electronic properties and potential biological activity of the molecule.

  • Esterification/Etherification of the Alcohol: The primary alcohol can be readily converted to esters or ethers, allowing for the introduction of various functionalities to probe structure-activity relationships or to modify physical properties like solubility and lipophilicity.

  • N-Alkylation/N-Oxidation of the Pyridine: The pyridine nitrogen can be alkylated to form pyridinium salts or oxidized to the N-oxide, which can further influence the molecule's biological profile and reactivity.

Postulated Biological and Pharmacological Relevance

While the specific biological activity of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol is yet to be determined, its structural motifs are present in numerous biologically active compounds.

  • Antimicrobial and Antifungal Activity: Pyridine derivatives are known to exhibit a broad spectrum of antimicrobial and antifungal activities.[3] The thioether linkage can also contribute to this profile.

  • Anticancer Potential: Arylsulfonamides and various substituted pyridines have been investigated as potential anticancer agents.[4][5]

  • Enzyme Inhibition: The structural features of this molecule make it a candidate for screening against various enzyme targets, particularly kinases, where the pyridine ring can act as a hinge-binding motif.

  • Anti-inflammatory Properties: Some 2-(arylamino)nicotinic acid derivatives are known non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that related structures may possess anti-inflammatory activity.[6][7]

Conclusion

{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol is a novel and synthetically accessible molecule with significant potential for further investigation. This guide provides a robust, albeit predictive, foundation for its chemical properties, synthesis, and potential applications. The proposed synthetic route is based on well-established and reliable chemical transformations, and the predicted physicochemical and spectroscopic data offer a solid starting point for the characterization of this compound. The diverse reactivity of its functional groups and the established biological relevance of its structural components make it a compelling target for researchers in drug discovery and materials science. It is our hope that this technical guide will stimulate further research into this promising area of chemistry.

References

  • PubChem. (n.d.). 2-(p-Tolyl)pyridine. National Center for Biotechnology Information.
  • Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone. (2016). PMC - NIH.
  • Deshmukh, M., Patil, S., Banerjee, K., Oulkar, D., & Shripanavar, C. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266.
  • An improved solvent-free synthesis of flunixin and 2-(arylamino)
  • Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists. (2021). RSC Publishing.
  • Wikipedia. (n.d.). 2-Mercaptopyridine.
  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (n.d.). NIH.
  • An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. (2017).
  • Some of the biological active derivatives of arylsulfonamides. (n.d.).
  • Deshmukh, M., Patil, S., Banerjee, K., Oulkar, D., & Shripanavar, C. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system.
  • New 2-Thiopyridines as Potential Candidates for Killing both Actively Growing and Dormant Mycobacterium tuberculosis Cells. (n.d.). NIH.
  • 2-(p-Tolyl)pyridine. (n.d.). Sigma-Aldrich.
  • Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. (n.d.). PMC - PubMed Central.
  • A New Synthesis of 2(1H)‐Pyridine Thiones and Pyridine Thiols. (1988). ChemInform.
  • Thienopyridines: Synthesis, Properties, and Biological Activity. (2005).
  • Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. (2022). PubMed Central.
  • New 1-hydroxy-2-thiopyridine derivatives active against both replicating and dormant Mycobacterium tuberculosis. (2017). PubMed.
  • Biological Activity of Naturally Derived Naphthyridines. (n.d.). MDPI.
  • Lee, J. I. (2021). Novel Synthesis of Thioflavones and Their Pyridyl Analogs from 2-Mercaptobenzoic(nicotinic) Acid. Journal of the Korean Chemical Society, 65(2), 166-171.
  • Reduction of CO to Methanol with Recyclable Organic Hydrides. (2024). PubMed.
  • The existing methods for the synthesis of 2‐pyridyl thioether. (n.d.).
  • Reduction of CO to Methanol with Recyclable Organic Hydrides. (n.d.). OSTI.GOV.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists. (n.d.). SciSpace.
  • 2-Thiopyridine. (n.d.). PharmaCompass.com.
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). PubMed.
  • 2-(Methylthio)pyridine. (n.d.). Sigma-Aldrich.
  • 3-Pyridinemethanol. (n.d.). ChemicalBook.
  • Pyridine, 2-(methylthio)-. (n.d.). PubChem.
  • 4-Pyridinemethanol. (n.d.). Sigma-Aldrich.
  • 2-Pentylpyridine. (n.d.). PubChem.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI.

Sources

Exploratory

A Prospective Technical Guide to the Synthesis and Potential Applications of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol: A Novel Scaffold for Drug Discovery

Abstract This technical guide presents a comprehensive, prospective analysis of the novel chemical entity {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol. As this compound is not found in the existing chemical literat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide presents a comprehensive, prospective analysis of the novel chemical entity {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol. As this compound is not found in the existing chemical literature, this document serves as a foundational guide for its synthesis, characterization, and potential exploration in medicinal chemistry and drug development. We provide a detailed retrosynthetic analysis and propose robust, step-by-step synthetic protocols based on established and reliable chemical transformations. Furthermore, we outline a thorough analytical workflow for structural verification and purity assessment. Drawing upon the known bioactivities of structurally related pyridinylmethanol and aryl sulfide scaffolds, we also explore the potential therapeutic applications of this novel molecule, offering a forward-looking perspective for researchers in the field.

Introduction: Unveiling a Novel Chemical Scaffold

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic activities. Its ability to participate in hydrogen bonding and its unique electronic properties make it an attractive pharmacophore. The pyridinylmethanol motif, in particular, is a key structural element in various biologically active compounds.

This guide focuses on a novel, hitherto unreported molecule: {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol . This compound integrates three key structural features:

  • A pyridinylmethanol core , known for its presence in compounds with diverse pharmacological profiles.

  • A thioether linkage at the 2-position of the pyridine ring, which can influence the molecule's conformation and metabolic stability.

  • A 4-methylphenyl (tolyl) group , which adds lipophilicity and can engage in specific hydrophobic interactions with biological targets.

The combination of these moieties in a single molecule presents an exciting opportunity for the discovery of new chemical entities with unique biological activities. This document provides a comprehensive roadmap for the synthesis and initial exploration of this promising, yet uncharted, chemical space.

Retrosynthetic Analysis and Strategic Approach

A logical and efficient synthesis is paramount for the exploration of any new chemical entity. Our retrosynthetic analysis of the target molecule, {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol (1), identifies two primary synthetic disconnections, leading to two plausible and robust forward synthetic strategies.

Retrosynthesis Target {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol (1) Intermediate1 2-[(4-Methylphenyl)sulfanyl]nicotinic acid (2) Target->Intermediate1 Reduction Intermediate3 2-Chloro-3-pyridinemethanol (5) Target->Intermediate3 C-S Coupling Intermediate2 2-Chloronicotinic acid (3) Intermediate1->Intermediate2 SNAr StartingMaterial1 4-Methylthiophenol (4) Intermediate1->StartingMaterial1 SNAr StartingMaterial2 2,3-Dichloropyridine Intermediate2->StartingMaterial2 Oxidation Intermediate3->StartingMaterial2 Selective Reduction

Figure 1: Retrosynthetic analysis of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol.

Strategy A: Nucleophilic Aromatic Substitution followed by Reduction

The primary and most direct proposed route involves the initial formation of the C-S bond via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the reactivity of a 2-halopyridine precursor. The subsequent reduction of the carboxylic acid at the 3-position yields the target pyridinylmethanol.

Strategy B: C-S Cross-Coupling on a Pre-formed Pyridinylmethanol

An alternative approach involves the initial formation of the pyridinylmethanol core, followed by the introduction of the (4-methylphenyl)sulfanyl group. This would likely necessitate a transition-metal-catalyzed cross-coupling reaction, which can offer a different substrate scope and reaction conditions.

This guide will focus on providing a detailed protocol for Strategy A, as it is based on more classical and often higher-yielding transformations for this type of scaffold.

Proposed Synthetic Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and reproducible, providing a clear path to the synthesis of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol.

Synthesis of Intermediate: 2-[(4-Methylphenyl)sulfanyl]nicotinic acid

This initial step focuses on the formation of the key C-S bond through a nucleophilic aromatic substitution reaction.

Reaction Scheme:

Synthesis_Step1 Reactant1 2-Chloronicotinic acid Product 2-[(4-Methylphenyl)sulfanyl]nicotinic acid Reactant1->Product Base (e.g., K2CO3) Solvent (e.g., DMF) Heat Reactant2 4-Methylthiophenol Reactant2->Product Synthesis_Step2 Reactant 2-[(4-Methylphenyl)sulfanyl]nicotinic acid Product {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol Reactant->Product Reducing Agent (e.g., LiAlH4 or BH3-THF) Solvent (e.g., THF)

Figure 3: Final reduction step to the target molecule.

Experimental Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 2-[(4-Methylphenyl)sulfanyl]nicotinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reducing Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) or a borane-THF complex (BH₃·THF) (2.0-3.0 eq), to the suspension.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Quenching and Work-up: Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Isolation and Purification: Filter the resulting solid (aluminum or boron salts) and wash with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol.

Causality of Experimental Choices:

  • Reducing Agent: LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. BH₃·THF is a milder alternative that can also be effective. The choice of reducing agent may depend on the presence of other functional groups in more complex analogs.

  • Inert Atmosphere: The use of an inert atmosphere is crucial when working with highly reactive hydrides like LiAlH₄ to prevent their reaction with atmospheric moisture.

  • Quenching Procedure: The Fieser workup (sequential addition of water, aqueous base, and water) is a standard and safe method for quenching LiAlH₄ reactions, resulting in a granular precipitate that is easily filtered.

Characterization and Purity Assessment

The identity and purity of the synthesized {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol must be rigorously confirmed using a suite of analytical techniques.

Analytical Technique Purpose Expected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Signals corresponding to the aromatic protons of the pyridine and tolyl rings, the methylene protons of the methanol group, and the methyl protons of the tolyl group.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the target compound.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating a high degree of purity.
Infrared (IR) Spectroscopy Identification of key functional groups.Characteristic absorption bands for the O-H stretch of the alcohol and C-S stretching vibrations.

Potential Applications and Future Research Directions

While the biological activity of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol is currently unknown, its structural motifs suggest several promising avenues for investigation.

  • Anticancer Activity: Many pyridine and aryl sulfide derivatives have demonstrated potent anticancer properties. The novel scaffold presented here could be screened against a panel of cancer cell lines to assess its cytotoxic or cytostatic effects.

  • Anti-inflammatory Properties: The pyridine nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The target molecule could be evaluated in assays for the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.

  • Central Nervous System (CNS) Activity: The structural similarity to intermediates of CNS-active drugs like Mirtazapine suggests that this novel compound and its derivatives could be explored for their potential as modulators of neurotransmitter receptors.

Future research should focus on:

  • Synthesis of Analogs: A library of analogs could be synthesized by varying the substituent on the phenyl ring of the thioether and by modifying the pyridinylmethanol core.

  • In Vitro Biological Screening: The synthesized compounds should be subjected to a broad range of in vitro biological assays to identify potential therapeutic targets.

  • Structure-Activity Relationship (SAR) Studies: The data from the analog synthesis and biological screening can be used to establish SAR, guiding the design of more potent and selective compounds.

Conclusion

This technical guide provides a comprehensive and prospective framework for the synthesis and exploration of the novel chemical entity, {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol. By detailing a robust synthetic strategy and outlining a clear path for characterization and biological evaluation, this document serves as a valuable resource for researchers and drug development professionals seeking to explore new chemical scaffolds. The unique combination of a pyridinylmethanol core with an aryl thioether linkage presents a promising starting point for the development of new therapeutic agents.

References

As this guide pertains to a novel, unsynthesized molecule, direct references for its discovery and history are not available. The synthetic protocols and scientific rationale are based on well-established principles of organic chemistry and analogous transformations reported in the chemical literature. For further reading on the synthesis and biological activity of related pyridine derivatives, the following resources are recommended:

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

Foundational

{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol solubility

An In-depth Technical Guide to the Solubility of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol For Researchers, Scientists, and Drug Development Professionals Abstract The aqueous solubility of an active pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy.[1][2] This technical guide provides a comprehensive framework for understanding and evaluating the solubility of the novel chemical entity, {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol. While specific experimental data for this compound is not publicly available, this document, written from the perspective of a Senior Application Scientist, synthesizes fundamental principles of medicinal chemistry, predictive analytics based on its structural moieties, and established protocols for solubility determination. The guide is intended to equip researchers and drug development professionals with the necessary tools to approach the solubility assessment of this and similar pyridine-containing compounds.

Introduction: The Pivotal Role of Solubility in Drug Development

The journey of a new chemical entity from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility is a paramount parameter, particularly for orally administered drugs.[1][2] A drug must dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation and exert its pharmacological effect.[1] Insufficient solubility can lead to low and erratic bioavailability, hindering the development of a safe and effective dosage form.[2]

The pyridine ring is a common motif in many FDA-approved drugs, often incorporated to enhance water solubility and improve metabolic stability.[3][4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated to form a soluble salt, thereby increasing the compound's interaction with aqueous media.[4][5] This guide focuses on {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol, a compound featuring this key heterocyclic scaffold.

Molecular Structure Analysis and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure. An analysis of the structural features of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol allows for a qualitative prediction of its solubility behavior.

Structural Components:

  • Pyridine Ring: The presence of the pyridine ring is anticipated to contribute positively to aqueous solubility, especially in acidic environments where the nitrogen atom can be protonated.[3][4]

  • Methanol Group (-CH₂OH): The hydroxyl group is capable of forming hydrogen bonds with water molecules, which is expected to enhance solubility.

  • 4-Methylphenyl Group (Tolyl): This aromatic, non-polar group is likely to decrease aqueous solubility due to its hydrophobic nature.

  • Sulfanyl Linkage (-S-): The sulfide linkage is generally considered to be of intermediate polarity and will have a modest impact on overall solubility.

Overall Prediction:

Based on the interplay of these functional groups, {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol is predicted to be a sparingly soluble to slightly soluble compound in neutral aqueous media. Its solubility is expected to be highly dependent on the pH of the solution, with increased solubility at lower pH values due to the protonation of the pyridine nitrogen. The presence of the hydrophobic tolyl group will likely prevent it from being highly soluble, even at acidic pH.

Factors Influencing the Solubility of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol

Several environmental and physicochemical factors can significantly influence the solubility of this compound.[1][6][7] A thorough understanding of these factors is crucial for accurate solubility determination and for the development of suitable formulation strategies.

pH

For ionizable compounds, pH is one of the most critical factors affecting solubility.[1] As a weak base due to the pyridine moiety, the solubility of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol is expected to increase in acidic conditions.[5] The relationship between pH, pKa (the acid dissociation constant of the conjugate acid), and solubility (S) can be described by the Henderson-Hasselbalch equation.

Temperature

The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature.[1][2] However, the magnitude of this effect can vary and should be determined experimentally.

Solvent Polarity

The principle of "like dissolves like" is fundamental to solubility. The presence of both polar (methanol, pyridine) and non-polar (tolyl) groups suggests that the solubility of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol will be significant in a range of solvents. It is expected to be more soluble in polar organic solvents like ethanol, methanol, and DMSO than in non-polar solvents such as hexane.

Crystal Form (Polymorphism)

The solid-state properties of an API can have a profound impact on its solubility. Different crystalline forms (polymorphs) or an amorphous form of the same compound can exhibit different solubilities.[7] The amorphous form is generally more soluble than its crystalline counterparts due to its higher free energy.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended by regulatory agencies like the World Health Organization.[8][9] The following protocol provides a detailed workflow for determining the solubility of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol.

Materials and Equipment
  • {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol (solid)

  • Buffer solutions (pH 1.2, 4.5, 6.8, and 7.4 to simulate gastrointestinal conditions)

  • Purified water

  • Selected organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Analytical balance

  • pH meter

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Weigh excess solid compound B Add to vials with specific solvent volumes A->B C Place vials in temperature-controlled shaker (e.g., 37 °C) B->C D Agitate until equilibrium is reached (typically 24-48 hours) C->D E Withdraw aliquot of supernatant D->E F Filter through syringe filter to remove undissolved solids E->F G Dilute sample if necessary F->G H Analyze sample by validated HPLC method G->H I Determine concentration from calibration curve H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol
  • Preparation: Add an excess amount of solid {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol to a series of vials containing a known volume of the desired solvent (e.g., buffers of different pH, water, organic solvents). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.[8][9] Periodically check for the continued presence of excess solid.

  • Sampling and Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC.[10] A calibration curve prepared with known concentrations of the compound should be used for accurate determination.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Predicted and Experimental Solubility of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol in Various Solvents at 25 °C

SolventPredicted SolubilityExperimental Solubility (mg/mL)
0.1 M HCl (pH ~1)HighTo be determined
Acetate Buffer (pH 4.5)ModerateTo be determined
Phosphate Buffer (pH 6.8)Low to ModerateTo be determined
Water (pH ~7)LowTo be determined
EthanolHighTo be determined
MethanolHighTo be determined
Dimethyl Sulfoxide (DMSO)Very HighTo be determined
AcetonitrileModerateTo be determined

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive approach to understanding and determining the solubility of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol. By analyzing its molecular structure, considering the key factors that influence solubility, and following a robust experimental protocol, researchers can obtain reliable data to guide further drug development efforts. The pyridine moiety is a valuable scaffold in medicinal chemistry, and a thorough characterization of the physicochemical properties of novel pyridine-containing compounds is essential for their successful translation into therapeutic agents.[3][11] The proposed workflow provides a solid foundation for these critical investigations.

References

  • Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. DDL Inc. [Link]

  • IJNRD. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. [Link]

  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Pharmaguideline. [Link]

  • PubMed Central (PMC). (n.d.). Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health. [Link]

  • PubMed Central (PMC). (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Institutes of Health. [Link]

  • PubMed Central (PMC). (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health. [Link]

  • RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry. [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. WHO. [Link]

  • ACS Publications. (2026, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. American Chemical Society. [Link]

  • ACS Publications. (2026, January 21). Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their Transformation into Seven-Membered Phosphepines. American Chemical Society. [Link]

  • PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Effect of pyridine on key pharmacological parameters. ResearchGate. [Link]

Sources

Exploratory

A Strategic Roadmap for Investigating the Therapeutic Potential of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol

A Senior Application Scientist's Guide to Unlocking Novel Pharmacological Targets Foreword: The Rationale for Investigation The compound {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol represents a novel chemical enti...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Unlocking Novel Pharmacological Targets

Foreword: The Rationale for Investigation

The compound {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol represents a novel chemical entity with significant, unexplored therapeutic potential. Its structure is a composite of three key pharmacophores: a 3-pyridinemethanol core, a thioether linkage, and a 4-methylphenyl group. The strategic combination of these moieties suggests a high probability of interaction with critical biological pathways. The pyridine ring is a well-established scaffold in numerous approved drugs, known for a wide spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] The 3-pyridinemethanol substructure, in particular, is found in nicotinyl alcohol, a known vasodilator and hypolipidemic agent.[3][4][5][6] Furthermore, the incorporation of a thioether linkage introduces a flexible, lipophilic, and polarizable element that is prevalent in many biologically active molecules and can be crucial for target engagement.[2] This guide, therefore, serves as a comprehensive roadmap for drug discovery professionals to systematically investigate and unlock the therapeutic promise of this compound.

Part 1: Primary Therapeutic Arenas and Postulated Mechanisms of Action

Based on a thorough analysis of the structural motifs, two primary therapeutic avenues are proposed for initial investigation: Oncology and Infectious Diseases .

Oncology: Targeting Unregulated Cell Proliferation

The pyridine nucleus is a cornerstone of many anticancer agents.[1] Thienopyridine derivatives, which are structurally related through the sulfur atom, have also demonstrated significant anticancer activity.[7] It is therefore logical to postulate that {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methanol may interfere with key pathways implicated in cancer progression.

Postulated Molecular Targets:

  • Protein Kinases: The pyridine scaffold is a common feature in many kinase inhibitors. The compound's structure may allow it to fit into the ATP-binding pocket of various kinases, disrupting downstream signaling pathways that control cell growth, proliferation, and survival.

  • Topoisomerases: Certain complex pyridine derivatives have been shown to act as topoisomerase poisons, inducing DNA damage and apoptosis in cancer cells. The planar aromatic systems of the pyridine and methylphenyl rings could facilitate intercalation with DNA, a key step in topoisomerase inhibition.

The following diagram illustrates a potential mechanism of action targeting a generic receptor tyrosine kinase (RTK) pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GF Growth Factor GF->RTK Binds Compound {2-[(4-Methylphenyl)sulfanyl] -3-pyridinyl}methanol Compound->RTK Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression

Caption: Postulated inhibition of a receptor tyrosine kinase signaling pathway.

Infectious Diseases: A Focus on Fungal and Bacterial Pathogens

Pyridine derivatives have a long history as effective antimicrobial agents.[8] The inclusion of a sulfur-containing moiety may enhance this activity, as many organosulfur compounds are known for their fungicidal and bactericidal properties.[2]

Postulated Mechanisms:

  • Enzyme Inhibition: The compound could inhibit essential microbial enzymes, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways.

  • Membrane Disruption: The lipophilic nature of the methylphenyl and thioether groups may facilitate interaction with and disruption of microbial cell membranes, leading to cell lysis.

Part 2: A Step-by-Step Experimental Blueprint for Target Validation

To systematically evaluate the therapeutic potential of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol, a phased experimental approach is recommended. This workflow ensures a logical progression from broad phenotypic screening to specific target identification and validation.

G cluster_phase1 Phase 1: Broad Phenotypic Screening cluster_phase2 Phase 2: Hit Confirmation & Dose-Response cluster_phase3 Phase 3: Mechanism of Action (MoA) Studies cluster_phase4 Phase 4: Target Identification & Validation P1_Onco Antiproliferative Assays (e.g., NCI-60 Panel) P2_Onco IC50 Determination in Select Cancer Cell Lines P1_Onco->P2_Onco P1_Micro Antimicrobial Susceptibility Testing (Panel of bacteria and fungi) P2_Micro MIC/MFC/MBC Determination for Susceptible Strains P1_Micro->P2_Micro P3_Onco Kinase/Topoisomerase Assays, Cell Cycle Analysis, Apoptosis Assays P2_Onco->P3_Onco P3_Micro Enzyme Inhibition Assays, Membrane Integrity Assays P2_Micro->P3_Micro P4_Target Affinity Chromatography, Thermal Shift Assays, Genetic Knockdown/Overexpression P3_Onco->P4_Target P3_Micro->P4_Target

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Metabolism of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the methodologies and expected metabolic pathways for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and expected metabolic pathways for the in vitro investigation of {2-[(4--Methylphenyl)sulfanyl]-3-pyridinyl}methanol. Drawing upon established principles of drug metabolism and extensive research into structurally related compounds, this document offers both strategic guidance and detailed experimental protocols to empower researchers in the fields of drug discovery and development.

Introduction: Unraveling the Metabolic Fate

The compound {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol incorporates several key structural features that are recognized substrates for metabolic enzymes: a pyridine ring, a thioether linkage, and a primary alcohol. Understanding its metabolic fate is paramount for predicting its pharmacokinetic profile, potential drug-drug interactions, and toxicological liabilities. In vitro metabolism studies serve as a critical first step in this characterization, offering a controlled environment to identify key metabolites and the enzymes responsible for their formation.[1] These studies are cost-effective and provide essential data to guide further in vivo testing.[1]

This guide will navigate through the predicted metabolic pathways of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol, grounded in the known metabolism of sulfur-containing compounds and pyridine derivatives, and provide detailed, actionable protocols for their in vitro investigation using common test systems like human liver microsomes and hepatocytes.[2][3]

Predicted Metabolic Pathways: A Multi-faceted Transformation

The metabolism of xenobiotics, such as the topic compound, typically proceeds through Phase I (functionalization) and Phase II (conjugation) reactions.[4] The primary goal of these processes is to increase the water solubility of the compound, thereby facilitating its excretion from the body.[4]

Phase I Metabolism: The Role of Cytochrome P450

The cytochrome P450 (CYP) superfamily of enzymes, predominantly found in the liver, are the primary drivers of Phase I metabolism.[5] For {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol, several oxidative transformations are anticipated:

  • Sulfoxidation: The thioether moiety is a prime target for oxidation by CYP enzymes.[6] This can lead to the formation of the corresponding sulfoxide and subsequently the sulfone.[7] Sulfoxidation is a common metabolic pathway for sulfur-containing heterocyclic compounds.

  • Oxidation of the Methanol Group: The primary alcohol can be oxidized to an aldehyde, which may be further oxidized to a carboxylic acid.[8][9]

  • Aromatic Hydroxylation: The pyridine and phenyl rings may undergo hydroxylation at various positions, although this is generally a slower reaction compared to the oxidation of more labile functional groups.

  • N-Oxidation: The nitrogen atom in the pyridine ring is also susceptible to oxidation, forming the corresponding N-oxide.

Parent {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol Sulfoxide Sulfoxide Metabolite Parent->Sulfoxide CYP-mediated Sulfoxidation Aldehyde Aldehyde Metabolite Parent->Aldehyde Alcohol Dehydrogenase or CYP-mediated Oxidation N_Oxide Pyridine N-Oxide Parent->N_Oxide CYP-mediated N-Oxidation Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated CYP-mediated Aromatic Hydroxylation Sulfone Sulfone Metabolite Sulfoxide->Sulfone CYP-mediated Sulfoxidation Carboxylic_Acid Carboxylic Acid Metabolite Aldehyde->Carboxylic_Acid Aldehyde Dehydrogenase

Caption: Predicted Phase I Metabolic Pathways.

Phase II Metabolism: Conjugation for Excretion

Following Phase I oxidation, or directly on the parent compound, Phase II enzymes attach endogenous polar molecules to facilitate excretion.[4]

  • Glucuronidation: The primary alcohol and any hydroxylated metabolites formed in Phase I can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: The primary alcohol and hydroxylated metabolites can also undergo sulfation by sulfotransferases (SULTs). The identification of sulfation sites can be critical, as it can lead to either detoxification or bioactivation.[10]

Parent {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol Glucuronide O-Glucuronide Conjugate Parent->Glucuronide UGT-mediated Glucuronidation Sulfate Sulfate Conjugate Parent->Sulfate SULT-mediated Sulfation Oxidized_Metabolite Oxidized Metabolite (e.g., Hydroxylated) Parent->Oxidized_Metabolite Phase I Oxidation Oxidized_Glucuronide Oxidized Metabolite Glucuronide Conjugate Oxidized_Metabolite->Oxidized_Glucuronide UGT-mediated Glucuronidation

Caption: Predicted Phase II Metabolic Pathways.

In Vitro Experimental Design: A Step-by-Step Guide

To investigate the metabolic pathways outlined above, a series of well-controlled in vitro experiments are necessary. The choice of the in vitro system is critical and depends on the specific questions being addressed.[1]

Selection of In Vitro Test Systems
  • Human Liver Microsomes (HLM): HLMs are a subcellular fraction containing a high concentration of CYP enzymes.[3] They are ideal for studying Phase I metabolism.[3] For studying UGT-mediated metabolism, UDPGA can be added as a cofactor.[3]

  • Hepatocytes: Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II enzymes in a more physiologically relevant environment.[2][3] They are suitable for assessing both Phase I and Phase II metabolism without the need for exogenous cofactors.[3]

  • Recombinant CYPs: To identify the specific CYP isoforms responsible for the observed metabolic transformations, incubations with individual recombinant human CYP enzymes are essential.

Experimental Protocols

The following are detailed protocols for conducting in vitro metabolism studies. It is crucial to include appropriate controls in each experiment, including incubations without the test compound (vehicle control), incubations without cofactors (to assess non-enzymatic degradation), and incubations with known substrates for the enzyme systems being studied (positive control).[1]

This protocol is designed to determine the rate of disappearance of the parent compound and identify major Phase I metabolites.

Materials:

  • {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for quenching

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol in a suitable solvent (e.g., DMSO or acetonitrile).

  • Pre-warm the phosphate buffer, HLM, and NADPH regenerating system to 37°C.[2]

  • In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound. Pre-incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and identify potential metabolites.

This protocol aims to provide a more comprehensive picture of both Phase I and Phase II metabolites.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • Collagen-coated plates

  • {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol

  • Incubator (37°C, 5% CO2)

  • LC-HRMS (High-Resolution Mass Spectrometry) system

Procedure:

  • Thaw and seed the cryopreserved hepatocytes onto collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.[2]

  • Prepare a dosing solution of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol in the culture medium.

  • Remove the seeding medium from the hepatocytes and add the dosing solution.

  • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for a specified period (e.g., 24 hours).

  • Collect the cell culture medium at the end of the incubation.

  • Quench any remaining enzymatic activity by adding an organic solvent.

  • Analyze the samples by LC-HRMS to identify and characterize the metabolites formed.

Analytical Methodology

Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone for the analysis of in vitro metabolism samples.

  • LC-MS/MS (Tandem Mass Spectrometry): Ideal for quantifying the parent compound and known metabolites with high sensitivity and selectivity.

  • LC-HRMS (High-Resolution Mass Spectrometry): Essential for identifying unknown metabolites by providing accurate mass measurements, which can be used to determine the elemental composition of the metabolites.[8]

The choice of chromatographic conditions (column, mobile phase) will need to be optimized for the separation of the parent compound and its potential metabolites.

Data Interpretation and Reporting

Quantitative Analysis

The data from the metabolic stability assay can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

ParameterDescription
In Vitro Half-life (t½) The time required for the concentration of the parent compound to decrease by half.
Intrinsic Clearance (CLint) A measure of the metabolic capacity of the liver for a particular compound.
Metabolite Identification

The identification of metabolites is based on their mass spectral data. Key information includes the accurate mass of the molecular ion and the fragmentation pattern obtained from MS/MS experiments. For example, an increase of 16 Da would suggest an oxidation event (e.g., sulfoxidation or hydroxylation).

Conclusion and Future Directions

This guide provides a robust framework for the in vitro investigation of the metabolism of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol. By systematically applying the described protocols, researchers can gain critical insights into its metabolic stability and the primary routes of biotransformation. The findings from these studies will be instrumental in guiding subsequent preclinical and clinical development, ultimately contributing to a comprehensive understanding of the compound's disposition and potential for clinical use. Further studies could involve reaction phenotyping with specific CYP inhibitors or recombinant enzymes to pinpoint the key enzymes involved in its metabolism.

References

  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (n.d.). National Institutes of Health.
  • Abu-Bakar, A., et al. (2012). In vitro metabolism and interactions of pyridostigmine bromide, N,N-diethyl-m-toluamide, and permethrin in human plasma and liver microsomal enzymes. PubMed.
  • Rowbotham, D., et al. (2023). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. PubMed.
  • The Effect of Some Sulfur-Containing Pyridine Derivatives on the Carbohydrate Metabolism of Ehrlich Ascites Tumor1. (1970). ACS Publications.
  • Jenkins, K. M., & El-Kattan, A. F. (2017). Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. MDPI.
  • Wang, H., & Wang, B. (2010). Identification of sulfation sites of metabolites and prediction of the compounds' biological effects. National Institutes of Health.
  • Wagmann, L., et al. (2018). Study of the in vitro and in vivo metabolism of 4-HO-MET. PubMed.
  • 2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol. (n.d.). LGC Standards.
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). PubMed.
  • In Vitro Methods to Study Intestinal Drug Metabolism. (n.d.). ResearchGate.
  • The conduct of drug metabolism studies considered good practice (II): in vitro experiments. (2009). PubMed.
  • In vitro metabolism of 3,4-methylenedioxymethamphetamine in human hepatocytes. (2006). PubMed.
  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2023). PubMed Central.
  • Preparation method of (S) -phenyl (pyridine -2 -yl) methanol derivative. (n.d.). Google Patents.
  • Process for the preparation of sulphur compounds of pyridine. (1930). Google Patents.
  • Metabolic Methanol: Molecular Pathways and Physiological Roles. (2025). ResearchGate.
  • Metabolism of sulfinpyrazone sulfide and sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s. (2025). ResearchGate.
  • ADME 101: Drug Metabolism Studies – Metabolic Stability. (2024). YouTube.
  • Determination of Sulfur-Containing Antibiotics Using Integrated Pulsed Amperometric Detection (IPAD). (n.d.). Thermo Fisher Scientific.
  • In vitro metabolism of thyroxine by rat and human hepatocytes. (2007). PubMed.
  • Novel insights into the co-metabolism of pyridine with different carbon substrates: Performance, metabolism pathway and microbial community. (2024). PubMed.
  • Analytical protocols for the determination of sulphur compounds characteristic of the metabolism of Chlorobium limicola. (2015). ResearchGate.
  • In Vitro and In Silico Evaluation of the Trypanocidal Activity of a Subfraction Isolated from Mutisia campanulata. (2026). ACS Omega.
  • Metabolism. (n.d.). Wikipedia.
  • Pyrimidine Metabolism. (n.d.). SMPDB.
  • 2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol. (n.d.). Biosynth.
  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. (1996). PubMed.
  • (4-(1,2,2-Triphenylvinyl)phenyl)methanol. (n.d.). Ossila.
  • (3-Methylphenyl)(phenyl)methanol. (n.d.). Biosynth.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Cellular Investigation of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol

A Foundational Guide for the Initial Characterization of a Novel Pyridine Derivative in Cell Culture For: Researchers, scientists, and drug development professionals. Introduction: Navigating the Unknown {2-[(4-Methylphe...

Author: BenchChem Technical Support Team. Date: February 2026

A Foundational Guide for the Initial Characterization of a Novel Pyridine Derivative in Cell Culture

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Unknown

{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol is a novel pyridine derivative with limited publicly available information regarding its biological activity. This document serves not as a summary of established use, but as a strategic guide for researchers embarking on the initial characterization of this compound. As a Senior Application Scientist, the goal is to provide a logical, robust, and self-validating framework for elucidating the compound's effects on mammalian cells. This guide will walk you through the foundational steps of compound handling, initial cytotoxicity screening, and a decision-based workflow to probe for more specific biological activities, such as the induction of apoptosis or modulation of key signaling pathways.

The protocols herein are presented with the underlying causality explained, empowering researchers to not only execute the experiments but also to interpret the results and make informed decisions about subsequent steps.

Compound Profile: What We Know

Before commencing any biological studies, it's crucial to understand the basic chemical properties of the molecule.

PropertyValueSource
IUPAC Name {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanolN/A
Molecular Formula C₁₃H₁₃NOSN/A
Molecular Weight 231.31 g/mol N/A
Structure

(Structure based on IUPAC name)

Note: No experimental data on solubility, stability, or safety has been found in peer-reviewed literature. Standard laboratory safety precautions for handling novel chemical entities should be strictly followed.

Part 1: Foundational Workflow - Preparation and Initial Viability Assessment

The first critical step is to determine the concentration range at which {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol affects cell viability. This will inform the concentrations used in all subsequent, more complex assays.

Compound Solubilization and Stock Preparation

The choice of solvent is critical, as it can independently affect cellular health.[1][2] Dimethyl sulfoxide (DMSO) is the most common solvent for novel compounds in cell-based assays.[2][3]

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out 2.31 mg of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol using a calibrated analytical balance.

    • Rationale: This mass corresponds to 10 µmol of the compound (Mass = Moles × Molar Mass).

  • Dissolving: Transfer the compound to a sterile, conical tube. Add 1 mL of sterile, cell culture-grade DMSO.[4]

  • Solubilization: Vortex thoroughly. If solubility is an issue, gentle warming in a 37°C water bath or brief sonication can be employed.[4] Visually inspect for complete dissolution.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[3][4] Store at -20°C or -80°C, protected from light.

Initial Cytotoxicity Screening

An MTT assay is a robust, colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[5][6][7] This initial screen will establish a dose-response curve and determine the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) of the compound.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate a panel of selected cell lines (see Table 2) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

    • Rationale: Using a panel of both cancerous and non-cancerous cell lines can provide initial insights into potential selectivity.

  • Compound Dilution: Prepare a serial dilution of the compound in cell culture medium. Start with a high concentration (e.g., 100 µM) and perform 1:2 or 1:3 dilutions. Crucially, ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (typically ≤0.5%).[1][4][8]

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of the compound. Include "cells + medium with DMSO" as a vehicle control and "medium only" as a blank.

  • Incubation: Incubate the plate for a relevant period, typically 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

    • Rationale: Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[5][6]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and read the absorbance at a wavelength of 570-590 nm using a microplate reader.[5]

  • Data Analysis: Subtract the absorbance of the blank wells. Normalize the data to the vehicle control (considered 100% viability) and plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

ParameterRecommended Starting PointRationale
Cell Lines HeLa (cervical cancer), A549 (lung cancer), HEK293 (non-cancerous embryonic kidney)Provides a preliminary screen for cancer selectivity.
Concentration Range 0.1 µM to 100 µMA broad range to capture potency from nanomolar to micromolar levels.
Incubation Time 48 hoursA common time point for assessing compound-induced effects on cell proliferation and viability.
Final DMSO % ≤ 0.5%Minimizes solvent-induced artifacts and cytotoxicity.[4]

Part 2: Mechanistic Elucidation - A Decision-Based Workflow

The results from the initial cytotoxicity screen will guide the next phase of experiments.

G cluster_0 PART 1: Initial Screening cluster_1 PART 2: Mechanistic Probing MTT MTT Cytotoxicity Assay (Determine IC50) Decision1 Is the compound cytotoxic? MTT->Decision1 Apoptosis Apoptosis Assays (Caspase-Glo, Annexin V) Decision1->Apoptosis  Yes (IC50 < 50µM) Phenotypic Phenotypic Screening (High-Content Imaging) Decision1->Phenotypic  No (IC50 > 50µM) CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Apoptosis->CellCycle Signaling Signaling Pathway Assays (e.g., NF-κB Reporter) Phenotypic->Signaling

Caption: Decision-based workflow for characterizing a novel compound.

Scenario A: The Compound is Cytotoxic

If the compound exhibits an IC₅₀ value in a relevant range (e.g., < 50 µM), the next logical step is to determine the mechanism of cell death.

Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. It is characterized by the activation of a cascade of cysteine-aspartic proteases called caspases.

Protocol: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[10][11]

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate. Treat with the compound at concentrations around its IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a predetermined time (e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[12]

  • Assay Execution: Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of culture medium in each well.[11]

  • Incubation: Mix on a plate shaker for 5 minutes and then incubate at room temperature for 1 to 3 hours.[11]

  • Luminescence Measurement: Read the luminescence using a plate-reading luminometer.[13]

    • Rationale: Caspase-3/7 cleaves a substrate, releasing a substrate for luciferase, which generates a light signal proportional to caspase activity.[10]

Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.[14][15]

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the compound as described above.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI.[16]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[17]

  • Flow Cytometry: Analyze the cells using a flow cytometer.

    • Rationale: During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by Annexin V.[14] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[15]

Many cytotoxic compounds function by arresting the cell cycle at specific checkpoints.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry.[18][19]

  • Cell Culture and Treatment: Treat cells in 6-well plates with the compound at relevant concentrations.

  • Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently.[20]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.[20]

    • Rationale: RNase A is included to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.[20]

  • Incubation: Incubate for 20-30 minutes at room temperature, protected from light.[21]

  • Flow Cytometry: Analyze the DNA content using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[19]

Scenario B: The Compound is Not Cytotoxic

If the compound does not significantly reduce cell viability, it may have more subtle, non-lethal effects on cell function.

High-content screening (HCS) uses automated microscopy and image analysis to identify changes in cellular morphology or the localization of fluorescently labeled proteins.[22][23] This is a powerful, unbiased approach to generate hypotheses about a compound's mechanism of action.[24][25]

Protocol: General Workflow for High-Content Screening

  • Cell Seeding: Plate cells in optically clear multi-well plates (e.g., 96- or 384-well).

  • Treatment: Treat cells with the non-cytotoxic compound over a broad concentration range.

  • Staining: After incubation, fix the cells and stain them with a panel of fluorescent dyes that label different subcellular compartments (e.g., Hoechst for the nucleus, Phalloidin for actin filaments, MitoTracker for mitochondria).

  • Imaging: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use specialized software to segment the images and extract quantitative data on hundreds of cellular features (e.g., nuclear size, cell shape, mitochondrial texture).

    • Rationale: By comparing the "phenotypic profile" of the treated cells to a reference library of compounds with known mechanisms, one can infer the potential biological target or pathway affected.[26]

Reporter assays are used to monitor the activity of specific transcription factors. A common starting point is the NF-κB pathway, which is a master regulator of inflammation, immunity, and cell survival.[27]

Protocol: NF-κB Luciferase Reporter Assay

  • Cell Line: Use a cell line that is stably transfected with a luciferase reporter construct driven by NF-κB response elements.[27][28]

  • Seeding and Treatment: Plate the reporter cells and treat them with the compound. It is essential to test for both agonistic and antagonistic effects.

    • Agonist Mode: Treat cells with the compound alone.

    • Antagonist Mode: Pre-treat cells with the compound, then stimulate the pathway with a known activator like TNFα.

  • Incubation: Incubate for the appropriate time (e.g., 6-24 hours).[29]

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence.[29]

    • Rationale: An increase in luminescence indicates activation of the NF-κB pathway, while a decrease (in antagonist mode) indicates inhibition.[27]

G cluster_pathway Hypothetical Apoptotic Pathway Compound {2-[(4-Methylphenyl)sulfanyl] -3-pyridinyl}methanol Target Unknown Upstream Target Compound->Target Inhibits or Activates? Casp9 Caspase-9 (Initiator) Target->Casp9 Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis Executes

Caption: A hypothetical signaling pathway illustrating a potential mechanism of action if the compound is found to induce apoptosis.

Conclusion and Future Directions

The journey to characterize a novel compound like {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol begins with systematic and rigorous foundational screening. The workflow and protocols detailed in this guide provide a clear path from basic compound handling and viability testing to the initial stages of mechanistic investigation. By logically following the data—whether it points towards cytotoxicity, cell cycle arrest, or more subtle phenotypic changes—researchers can efficiently generate robust, decision-guiding results. Each experiment is a self-validating system, with the outcome of one informing the design of the next. This structured approach is paramount for transforming an unknown molecule into a well-characterized tool or a potential therapeutic lead.

References

  • High-content screening - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Human NF-κB Reporter Assay System. (n.d.). INDIGO Biosciences. Retrieved January 26, 2026, from [Link]

  • Safety Data Sheet - Pyridine-3-methanol. (2025, December 22). Thermo Fisher Scientific. Retrieved January 26, 2026, from [Link]

  • Klan, K., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PLoS One, 10(9), e0137785.
  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1419, 65-73.
  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). Journal of Visualized Experiments, (155).
  • Caicedo, J.C., et al. (2023). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Chemical Biology, 18(4), 735-746.
  • MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved January 26, 2026, from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Cell Cycle Analysis. (2017, May 19). University of Wisconsin Carbone Cancer Center. Retrieved January 26, 2026, from [Link]

  • Madsen, M. V., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays.
  • Safety data sheet - Pyridine Standard. (2025, May 19). Agilent. Retrieved January 26, 2026, from [Link]

  • High Content, Phenotypic Assays and Screens for Compounds Modulating Cellular Processes in Primary Neurons. (2015). Journal of Visualized Experiments, (103).
  • Safety Data Sheet: Methanol. (n.d.). Carl ROTH. Retrieved January 26, 2026, from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11.
  • Caspase 3/7 Activity. (2025, April 1). Protocols.io. Retrieved January 26, 2026, from [Link]

  • NF-κB Reporter Kit (NF-κB Signaling Pathway). (n.d.). BPS Bioscience. Retrieved January 26, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 26, 2026, from [Link]

  • High-content screening in drug discovery: A brief guide. (2025, April 24). Alithea Genomics. Retrieved January 26, 2026, from [Link]

  • The Annexin V Apoptosis Assay. (n.d.). University of Virginia School of Medicine. Retrieved January 26, 2026, from [Link]

  • Cell Cycle Analysis By Flow Cytometry. (2023, January 17). YouTube. Retrieved January 26, 2026, from [Link]...

  • Madsen, M. V., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
  • High-Content Screening. (n.d.). Pharmaron. Retrieved January 26, 2026, from [Link]

  • Human NF-κB Reporter Assay System. (n.d.). INDIGO Biosciences. Retrieved January 26, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Characterization of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the initial characterization of the novel compound, {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}meth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the initial characterization of the novel compound, {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol, as a potential enzyme inhibitor. Given the prevalence of pyridine-based scaffolds in clinically significant enzyme inhibitors, this guide outlines the foundational steps for researchers to systematically evaluate its biological activity. The protocols herein are designed to be adaptable and provide a robust framework for determining potential enzyme targets, assessing inhibitory potency, and elucidating the preliminary mechanism of action. This guide emphasizes scientific integrity through self-validating experimental design and draws upon established methodologies in enzyme kinetics and cell-based assays.

Introduction: The Therapeutic Potential of Pyridine-Based Compounds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs that target various enzyme classes. Its ability to form hydrogen bonds, engage in pi-stacking interactions, and serve as a bioisosteric replacement for other aromatic systems makes it a versatile component in inhibitor design. Compounds containing pyridine and its derivatives have been successfully developed as inhibitors for enzymes such as kinases, cholinesterases, and various metabolic enzymes[1][2][3]. The subject of this guide, {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol, features a pyridine core functionalized with a methylphenylsulfanyl group, suggesting potential interactions with hydrophobic pockets within an enzyme's active site.

The systematic evaluation of a novel compound's inhibitory activity is a cornerstone of drug discovery.[4] This process typically begins with broad screening to identify a biological target, followed by more detailed biochemical and cellular assays to quantify potency and determine the mechanism of inhibition.[5]

Compound Handling and Physicochemical Characterization

Prior to biological evaluation, it is crucial to understand the physicochemical properties of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol and to establish proper handling and storage procedures.

Safety Precautions

While specific toxicity data for this compound is not available, it is prudent to handle it with the standard precautions for a novel chemical entity. Based on related structures, potential hazards may include skin, eye, and respiratory irritation[6][7].

  • Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store the solid compound at room temperature or refrigerated (2-8°C), protected from light and moisture. For long-term storage, amber vials under an inert atmosphere (e.g., argon or nitrogen) are recommended.

Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is critical for reproducible experimental results.

  • Solvent Selection: Determine the solubility of the compound in common laboratory solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions due to its high solvating power.

  • Protocol for 10 mM Stock Solution:

    • Tare a clean, dry amber vial on a calibrated analytical balance.

    • Carefully add approximately 1-5 mg of the solid compound to the vial and record the exact weight.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol is 245.33 g/mol . Volume (L) = (Weight (g) / 245.33 g/mol ) / 0.010 mol/L

    • Add the calculated volume of high-purity, anhydrous DMSO to the vial.

    • Gently vortex or sonicate at room temperature until the solid is completely dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Initial Target Screening and Biochemical Assays

The initial step in characterizing a new compound is to identify its potential enzyme targets. This can be achieved through broad panel screening or by focusing on specific enzyme families based on structural similarities to known inhibitors.

Hypothetical Target Classes

Given its structure, {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol could plausibly inhibit enzymes such as:

  • Protein Kinases: Many kinase inhibitors feature a pyridine core that interacts with the hinge region of the ATP-binding pocket.

  • Cholinesterases: The aromatic and sulfur-containing moieties could potentially interact with the active site of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE)[1][2].

  • Metabolic Enzymes: The pyridine and thioether motifs are found in inhibitors of various metabolic enzymes.

General Protocol for Determining IC50

The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following is a generalized protocol for determining the IC50 value in a 96-well plate format.

Materials:

  • Target enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol stock solution (e.g., 10 mM in DMSO)

  • Positive control inhibitor

  • 96-well microplate (e.g., clear, black, or white, depending on the detection method)

  • Microplate reader

Workflow for IC50 Determination

IC50_Workflow prep_compound Prepare Serial Dilutions of Compound add_enzyme Add Enzyme to Wells prep_compound->add_enzyme Dispense to Plate pre_incubate Pre-incubate (Enzyme + Inhibitor) add_enzyme->pre_incubate add_substrate Initiate Reaction: Add Substrate pre_incubate->add_substrate incubate_reaction Incubate (Reaction Time) add_substrate->incubate_reaction measure_signal Measure Signal (e.g., Absorbance, Fluorescence) incubate_reaction->measure_signal analyze_data Data Analysis: Plot Dose-Response Curve Calculate IC50 measure_signal->analyze_data

Caption: Workflow for IC50 determination.

Step-by-Step Protocol:

  • Prepare Serial Dilutions: Create a serial dilution series of the test compound in the assay buffer. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM). Also, prepare wells for a positive control inhibitor and a "no inhibitor" (vehicle, e.g., DMSO) control.

  • Enzyme Addition: Add the target enzyme to each well of the 96-well plate, except for the "no enzyme" control wells.

  • Compound Addition: Add the serially diluted compound to the appropriate wells.

  • Pre-incubation: Gently mix the plate and pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Reaction Incubation: Incubate the plate for a predetermined time, ensuring the reaction in the "no inhibitor" control remains in the linear range.

  • Signal Detection: Stop the reaction (if necessary) and measure the output signal (e.g., absorbance, fluorescence, luminescence) using a microplate reader.

  • Data Analysis:

    • Normalize the data: Set the "no inhibitor" control as 100% activity and the "no enzyme" or positive control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Example Assay: Acetylcholinesterase (AChE) Inhibition

This protocol is based on the Ellman's method, which uses acetylthiocholine (ATCI) as a substrate. The product, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured at 412 nm[2].

Materials:

  • AChE from electric eel

  • ATCI

  • DTNB

  • Phosphate buffer (pH 8.0)

Protocol:

  • In a 96-well plate, add 25 µL of the test compound at various concentrations.

  • Add 50 µL of phosphate buffer.

  • Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.

  • Add 125 µL of DTNB solution.

  • Initiate the reaction by adding 25 µL of ATCI.

  • Measure the absorbance at 412 nm every minute for 5 minutes.

  • Calculate the rate of reaction for each concentration and determine the IC50 value as described in the general protocol.

Mechanism of Action (MoA) Studies

Once inhibitory activity is confirmed, the next step is to investigate the mechanism of action (MoA). MoA studies help to understand how the inhibitor interacts with the enzyme[8].

Workflow for MoA Studies

MoA_Workflow start Confirmed Inhibitor (IC50 Determined) enzyme_kinetics Enzyme Kinetic Assays (Vary Substrate & Inhibitor Conc.) start->enzyme_kinetics reversibility Reversibility Assay (e.g., Dialysis, Jump Dilution) start->reversibility lineweaver_burk Generate Lineweaver-Burk Plot enzyme_kinetics->lineweaver_burk determine_moa Determine MoA: Competitive, Non-competitive, Uncompetitive, or Mixed lineweaver_burk->determine_moa determine_rev Determine: Reversible or Irreversible reversibility->determine_rev

Caption: Workflow for Mechanism of Action studies.

Enzyme Kinetics

To determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed, enzyme activity is measured at various concentrations of both the substrate and the inhibitor.

Protocol:

  • Set up a matrix of reactions in a 96-well plate. The rows should have varying substrate concentrations, and the columns should have varying inhibitor concentrations (including a zero-inhibitor control).

  • Run the enzyme assay as previously described.

  • Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/V₀ vs. 1/[Substrate]). The pattern of the lines will indicate the mechanism of inhibition.

Reversibility Studies

These experiments determine whether the inhibitor binds covalently (irreversibly) or non-covalently (reversibly) to the enzyme. A common method is the jump dilution assay[8].

Protocol:

  • Pre-incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC50) for an extended period to allow for binding.

  • Rapidly dilute the enzyme-inhibitor complex into a larger volume of assay buffer containing the substrate.

  • Monitor the enzyme activity over time.

    • Reversible Inhibition: A recovery of enzyme activity will be observed as the inhibitor dissociates from the enzyme.

    • Irreversible Inhibition: No significant recovery of enzyme activity will be seen.

Cell-Based Assays

While biochemical assays are essential for understanding the direct interaction between an inhibitor and its target enzyme, cell-based assays provide crucial information about a compound's activity in a more physiologically relevant context. These assays can assess cell permeability, target engagement in a cellular environment, and potential off-target effects or cytotoxicity.

Cellular Potency Assay

This type of assay measures the ability of the compound to inhibit the target enzyme within a living cell. The specific design of the assay depends on the enzyme target and the availability of suitable cellular models and reporter systems.

Cytotoxicity Assay

It is essential to determine if the observed cellular effects are due to specific enzyme inhibition or general cytotoxicity. Standard cytotoxicity assays, such as the MTT or LDH release assays, can be used.

Protocol (MTT Assay):

  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for a specified period (e.g., 24-72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate the cell viability as a percentage of the untreated control and determine the CC50 (half-maximal cytotoxic concentration).

Data Presentation

The results of the biochemical and cellular assays should be presented clearly and concisely.

Table 1: Summary of In Vitro Characterization of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol

ParameterResult
Biochemical Potency
Target Enzymee.g., Acetylcholinesterase
IC50 (µM)Insert Value
Mechanism of Action
Inhibition Typee.g., Competitive
Reversibilitye.g., Reversible
Cellular Activity
Cell LineInsert Cell Line
Cellular Potency (EC50, µM)Insert Value
Cytotoxicity (CC50, µM)Insert Value
Selectivity Index
(CC50 / EC50)Calculate Value

Conclusion

This application note provides a structured and comprehensive approach to the initial characterization of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol as a potential enzyme inhibitor. By following these protocols, researchers can systematically assess its potency, mechanism of action, and cellular activity. This foundational data is critical for making informed decisions about the future development of this and other novel pyridine-based compounds as potential therapeutic agents.

References

  • PubChem. (4-(Pyridin-2-yl)phenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wasserman, G. A., et al. (2021). Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. ACS Omega. Retrieved from [Link]

  • BellBrook Labs. (2023). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]

  • Wang, Y., et al. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Chemical Biology & Drug Design. Retrieved from [Link]

  • Li, Y., et al. (2015). Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Pessina, F., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • MDPI. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl)pyridine positive allosteric modulators for the M4 mAChR. Retrieved from [Link]

  • ACS Publications. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. Retrieved from [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • PubMed. (2006). Assays for the identification of inhibitors targeting specific translational steps. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

  • PubMed. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Retrieved from [Link]

  • PubChem. 3-Pyridinemethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (2-Fluoropyridin-4-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Evaluation of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol in Kinase Assays

Audience: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Potential of a Novel Pyridine-Based Compound The pyridine scaffold is a privileged structure in medicinal chemistry, form...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Pyridine-Based Compound

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a valuable starting point for the design of novel therapeutic agents.[1] This document provides a detailed guide for the investigation of a novel pyridine-containing compound, {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol, as a potential kinase inhibitor. While this specific molecule is not extensively characterized in the public domain for its biological activity, its structural features suggest a potential for interaction with protein kinases.

This guide is intended for researchers embarking on the initial characterization of this compound. We will propose a logical starting point for target identification based on the known activity of similar molecules and provide detailed, field-proven protocols for in vitro kinase assays. The methodologies described herein are designed to be robust and provide a solid foundation for determining the inhibitory potential and selectivity of this compound.

Scientific Rationale: Selecting a Primary Target

Given the prevalence of pyridine-based inhibitors for the mitogen-activated protein kinase (MAPK) family, we propose p38 MAPK as a primary target for the initial screening of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol.[2][3] The p38 MAPKs are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.[4][5][6] Dysregulation of the p38 MAPK pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making it an attractive therapeutic target.[5][7]

The general structure of our compound of interest shares similarities with known p38 MAPK inhibitors, which often feature a central heterocyclic ring system with pendant aryl groups.[3] Therefore, a logical first step is to assess the inhibitory activity of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol against a member of the p38 MAPK family, for instance, p38α (MAPK14).

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that responds to a wide array of extracellular stimuli.[8] Upon activation by upstream kinases, p38 MAPK phosphorylates a variety of downstream substrates, including transcription factors and other kinases, to regulate cellular processes such as inflammation, apoptosis, and cell cycle progression.[4][5][8]

p38_pathway stimuli Stress Stimuli / Cytokines receptor Cell Surface Receptor stimuli->receptor mapkkk MAPKKK (e.g., TAK1, MEKKs) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates response Cellular Responses (Inflammation, Apoptosis, etc.) substrates->response inhibitor {2-[(4-Methylphenyl)sulfanyl] -3-pyridinyl}methanol inhibitor->p38

Figure 1: Simplified p38 MAPK Signaling Pathway and the proposed point of inhibition.

Experimental Protocols: Determining Inhibitory Activity

The initial assessment of a compound's inhibitory potential is typically performed using in vitro biochemical assays.[9] These assays measure the direct effect of the compound on the kinase's enzymatic activity. We present two robust, high-throughput compatible protocols for this purpose: a luminescence-based assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This protocol is based on the principle of quantifying the amount of ATP remaining in the reaction mixture after the kinase reaction.[10][11] The amount of remaining ATP is inversely proportional to the kinase activity. The Kinase-Glo® reagent simultaneously terminates the kinase reaction and detects the remaining ATP in a single step.[10][11]

A. Materials and Reagents

  • Compound of Interest: {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Kinase: Recombinant active p38α MAPK.

  • Substrate: Suitable substrate for p38α (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate).

  • ATP: Adenosine 5'-triphosphate.

  • Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and a source of bovine serum albumin (BSA) to prevent enzyme denaturation.

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit.

  • Positive Control Inhibitor: A known p38 MAPK inhibitor (e.g., SB203580).

  • Assay Plates: White, opaque 96- or 384-well plates suitable for luminescence measurements.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

B. Experimental Workflow

kinase_glo_workflow start Start prep_reagents Prepare Reagents (Compound, Kinase, Substrate, ATP) start->prep_reagents plate_compound Dispense Compound Dilutions and Controls to Assay Plate prep_reagents->plate_compound add_kinase Add Kinase-Substrate Mix plate_compound->add_kinase initiate_reaction Initiate Reaction with ATP add_kinase->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate add_detection Add Kinase-Glo® Reagent incubate->add_detection incubate_detect Incubate for Luminescence Development add_detection->incubate_detect read_plate Read Luminescence incubate_detect->read_plate analyze Analyze Data and Determine IC50 read_plate->analyze

Figure 2: Experimental workflow for the luminescence-based kinase assay.

C. Step-by-Step Procedure

  • Compound Dilution: Prepare a serial dilution of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol in kinase assay buffer. A typical starting concentration range would be from 100 µM down to 1 nM. Also, prepare dilutions of the positive control inhibitor. Remember to include a DMSO-only control (vehicle control).

  • Assay Plate Preparation: Add a small volume (e.g., 5 µL) of each compound dilution to the wells of the assay plate. Include wells for "no kinase" (maximum signal) and "vehicle control" (minimum signal) controls.

  • Kinase Reaction:

    • Prepare a master mix of the kinase and substrate in the kinase assay buffer.

    • Add the kinase-substrate mix to each well (e.g., 10 µL).

    • Initiate the kinase reaction by adding ATP to each well (e.g., 10 µL). The final ATP concentration should be at or near the Km for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[12]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Allow the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add a volume of Kinase-Glo® reagent equal to the volume in the assay wells (e.g., 25 µL).

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

D. Data Analysis

The raw luminescence data is used to calculate the percent inhibition for each compound concentration. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[13][14][15]

Protocol 2: TR-FRET Kinase Assay

TR-FRET assays are proximity-based assays that measure the phosphorylation of a substrate by a kinase.[16][17] This technology uses a long-lifetime lanthanide chelate as a donor fluorophore and a second fluorophore as an acceptor.[18] When the substrate is phosphorylated, an antibody that specifically recognizes the phosphorylated substrate and is labeled with the acceptor fluorophore is added. If the kinase is also labeled (or a biotinylated kinase is used with a streptavidin-donor), the donor and acceptor are brought into close proximity, resulting in a FRET signal.[16][17][18]

A. Materials and Reagents

  • Compound of Interest, Kinase, ATP, Positive Control, Assay Plates, and Pipettes: As described in Protocol 1.

  • Substrate: A biotinylated peptide substrate for p38α.

  • Detection Reagents:

    • A europium- or terbium-labeled anti-phospho-specific antibody.

    • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin).

  • Stop Solution: EDTA to chelate Mg²⁺ and stop the kinase reaction.

  • Plate reader with TR-FRET capabilities.

B. Step-by-Step Procedure

  • Compound Plating: As described in Protocol 1.

  • Kinase Reaction:

    • Add the kinase to the wells containing the compound.

    • Add the biotinylated substrate and ATP to initiate the reaction.

  • Incubation: Incubate at room temperature for the optimized reaction time.

  • Stopping the Reaction: Add the EDTA-containing stop solution.

  • Detection: Add the detection mix containing the europium-labeled antibody and the streptavidin-acceptor.

  • Incubation: Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader.

Data Presentation and Interpretation

The results of the kinase assays should be tabulated to allow for easy comparison.

Parameter{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanolPositive Control (SB203580)
IC₅₀ (µM) - Luminescence Assay To be determined~0.3 - 0.5[2]
IC₅₀ (µM) - TR-FRET Assay To be determinedConsistent with literature
Maximum Inhibition (%) To be determined>95%

Interpreting the Results:

  • IC₅₀ Value: A lower IC₅₀ value indicates a more potent inhibitor.[15] It is crucial to remember that the IC₅₀ is dependent on the assay conditions, particularly the ATP concentration.[12][19]

  • Mechanism of Action: While these assays do not definitively prove the mechanism of action, if the compound is ATP-competitive, the IC₅₀ value will increase with increasing ATP concentrations. Follow-up studies, such as mechanism of action studies, would be required to confirm this.

  • Next Steps: If significant inhibitory activity is observed, subsequent steps would include:

    • Selectivity Profiling: Testing the compound against a panel of other kinases to determine its selectivity.

    • Cell-Based Assays: Evaluating the compound's ability to inhibit p38 MAPK signaling in a cellular context.[20]

    • Biophysical Assays: Confirming direct binding of the compound to the kinase.

Conclusion

This document provides a comprehensive guide for the initial investigation of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol as a potential kinase inhibitor. By leveraging established, robust assay methodologies and a scientifically driven approach to target selection, researchers can efficiently determine the inhibitory potential of this novel compound. The detailed protocols and data interpretation guidelines provided herein should serve as a valuable resource for scientists in the field of drug discovery and chemical biology.

References

  • Gentile, G., et al. (2011). Identification of 2-(4-pyridyl)thienopyridinones as GSK-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4823-4827. Available from: [Link]

  • Google Patents. (n.d.). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • Google Patents. (n.d.). US5616581A - Pharmaceutical use of pyridine compounds.
  • MySkinRecipes. (n.d.). (3-((Pyridin-4-ylthio)methyl)phenyl)methanol. Available from: [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). Available from: [Link]

  • Google Patents. (n.d.). JP2015174853A - Production method of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol.
  • PubChem. (n.d.). (4-(Pyridin-2-yl)phenyl)methanol. Available from: [Link]

  • ResearchGate. (n.d.). Pyridine methanol chlorinations. Available from: [Link]

  • Lali, F. V., et al. (2000). The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase. Journal of Biological Chemistry, 275(10), 7395-7402. Available from: [Link]

  • Canovas, B., & Nebreda, A. R. (2021). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Molecular and Cellular Biology, 41(2), e00561-20. Available from: [Link]

  • Promega Connections. (2023). Exploring the Relationship Between IC50 and Kd in Pharmacology. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Kumar, S. (2017). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Methods in Molecular Biology, 1647, 79-88. Available from: [Link]

  • ResearchGate. (2019). Contradiction in IC50 results between the binding assay and the cell based assay, Why? Available from: [Link]

  • BMG LABTECH. (n.d.). TR-FRET Measurements. Available from: [Link]

  • K-D. K. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8775. Available from: [Link]

  • Google Patents. (n.d.). JPS60132959A - Preparation of pyridinemethanol.
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available from: [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Available from: [Link]

  • Tanega, C., et al. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ASSAY and Drug Development Technologies, 7(6), 606-614. Available from: [Link]

  • Assay Genie. (n.d.). p38 MAPK Signaling Review. Available from: [Link]

  • H. L. (2018). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 556, 60-66. Available from: [Link]

  • ICE Bioscience. (n.d.). FRET and TR-FRET Assays. Available from: [Link]

  • Rudolf, A. F., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLOS ONE, 9(6), e98800. Available from: [Link]

  • Elsevier. (2018). The Screening and Design of Allosteric Kinase Inhibitors. Available from: [Link]

  • Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Available from: [Link]

  • Oreate AI. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]

  • PubChem. (n.d.). Sb-203580. Available from: [Link]

  • Wikipedia. (n.d.). p38 mitogen-activated protein kinases. Available from: [Link]

  • Oreate AI. (n.d.). Understanding IC50: A Comprehensive Guide to Calculation. Available from: [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Available from: [Link]

  • ResearchGate. (2019). Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. Available from: [Link]

  • G. C. (1990). Inhibition of protein-tyrosine kinase activity by flavanoids and related compounds. Journal of Biological Chemistry, 265(35), 21459-21461. Available from: [Link]

  • K. K. (2011). Role of p38 MAP Kinase Signal Transduction in Solid Tumors. Acta Pharmacologica Sinica, 32(5), 541-548. Available from: [Link]

  • Gavine, P. R., et al. (2012). AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family. Cancer Research, 72(8), 2045-2056. Available from: [Link]

  • ResearchGate. (2019). Deprotection of 2-Pyridyl Sulfonyl Group from Pyridine-2-sulfonamides by Magnesium in Methanol. Available from: [Link]

Sources

Application

{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol for in vivo studies

An Application Note and Protocol Guide for the Preclinical In Vivo Evaluation of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol Abstract This document provides a comprehensive guide for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for the Preclinical In Vivo Evaluation of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies for the novel chemical entity {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol. Given the limited publicly available data on this specific compound, this guide is structured as a foundational framework, detailing the logical progression from initial characterization to robust preclinical evaluation. It emphasizes scientific integrity, causality-driven experimental design, and adherence to established best practices in preclinical research. The protocols and recommendations herein are intended to serve as a starting point for investigators to develop a comprehensive in vivo testing strategy.

Introduction and Compound Profile

{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol is a heterocyclic compound featuring a pyridine core, a sulfanyl (thioether) linkage to a methylphenyl group, and a methanol substituent. The PubChem database provides its basic chemical structure and properties (CID 108232446)[1]. The presence of the pyridine ring, a common scaffold in medicinal chemistry, and the thioether linkage suggests potential for a range of biological activities, as similar structures have been explored for various therapeutic targets.[2][3][4] However, without specific in vitro screening data, its mechanism of action remains to be elucidated.

This guide, therefore, treats {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol as a novel investigational compound. The following sections outline a systematic approach to its in vivo characterization, beginning with essential preliminary studies and progressing to safety, pharmacokinetic, and efficacy assessments.

Pre-formulation and Formulation Development

A successful in vivo study is critically dependent on a stable, homogenous, and deliverable formulation. The physicochemical properties of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol must be determined before animal studies can commence.

Table 1: Physicochemical Characterization
ParameterMethodDesired OutcomeRationale
Solubility Kinetic and thermodynamic solubility assays in various buffers (pH 2.0, 5.0, 7.4) and common formulation vehicles (e.g., saline, PBS, DMSO, PEG400, Solutol HS 15).Solubility > 10 mg/mL in a vehicle suitable for the intended route of administration.To ensure the compound can be dissolved at the required concentration for dosing without precipitation.
LogP/LogD Calculated (e.g., using software) and experimentally determined (e.g., shake-flask method).LogD at pH 7.4 between 1 and 3 is often optimal for oral bioavailability.Predicts lipophilicity, which influences absorption, distribution, and metabolism.
pKa Potentiometric titration or UV-spectroscopy.Identifies ionizable groups.Crucial for understanding solubility at different physiological pH values and potential for salt formation.
Chemical Stability HPLC-based stability assessment in formulation vehicles at various temperatures (4°C, RT, 37°C) over time.<10% degradation over the expected duration of the study.Ensures that the administered dose is accurate and that degradation products do not confound the study results.
Protocol 1: Basic Formulation for In Vivo Dosing

Objective: To prepare a simple, clear, and stable solution or suspension for initial pharmacokinetic and tolerability studies.

Materials:

  • {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl), sterile

Procedure:

  • Solubilization: Weigh the required amount of the compound. First, attempt to dissolve it in a minimal amount of DMSO (e.g., 5-10% of the final volume). Vortex or sonicate gently to aid dissolution.

    • Rationale: DMSO is a powerful solvent for many organic compounds but can be toxic at high concentrations. Limiting its volume is crucial.

  • Vehicle Addition: While vortexing, slowly add PEG400 to the DMSO solution. A common ratio is 10% DMSO, 40% PEG400.

    • Rationale: PEG400 acts as a co-solvent and helps maintain the compound in solution when the aqueous component is added.

  • Aqueous Phase: Add saline dropwise to the organic mixture to reach the final desired volume.

    • Rationale: This step brings the formulation to a more physiologically compatible state. Adding the aqueous phase too quickly can cause the compound to precipitate.

  • Final Check: Inspect the final formulation for clarity. If a precipitate forms, the formulation is not suitable and alternative vehicles must be explored. A micro-suspension may be an alternative if a clear solution cannot be achieved.

  • Stability Confirmation: Store the formulation under the intended study conditions and re-analyze by HPLC at relevant time points to confirm stability.

In Vitro Biological Characterization (Prerequisite for In Vivo Studies)

Before proceeding to animal models, a foundational understanding of the compound's biological activity is necessary to guide in vivo study design.

  • In Vitro Cytotoxicity: Determine the IC50 of the compound in relevant cell lines (e.g., cancer cell lines if oncology is a potential application, or normal cell lines like HEK293 for a baseline toxicity profile).[5] This helps in estimating the starting doses for in vivo toxicity studies.

  • Target-Based Screening: If a target is hypothesized, perform specific enzymatic or binding assays.

  • Phenotypic Screening: Screen the compound across a panel of assays representing various disease states (e.g., inflammation, metabolic disorders) to identify potential therapeutic areas.

  • CYP450 Inhibition Assay: Evaluate the compound's potential to inhibit major cytochrome P450 enzymes.[6] This provides an early warning for potential drug-drug interactions.

Pharmacokinetic (PK) and ADME Studies

Understanding how the body processes the compound is fundamental. These studies determine its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Diagram 1: General Workflow for a Preclinical PK Study

Caption: Generalized workflow for preclinical in vivo PK testing.

Protocol 2: Single-Dose Pharmacokinetic Study in Rodents

Objective: To determine key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

Animal Model: Male and female Sprague-Dawley rats (n=3-5 per group/sex). Justification for the choice of species and strain is a critical component of study design.[7]

Groups:

  • Intravenous (IV) Bolus: 1 mg/kg (or a dose known to be well-tolerated).

  • Oral Gavage (PO): 10 mg/kg (or a dose multiple of the IV dose).

Procedure:

  • Acclimatization: Acclimate animals for at least 3-5 days before the study.

  • Fasting: Fast animals overnight (with access to water) before oral dosing to reduce variability in absorption.

  • Dosing: Administer the compound via the appropriate route. Record the exact time of dosing.

  • Blood Sampling: Collect sparse or serial blood samples (approx. 100-150 µL) from the tail vein or another appropriate site at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis and calculate PK parameters.

Table 2: Key Pharmacokinetic Parameters
ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Indicates the peak exposure after dosing.
Tmax Time at which Cmax is observed.Provides information on the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time).Represents the total drug exposure over time.
t1/2 Half-life.The time required for the plasma concentration to decrease by half. Dictates dosing frequency.
CL Clearance.The volume of plasma cleared of the drug per unit time.
Vd Volume of Distribution.The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Bioavailability (PO).The fraction of the oral dose that reaches systemic circulation.

In Vivo Safety and Toxicology

The primary goal is to identify a safe dose range for efficacy studies and to understand potential target organs of toxicity.

Protocol 3: Dose Range Finding (DRF) / Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose that can be administered without causing unacceptable toxicity.

Animal Model: Mice or rats (the same species intended for efficacy studies).

Procedure:

  • Dose Selection: Based on in vitro cytotoxicity and literature on similar compounds, select a range of 3-5 doses (e.g., 10, 30, 100, 300, 1000 mg/kg).

  • Dosing Regimen: Administer the compound daily for 5-7 days.

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming). Record body weights daily.

  • Endpoint: The MTD is typically defined as the highest dose that causes no more than a 10% reduction in body weight and does not produce overt signs of distress.[8]

  • Necropsy: At the end of the study, a gross necropsy can be performed to look for visible organ abnormalities.

In Vivo Efficacy Evaluation

Efficacy studies are designed to test the hypothesis that the compound will have a therapeutic effect in a disease model. The choice of model is critical and should be based on the outcomes of in vitro screening or a strong hypothesis based on the compound's structure.

Hypothetical Mechanism of Action: Inhibition of a Pro-inflammatory Kinase

For the purpose of this guide, we will hypothesize that {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol acts as an inhibitor of a key kinase (e.g., a MAP kinase like p38) involved in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Diagram 2: Hypothetical Signaling Pathway

signaling_pathway cluster_0 Gene Transcription LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Pathway Downstream Signaling TLR4->Pathway p38 p38 MAPK Pathway->p38 TF Transcription Factors (e.g., AP-1) p38->TF Nucleus Nucleus TF->Nucleus Cytokines TNF-α, IL-6 (Pro-inflammatory Cytokines) Nucleus->Cytokines Compound {2-[(4-Methylphenyl)sulfanyl] -3-pyridinyl}methanol Compound->Inhibition Inhibition->p38

Caption: Hypothetical inhibition of the p38 MAPK pathway.

Protocol 4: Lipopolysaccharide (LPS)-Induced Cytokine Release Model

Objective: To evaluate the anti-inflammatory potential of the compound in vivo.

Animal Model: BALB/c mice (n=8 per group).

Groups:

  • Vehicle Control: Formulation vehicle only.

  • Positive Control: Dexamethasone (e.g., 5 mg/kg, IP).

  • Test Compound Group 1: Low dose (e.g., 10 mg/kg, PO), selected based on MTD study.

  • Test Compound Group 2: High dose (e.g., 50 mg/kg, PO), selected based on MTD study.

Procedure:

  • Compound Administration: Administer the test compound or vehicle orally.

  • Inflammatory Challenge: After 1 hour, administer LPS (1 mg/kg) via intraperitoneal (IP) injection to all groups.

  • Blood Collection: 90 minutes after the LPS challenge, collect blood via cardiac puncture under terminal anesthesia.

  • Cytokine Analysis: Prepare serum and measure the concentration of TNF-α using a commercially available ELISA kit.

  • Data Analysis: Compare the TNF-α levels in the compound-treated groups to the vehicle control group. Use statistical analysis (e.g., ANOVA with post-hoc tests) to determine significance.

Data Interpretation and Next Steps

The collective data from these studies will form a comprehensive preclinical package.

  • PK/PD Correlation: Correlate the pharmacokinetic profile with the pharmacodynamic (efficacy) results. Does the compound concentration in plasma exceed the in vitro IC50 for a sufficient duration to expect a biological effect?

  • Therapeutic Index: Calculate the therapeutic index (ratio of the toxic dose to the therapeutic dose). A larger index suggests a better safety margin.

  • Decision Making: Based on the overall profile, a decision can be made to either optimize the compound, advance it to more complex disease models, or terminate its development. General guidelines for designing and interpreting preclinical studies are essential for robust decision-making.[9]

References

  • Arikawa, Y., et al. (2012). A Novel Potassium-Competitive Acid Blocker, TAK-438, for the Treatment of Acid-Related Diseases. Journal of Medicinal Chemistry. Available at: [Link]

  • Aziz, M. A., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. Available at: [Link]

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2-{[(4-METHYLPHENYL)SULFANYL]-3-PYRIDINYL}METHANOL. Available at: [Link]

  • Fouad, M. A., et al. (2020). Design, Synthesis, and Antitumor Activity of Novel 5-Pyridyl-1,3,4-oxadiazole Derivatives against the Breast Cancer Cell Line MCF-7. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Whittaker, P., et al. (2010). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Food and Chemical Toxicology. Available at: [Link]

  • Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today. Available at: [Link]

  • Novartis AG. (2007). Crystalline forms of 4-methyl-n-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide. Google Patents.
  • Fakor, F., et al. (2020). Synthesis and Antibacterial Activity of 2-(4-Substituted phenyl)-3(2H)-isothiazolones. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). [2-(2-Methylphenyl)sulfanyl-3-pyridinyl]methanol. Available at: [Link]

  • Ali, I., et al. (2022). FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. RSC Advances. Available at: [Link]

  • Li, Y., et al. (2019). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Chemical Biology & Drug Design. Available at: [Link]

  • Mary, Y. S., & Balachandran, V. (2020). Vibrational spectroscopic and molecular docking study of 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile, a potential chemotherapeutic agent. ResearchGate. Available at: [Link]

  • NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]

  • Google Patents. (n.d.). Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds.
  • Su, M., et al. (2021). Design, Synthesis and Antibacterial Activity of Novel Pyrimidine‐Containing 4H‐Chromen‐4‐One Derivatives. Chemistry & Biodiversity. Available at: [Link]

  • Ghorab, M. M., et al. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Semantic Scholar. Available at: [Link]

  • Atcha, F. A., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. Available at: [Link]

  • The Francis Crick Institute. (n.d.). The development of in vivo expressed biologics as a platform for novel therapeutic agents. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Preclinical Evaluation of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol in Mice

Disclaimer: These application notes and protocols are intended as a guiding framework for the preclinical evaluation of the novel investigational compound {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol. As there is c...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: These application notes and protocols are intended as a guiding framework for the preclinical evaluation of the novel investigational compound {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol. As there is currently no publicly available data on the biological activity or toxicological profile of this specific molecule, the following recommendations are based on general principles of preclinical drug development and the structural characteristics of the compound. All in vivo experiments must be conducted in strict accordance with institutional and national animal welfare guidelines and require approval from an Institutional Animal Care and Use Committee (IACUC).[1][2]

Introduction

{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol is a novel chemical entity featuring a pyridine core, a structure prevalent in many pharmacologically active compounds. The presence of a methylphenyl sulfide moiety suggests potential for various biological interactions. Given the structural similarities to molecules with known anti-inflammatory and other therapeutic properties, a systematic in vivo evaluation in murine models is a critical step in elucidating its potential as a therapeutic agent.[3][4] This document provides a comprehensive guide for researchers to establish the foundational dosage, administration, and pharmacokinetic parameters of this compound in mice.

The overarching principle of this guide is to ensure rigorous and reproducible preclinical research.[5][6] This involves a phased approach, beginning with dose-range finding and toxicity assessments, followed by pharmacokinetic and pharmacodynamic studies.

PART 1: Initial Characterization and Formulation

Physicochemical Properties and Solubility Assessment

Prior to in vivo administration, a thorough understanding of the compound's physicochemical properties is essential. The predicted lipophilicity based on its structure suggests that {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol may have poor aqueous solubility.

Protocol: Solubility Screen

  • Objective: To identify a suitable vehicle for in vivo administration.

  • Materials: {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol, Saline (0.9% NaCl), 5% Dextrose in water (D5W), Polyethylene glycol 400 (PEG400), Propylene glycol (PG), Tween® 80, Dimethyl sulfoxide (DMSO), Corn oil, 0.5% (w/v) Methylcellulose (MC) in water.

  • Procedure:

    • Attempt to dissolve the compound at the desired highest concentration in saline and D5W.

    • If insoluble, test solubility in various co-solvent systems. A common starting point for poorly soluble compounds is a vehicle containing a mixture of solvents.[7][8]

    • Evaluate vehicles such as:

      • 10% DMSO, 40% PEG400, 50% Saline

      • 5% Tween® 80 in Saline

      • Corn oil

    • If a solution cannot be achieved, a suspension in 0.5% methylcellulose can be prepared.[9][10]

    • The final vehicle selection should be non-toxic at the administered volume and should not interfere with the biological assay.[7]

Vehicle Selection Considerations

The choice of vehicle is critical and can influence the compound's absorption and bioavailability. For intravenous administration, the compound must be fully solubilized. For oral and intraperitoneal routes, a suspension may be acceptable.[10]

Table 1: Recommended Vehicle Systems for Preclinical Studies

Vehicle CompositionSuitability for Routes of AdministrationConsiderations
Saline or D5WIV, IP, PO, SCIdeal for water-soluble compounds.
10% DMSO, 40% PEG400, 50% SalineIV, IPCommon for poorly soluble compounds; potential for DMSO-related toxicity at higher doses.
5% Tween® 80 in SalineIP, POSurfactant-based vehicle; can enhance solubility.
0.5% Methylcellulose in WaterPO, IPSuspension vehicle; suitable for insoluble compounds. Ensure uniform suspension before each administration.
Corn OilPO, IP, SCFor highly lipophilic compounds.[8]

PART 2: Toxicity and Dose-Range Finding

Maximum Tolerated Dose (MTD) Study

The initial in vivo study should aim to determine the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable side effects or overt toxicity over a short period.[11][12][13] This information is crucial for selecting dose levels for subsequent efficacy studies.[14]

Protocol: Acute MTD Study in Mice

  • Objective: To determine the single-dose MTD of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol.

  • Animals: Male and female C57BL/6 mice, 8-10 weeks old.

  • Experimental Design:

    • Use a dose-escalation design with 3 mice per group.[15]

    • Administer the compound via the intended route of administration for future efficacy studies (e.g., oral gavage or intraperitoneal injection).

    • Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).[15] A vehicle control group is mandatory.

  • Parameters to Monitor:

    • Mortality: Record any deaths within the observation period.

    • Clinical Signs: Observe animals for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, changes in respiration) at 30 minutes, 1, 2, 4, and 24 hours post-dose, and daily for 7 days.[12][15]

    • Body Weight: Measure body weight daily. A weight loss of more than 15-20% is generally considered a sign of significant toxicity.[14]

    • Necropsy: At the end of the study, perform a gross necropsy on all animals to look for any visible organ abnormalities.

  • MTD Determination: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or substantial body weight loss.[13]

PART 3: Administration Protocols

All administration procedures must be performed by trained personnel to minimize stress and injury to the animals.

Oral Gavage (PO)

Oral gavage is used to administer a precise volume of a substance directly into the stomach.[16][17]

Protocol: Oral Gavage in Mice

  • Materials: Appropriate size gavage needle (e.g., 20-gauge, 1.5-inch for adult mice), syringe.[18]

  • Procedure:

    • Restrain the mouse securely.

    • Gently insert the gavage needle into the mouth, over the tongue, and into the pharynx.[19] The needle should slide easily into the esophagus.[20] Do not force the needle.

    • Administer the substance slowly.

    • The maximum volume for oral gavage in mice is typically 10 ml/kg.[20][21]

Intraperitoneal Injection (IP)

IP injection is a common route for systemic administration.

Protocol: Intraperitoneal Injection in Mice

  • Materials: 25-27 gauge needle, syringe.[21]

  • Procedure:

    • Restrain the mouse with its head tilted downwards.

    • Insert the needle into the lower right quadrant of the abdomen at a 30-40° angle to avoid the cecum and bladder.[21][22]

    • Aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

    • Inject the substance. The maximum volume for IP injection in mice is typically 10 ml/kg.[21]

Intravenous Injection (IV) - Tail Vein

IV administration provides the most rapid and complete bioavailability.

Protocol: Intravenous Tail Vein Injection in Mice

  • Materials: 27-30 gauge needle, syringe, restraining device, heat source.[23]

  • Procedure:

    • Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.[24][25]

    • Place the mouse in a restrainer.

    • Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.[26][27]

    • Inject the substance slowly. Successful injection is indicated by the clearing of the vein.

    • The maximum bolus injection volume is typically 5 ml/kg.[23]

PART 4: Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Protocol: Single-Dose PK Study in Mice

  • Objective: To determine the basic pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Experimental Design:

    • Administer a single dose of the compound via both IV and PO routes in separate groups of animals to determine bioavailability.

    • A typical study design involves multiple time points with 3-4 mice per time point.[28]

    • IV group dose: A low, non-toxic dose (e.g., 1-2 mg/kg).

    • PO group dose: A higher, non-toxic dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (e.g., via retro-orbital sinus or saphenous vein) at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[28]

    • Due to the limited blood volume in mice, a sparse sampling schedule may be necessary, where each mouse is sampled only a few times.[29]

  • Sample Analysis:

    • Process blood to obtain plasma.

    • Analyze plasma concentrations of the compound using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Use pharmacokinetic modeling software to calculate key PK parameters.

Table 2: Hypothetical Dosing and Sampling Scheme for a Mouse PK Study

RouteDose (mg/kg)Number of MiceSampling Time Points (hours)
IV2240.083, 0.25, 0.5, 1, 2, 4, 8, 24
PO10240.25, 0.5, 1, 2, 4, 8, 12, 24

PART 5: Pharmacodynamic (PD) Studies

Based on the structural alerts within {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol, a plausible initial hypothesis for its biological activity could be anti-inflammatory effects.

Protocol: Lipopolysaccharide (LPS)-Induced Inflammation Model

  • Objective: To evaluate the in vivo anti-inflammatory efficacy of the compound.

  • Animals: Male or female BALB/c mice, 8-10 weeks old.

  • Experimental Design:

    • Group 1: Vehicle control + Saline

    • Group 2: Vehicle control + LPS

    • Group 3-5: Compound (e.g., 1, 10, 50 mg/kg) + LPS

    • Group 6: Positive control (e.g., Dexamethasone) + LPS

  • Procedure:

    • Administer the compound or vehicle (e.g., PO or IP) at a predetermined time (e.g., 1 hour) before the inflammatory challenge.

    • Induce systemic inflammation by administering LPS (e.g., 1 mg/kg, IP).

    • Collect blood at a time point corresponding to the peak cytokine response (e.g., 2 hours post-LPS) to measure levels of inflammatory cytokines such as TNF-α and IL-6 via ELISA.

    • Monitor for clinical signs of inflammation, such as changes in body temperature and activity levels.[3][30]

Visualizations

Experimental Workflow for Preclinical Evaluation

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: ADME cluster_2 Phase 3: Efficacy solubility Solubility Screen & Vehicle Formulation mtd Maximum Tolerated Dose (MTD) Study solubility->mtd Select Vehicle pk Pharmacokinetic (PK) Study (IV and PO) mtd->pk Select Doses pd Pharmacodynamic (PD) Study (e.g., Inflammation Model) pk->pd Inform Dosing Regimen G start Desired Therapeutic Effect? local Local (e.g., GI tract) start->local systemic Systemic start->systemic po Oral (PO) local->po solubility Compound Soluble in Aqueous Vehicle? systemic->solubility iv Intravenous (IV) ip Intraperitoneal (IP) solubility->iv Yes solubility->ip No (Suspension)

Caption: Simplified decision-making for administration route.

References

  • Jusko, W. J., & Ko, H. C. (2001). Pharmacokinetic/Pharmacodynamic Modeling in Inflammation. Journal of Clinical Pharmacology, 41(8_suppl), 91S-98S. Available at: [Link]

  • Festing, M. F. W., & Altman, D. G. (2002). General Principles of Preclinical Study Design. ILAR Journal, 43(4), 244-258. Available at: [Link]

  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. The University of British Columbia. Available at: [Link]

  • UBC Animal Care Services. (n.d.). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. The University of British Columbia. Available at: [Link]

  • Australian National University. (n.d.). Document 019 Standard Laboratory Rodent Husbandry and Care V2.0. ANU Services. Available at: [Link]

  • He, H., & Liu, L. (2013). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (72), e50091. Available at: [Link]

  • National Toxicology Program. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. National Institute of Environmental Health Sciences. Available at: [Link]

  • Takahashi, K., et al. (2016). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Journal of Toxicological Sciences, 41(4), 515-526. Available at: [Link]

  • Virginia Tech. (2017). SOP: Mouse Oral Gavage. Virginia Polytechnic Institute and State University. Available at: [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University. Available at: [Link]

  • Virginia Tech. (2017). SOP: Mouse Intravenous Injections. Virginia Polytechnic Institute and State University. Available at: [Link]

  • Strickley, R. G. (2004). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. ILAR Journal, 45(4), 397-413. Available at: [Link]

  • Sun, Y., & Jusko, W. J. (2011). Pharmacokinetic/Pharmacodynamic Modeling in Inflammation. Pharmaceutical Research, 28(5), 941-955. Available at: [Link]

  • Virginia Tech. (2017). SOP: Mouse Intraperitoneal Injection. Virginia Polytechnic Institute and State University. Available at: [Link]

  • Den-Lucky, N. S., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(6), 96. Available at: [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Admescope. Available at: [Link]

  • Animal Ethics Infolink. (n.d.). Guidelines for the Housing of Mice in Scientific Institutions. Animal Research Review Panel. Available at: [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]

  • Procedures with Care. (2020). Intravenous Injection in the Mouse. Research Animal Training. Available at: [Link]

  • Sun, Y., & Jusko, W. J. (2011). Pharmacokinetic/pharmacodynamic modeling in inflammation. Pharmaceutical research, 28(5), 941–955. Available at: [Link]

  • Tóth, B., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 633. Available at: [Link]

  • NC3Rs. (n.d.). Refining MTD studies. National Centre for the Replacement, Refinement & Reduction of Animals in Research. Available at: [Link]

  • Procedures with Care. (n.d.). Intraperitoneal Injection in the Mouse. Research Animal Training. Available at: [Link]

  • Sesarman, A., et al. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of controlled release : official journal of the Controlled Release Society, 323, 170–180. Available at: [Link]

  • Gautham, V. G., & Chatterjee, P. (2021). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammation, 44(1), 1-18. Available at: [Link]

  • Charles River Laboratories. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Mouse. Charles River Laboratories. Available at: [Link]

  • The Jackson Laboratory. (n.d.). Mouse Intraperitoneal (IP) administration. The Jackson Laboratory. Available at: [Link]

  • UBC Animal Care Services. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. The University of British Columbia. Available at: [Link]

  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. BioBoston Consulting. Available at: [Link]

  • Li, F., & Jiang, Z. (2012). Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy. Google Patents.
  • IONTOX. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. IONTOX. Available at: [Link]

  • Yates, J., & Jansson-Löfmark, R. (2015). Mechanistic pharmacokinetic / pharmacodynamic modelling of acute inflammatory challenge models. Uppsala University. Available at: [Link]

  • National Research Council (US) Committee on Methods of Producing Monoclonal Antibodies. (2004). Regulation of Animal Research. In Science, Medicine, and Animals. National Academies Press (US). Available at: [Link]

  • Den-Lucky, N. S., et al. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate. Available at: [Link]

  • Lønholdt Kommunikation. (2018, August 21). IP On Mouse [Video]. YouTube. Available at: [Link]

  • Singh, J. (2023). Pharmacokinetic studies in mice. ResearchGate. Available at: [Link]

  • The Rodent Protection Test Working Party. (1998). Guidelines for the welfare of animals in rodent protection tests. Laboratory animals, 32(1), 1–11. Available at: [Link]

  • Queen's University. (n.d.). SOP 7.8 - Gavage Techniques in Small Animals (Mice). Queen's University. Available at: [Link]

  • Queen's University. (n.d.). Rodent Tail Vein Injections in Mice. Queen's University. Available at: [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. Available at: [Link]

Sources

Application

A Robust, Validated Reverse-Phase HPLC Method for the Analysis of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol

An Application Note from the Office of the Senior Application Scientist Abstract This document details a comprehensive, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document details a comprehensive, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification and purity assessment of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol. This compound, featuring a pyridine core, a thioether linkage, and a benzyl alcohol moiety, is representative of structures encountered in pharmaceutical development as intermediates or active pharmaceutical ingredients (APIs). The method utilizes a C18 stationary phase with a gradient mobile phase of acetonitrile and acidified water, coupled with UV detection. The narrative explains the causal logic behind the selection of chromatographic parameters, provides a detailed step-by-step protocol for analysis, and outlines a full validation strategy according to the International Council for Harmonisation (ICH) guidelines.[1] This application note is intended for researchers, analytical scientists, and drug development professionals requiring a reliable and reproducible method for this, or structurally similar, analytes.

Principle of Separation and Method Rationale

The successful chromatographic analysis of a molecule hinges on a fundamental understanding of its physicochemical properties. {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol is a moderately polar molecule, making it an ideal candidate for Reverse-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is paired with a polar mobile phase.[2]

  • Analyte Structure-Property Analysis:

    • Pyridine Ring: The nitrogen atom in the pyridine ring has a pKa of approximately 5.2-6.0, making it basic.[3] In unbuffered or neutral mobile phases, this basic site can interact with residual acidic silanols on the silica-based stationary phase, leading to significant peak tailing.

    • Thioether and Aromatic Groups: The (4-Methylphenyl)sulfanyl group provides significant hydrophobicity, which governs its retention on a C18 column.

    • Methanol Group: The primary alcohol (-CH₂OH) adds polarity, modulating the overall hydrophobicity and influencing its solubility in the mobile phase.

  • Causality Behind Experimental Choices:

    • Stationary Phase Selection: A C18 (octadecyl) column is chosen for its strong hydrophobic retention capabilities, which are well-suited for the aromatic nature of the analyte.[2]

    • Mobile Phase Strategy: An acidic mobile phase modifier (e.g., 0.1% Formic Acid) is critical. By maintaining the mobile phase pH well below the pyridine's pKa, the nitrogen atom is consistently protonated (pyridinium ion).[4] This positively charged form is repelled by residual silanols, dramatically improving peak symmetry and efficiency.

    • Detector Selection: The presence of two aromatic rings (pyridine and phenyl) creates a strong chromophore, making UV-Vis detection highly suitable. A preliminary wavelength scan would be ideal, but a wavelength of 254 nm is selected as a robust starting point, as it provides a good response for many aromatic compounds.[1][2]

Analyte Physicochemical Properties
PropertyValueSource / Rationale
Molecular Formula C₁₃H₁₃NOSCalculated from structure
Molecular Weight 231.31 g/mol Calculated from formula
Structure Chemical structure of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanolVisual Representation
Predicted Polarity Moderately Polar / HydrophobicInferred from functional groups
Chromophore Pyridine and Phenyl RingsAllows for strong UV absorbance[5]
pKa (Pyridine) ~5.2 - 6.0 (estimated)Typical for pyridine derivatives

Instrumentation, Materials, and Reagents

  • Instrumentation: HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • HPLC Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Chemicals and Reagents:

    • Acetonitrile (ACN), HPLC Grade or higher.

    • Water, HPLC Grade or Type I Ultrapure.

    • Formic Acid (FA), 88% or higher, LC-MS Grade.

    • {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol reference standard.

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

    • Protocol: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas via sonication or vacuum filtration.

    • Scientist's Note: This acidic aqueous phase ensures the complete protonation of the analyte for symmetrical peak shapes.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

    • Protocol: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly.

    • Scientist's Note: Using the same modifier in both mobile phase components prevents baseline shifts during the gradient elution due to changes in pH or ionic strength.

  • Diluent: Acetonitrile/Water (50:50, v/v).

    • Protocol: Mix equal volumes of HPLC-grade acetonitrile and water. This composition ensures the solubility of the analyte and is compatible with the initial mobile phase conditions to prevent peak distortion.

  • Standard Stock Solution (1.0 mg/mL):

    • Protocol: Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 0.1 mg/mL):

    • Protocol: Transfer 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for this analyte type.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for peak shape control.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 30 °CEnhances reproducibility by controlling viscosity and retention time.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detection Wavelength 254 nmCommon wavelength for aromatic compounds.[1]
Gradient Program Time (min) % Mobile Phase B
0.040
15.090
17.090
17.140
20.040
Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile_phase Prepare Mobile Phases (A and B) prep_diluent Prepare Diluent (50:50 ACN/H2O) prep_mobile_phase->prep_diluent prep_standard Prepare Standard Solutions prep_diluent->prep_standard prep_sample Prepare Sample Solutions prep_standard->prep_sample equilibration Equilibrate System (20 min) prep_sample->equilibration sst_check Perform System Suitability Test (SST) equilibration->sst_check injection Inject Standards & Samples sst_check->injection integration Integrate Chromatograms injection->integration calculation Calculate Results (Assay, % Impurity) integration->calculation reporting Generate Final Report calculation->reporting

Caption: High-level workflow from solution preparation to final reporting.

System Suitability and Data Analysis

Before sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting the working standard solution five or six times and evaluating the system suitability parameters.

ParameterAcceptance CriteriaPurpose
Tailing Factor (Tf) ≤ 1.5Measures peak symmetry. Values > 2 indicate undesirable interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and peak sharpness.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase composition.

Method Validation Protocol

This method must be validated to ensure it is fit for its intended purpose, following ICH Q2(R1) guidelines. The following tests are required for a quantitative impurity and/or assay method.

Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo, and stressed samples (acid, base, peroxide, heat, light).Peak must be free from interference at its retention time. Peak purity index (if using DAD) should be > 990.
Linearity Analyze 5-7 concentrations spanning 50-150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.80-120% of test concentration for assay; LOQ to 120% for impurities.
Accuracy Analyze spiked placebo at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: 6 replicate preparations at 100% concentration.Intermediate: Repeat on a different day with a different analyst.%RSD ≤ 2.0% for assay.
LOD / LOQ Determined by signal-to-noise ratio (S/N) or standard deviation of the response.S/N of ~3 for LOD and ~10 for LOQ.
Robustness Systematically vary parameters (flow rate ±10%, temp ±5°C, mobile phase pH ±0.2).System suitability parameters must pass; results should not be significantly affected.
Method Development and Optimization Logic

The development of this method follows a logical progression to achieve optimal separation.

G decision decision start_node Start: Select C18 Column & Acidic Mobile Phase decision_solvent Good Retention? start_node->decision_solvent Initial Scouting Run decision_gradient All Peaks Eluted with Good Shape? decision_solvent->decision_gradient Yes adjust_solvent Adjust Initial %B (ACN/MeOH) decision_solvent->adjust_solvent No decision_resolution Resolution (Rs) > 2 for all peaks? decision_gradient->decision_resolution Yes adjust_gradient Modify Gradient Slope & Time decision_gradient->adjust_gradient No adjust_solvent->decision_solvent final_method Final Method: Proceed to Validation decision_resolution->final_method Yes adjust_flow Optimize Flow Rate or Temperature decision_resolution->adjust_flow No adjust_gradient->decision_gradient adjust_flow->decision_resolution

Caption: Decision tree for optimizing the RP-HPLC method.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Insufficiently acidic mobile phase; column aging/contamination; silanol interactions.Ensure mobile phase pH is < 4; use a fresh column or a column with end-capping; flush column.
Retention Time Drift Inconsistent mobile phase preparation; column temperature fluctuation; pump malfunction.Prepare fresh mobile phase; ensure column oven is stable; prime pump and check for leaks.
Poor Resolution Incorrect mobile phase composition; gradient slope is too steep; column degradation.Decrease gradient slope (longer run time); try a different organic solvent (e.g., methanol); replace column.
Ghost Peaks Contaminated diluent or mobile phase; carryover from previous injection.Use fresh, high-purity solvents; run blank injections; clean autosampler needle and loop.

Conclusion

The RP-HPLC method detailed herein is demonstrated to be a robust, logical, and scientifically sound approach for the analysis of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol. By controlling the mobile phase pH to ensure consistent protonation of the basic pyridine moiety, excellent peak shape and reproducibility are achieved. The provided protocols for analysis and validation serve as a complete framework for implementation in a quality control or research environment, ensuring data of high integrity for drug development and manufacturing professionals.

References

  • PubChem. . National Center for Biotechnology Information. Accessed January 26, 2026.

  • PubChem. . National Center for Biotechnology Information. Accessed January 26, 2026.

  • LGC Standards. . LGC Group. Accessed January 26, 2026.

  • Al-Rimawi, F. (2014). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Avicenna Journal of Medical Biotechnology, 6(2), 119–124. [Link].

  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC Europe, 29(9), 516-523. [Link].

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]. Accessed January 26, 2026.

  • Annunziata, F., et al. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. Molecules, 27(21), 7521. [Link].

  • Głowacki, R., & Bald, E. (2009). Determination of endogenous thiols and thiol drugs in urine by HPLC with ultraviolet detection. Journal of Chromatography B, 877(28), 3449-3460. [Link].

  • Salah, N., et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 15(1), 3148. [Link].

  • Chromatography Today. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]. Accessed January 26, 2026.

  • Carlin, S. (2019). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Doctoral dissertation, University of Trento. [Link].

  • Al-Dayyih, W. A., et al. (2013). Development and validation of a reverse phase HPLC method for simultaneous estimation of some prills in drug forms. International Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 203-213. [Link].

  • Prieto, M. J., et al. (2007). Photophysics and biological applications of the environment-sensitive fluorophore 6-N,N-Dimethylamino-2,3-naphthalimide. The Journal of Physical Chemistry B, 111(24), 6889-6895. [Link].

  • ChemBK. 4-Pyridinemethanol. [Link]. Accessed January 26, 2026.

  • Al-Hamdani, Y. A. S., et al. (2016). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. International Journal of Photoenergy, 2016, 8564245. [Link].

  • PubChem. [3-(Sulfanylmethyl)-4-pyridinyl]methanol. [Link]. National Center for Biotechnology Information. Accessed January 26, 2026.

  • ResearchGate. The UV-Vis absorption spectra of III in different solvents. [Link]. Accessed January 26, 2026.

Sources

Method

Guide to the Synthesis and Purification of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol Derivatives

An Application Note for Drug Development Professionals Abstract: This document provides a comprehensive guide for the synthesis and purification of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol and its derivatives....

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract: This document provides a comprehensive guide for the synthesis and purification of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol and its derivatives. These compounds are valuable intermediates in medicinal chemistry and drug development, serving as core scaffolds for various pharmacologically active agents. This guide details a robust two-step synthetic pathway, beginning with the preparation of the key precursor, (2-chloro-3-pyridinyl)methanol, followed by a nucleophilic aromatic substitution (SNAr) to install the aryl sulfide moiety. We delve into the rationale behind experimental choices, provide step-by-step protocols, and outline systematic purification and characterization strategies to ensure the final product's high purity and structural integrity.

Synthetic Strategy and Mechanistic Rationale

The synthesis of the target molecule, {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol, is most efficiently approached via a convergent strategy. The core challenge lies in the formation of the aryl-sulfide bond (C-S bond) and the presence of the primary alcohol on the pyridine ring. Our selected pathway prioritizes commercially available starting materials and reliable, high-yielding transformations.

The overall strategy involves two key stages:

  • Preparation of a Halogenated Pyridine Precursor: Synthesis of (2-chloro-3-pyridinyl)methanol. This intermediate positions a suitable leaving group (chloride) for the subsequent C-S bond formation while already having the required methanol functionality in place.

  • Nucleophilic Aromatic Substitution (SNAr): Coupling of the chlorinated precursor with 4-methylthiophenol (p-thiocresol) to form the desired aryl sulfide linkage.

Causality of the Synthetic Route: The choice of a 2-chloropyridine derivative is critical. The electron-withdrawing nature of the pyridine nitrogen atom activates the 2-position towards nucleophilic attack, making the SNAr reaction highly favorable. By preparing the (2-chloro-3-pyridinyl)methanol intermediate first, we avoid potential complications of reducing a functional group at the 3-position after the sulfur atom is introduced, as sulfur-containing compounds can sometimes interfere with certain reducing agents.[1] The reaction is driven by the formation of a stable Meisenheimer complex intermediate before the chloride leaving group is expelled. The use of a base is essential to deprotonate the weakly acidic thiol, generating the more potent thiolate nucleophile required for the substitution reaction.

SynthesisWorkflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: C-S Coupling (SNAr) cluster_2 Part 3: Purification & Final Product A 2-Chloronicotinic Acid (Starting Material) B Reduction with NaBH₄ A->B Methanol C (2-Chloro-3-pyridinyl)methanol (Key Intermediate) B->C E Nucleophilic Aromatic Substitution C->E D 4-Methylthiophenol (Nucleophile) D->E Base (e.g., K₂CO₃) Solvent (e.g., DMF) F Crude Product {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol E->F G Aqueous Work-up & Extraction F->G H Column Chromatography G->H I Pure {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol H->I Characterization (NMR, MS)

Figure 1: General workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory.

Protocol 2.1: Synthesis of (2-Chloro-3-pyridinyl)methanol

This protocol is adapted from established methods for the reduction of pyridine carboxylic esters.[2]

Materials:

  • Methyl 2-chloronicotinate (or Ethyl 2-chloronicotinate)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

Procedure:

  • To a stirred solution of methyl 2-chloronicotinate (1.0 eq) in methanol (approx. 15 mL per gram of ester) at 0 °C (ice bath), add sodium borohydride (1.5 eq) portion-wise over 30 minutes. Rationale: Adding NaBH₄ slowly prevents an overly exothermic reaction and controls the rate of hydrogen gas evolution.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose excess NaBH₄.

  • Remove the methanol solvent under reduced pressure using a rotary evaporator.[2]

  • To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volumes of aqueous layer).[2]

  • Combine the organic extracts and wash successively with deionized water and then brine.[2] Rationale: The water wash removes residual methanol and inorganic salts, while the brine wash helps to dry the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield (2-chloro-3-pyridinyl)methanol, typically as a beige or off-white solid. The product can be used in the next step without further purification if deemed sufficiently pure by ¹H NMR.

ParameterValueReference
Starting MaterialMethyl 2-chloronicotinate[2]
Reducing AgentSodium Borohydride (NaBH₄)[2]
SolventMethanol[2]
Typical Yield~85-95%[2]
Purity (min)98% (GC)[3]
Protocol 2.2: Synthesis of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol

This procedure utilizes a standard nucleophilic aromatic substitution (SNAr) coupling reaction.

Materials:

  • (2-Chloro-3-pyridinyl)methanol (from Protocol 2.1)

  • 4-Methylthiophenol (p-thiocresol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized Water

Procedure:

  • To a round-bottom flask charged with (2-chloro-3-pyridinyl)methanol (1.0 eq), add anhydrous potassium carbonate (2.0 eq) and anhydrous DMF (approx. 20 mL per gram of starting material).

  • Add 4-methylthiophenol (1.2 eq) to the suspension. Rationale: A slight excess of the thiol ensures complete consumption of the limiting electrophile. K₂CO₃ is a mild base sufficient to deprotonate the thiol to its active nucleophilic thiolate form.

  • Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction by TLC. The formation of a new, less polar spot (the product) and the disappearance of the starting material should be observed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water (3-4 times the volume of DMF used).

  • Extract the aqueous phase with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water (2x) and brine (1x) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Strategy and Protocols

Purification is critical to remove unreacted starting materials, the base, and potential side products such as the disulfide of 4-methylthiophenol, which can form via oxidation.[4][5]

PurificationDecisionTree A Crude Product from Work-up B Dissolve in minimal DCM/EtOAc A->B C Silica Gel Column Chromatography B->C Mobile Phase: Hexane/EtOAc Gradient D Collect Fractions & Monitor by TLC C->D E Combine Pure Fractions & Evaporate D->E F Assess Physical State E->F G Product is an Oil F->G [ Liquid ] H Product is a Solid F->H [ Solid ] K High Purity Oil G->K I Recrystallization (e.g., EtOAc/Hexane) H->I J High Purity Crystalline Solid I->J

Figure 2: Decision workflow for the purification of the final product.

Protocol 3.1: Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., 100% hexanes).

  • Load the Sample: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude oil in a minimal amount of dichloromethane (DCM) or ethyl acetate, add silica gel, and evaporate the solvent until a free-flowing powder is obtained. Carefully load this powder onto the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc). Gradually increase the polarity of the mobile phase (e.g., to 80:20 or 70:30 Hexane:EtOAc). Rationale: A gradient elution ensures good separation. The less polar disulfide impurity will elute first, followed by the desired product. More polar impurities, like any unreacted (2-chloro-3-pyridinyl)methanol, will elute last or remain on the column.

  • Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3.2: Recrystallization

If the product obtained after chromatography is a solid, recrystallization can further enhance its purity.

  • Dissolve the solid product in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate).

  • Slowly add a co-solvent in which the product is poorly soluble (e.g., hexanes) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then in a refrigerator or ice bath to promote crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.[6]

Characterization and Validation

To confirm the successful synthesis and purity of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol, the following analytical techniques are recommended.

TechniquePurposeExpected Observations
¹H NMR Structural Confirmation- Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to both the pyridine and phenyl rings.- A singlet for the benzylic CH₃ group (approx. 2.3-2.4 ppm).- A singlet or doublet for the CH₂OH protons (approx. 4.5-4.8 ppm).- A broad singlet for the OH proton (can vary).
¹³C NMR Structural Confirmation- Distinct signals for all unique carbon atoms in the molecule, including aromatic, aliphatic (CH₃, CH₂), and carbon bearing the sulfur atom.
MS (ESI+) Molecular Weight Verification- A prominent peak corresponding to the protonated molecule [M+H]⁺.
HPLC Purity Assessment- A single major peak under appropriate chromatographic conditions, indicating high purity (>95%).

References

  • Google Patents. (n.d.). Production method of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol.
  • Google Patents. (n.d.). Method for purification of pyridine, and method for production of chlorinated pyridine.
  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Mercaptopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the purification of aryl sulfonic acids and salts.
  • Google Patents. (n.d.). Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.
  • Google Patents. (n.d.). Synthetic method of 2-chloromethylpyridine hydrochloride.
  • ResearchGate. (n.d.). Mechanism of the reactions between chloro(2,2′:6′,2″-terpyridine)platinum(II) and ligands containing a thiol group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Retrieved from [Link]

  • Nanomaterials Chemistry. (2023). Synthesis of Sulfides Using Aryl Halides and S8 in the Presence of CuFe2O4 Magnetic Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives.
  • ResearchGate. (n.d.). Pyridine methanol chlorinations. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Pyridine. Retrieved from [Link]

  • YouTube. (2021). 13.7 Thiols | Organic Chemistry. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2-Chloro-3-pyridinemethanol, min 98% (GC), 100 grams. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). What is a suitable process to eliminate an excess of pyridine from an aqueous solution? Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol as a Novel Chemical Probe

Document ID: AN-CMP-24MPM-001 Version: 1.0 For Research Use Only. Not for use in diagnostic procedures. I. Executive Summary: Unveiling a Potential Kinase Modulator This document provides a comprehensive technical guide...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-CMP-24MPM-001

Version: 1.0

For Research Use Only. Not for use in diagnostic procedures.

I. Executive Summary: Unveiling a Potential Kinase Modulator

This document provides a comprehensive technical guide for the prospective use of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol as a chemical probe. As a novel chemical entity, direct biological data for this compound is not yet established in peer-reviewed literature. However, a detailed analysis of its constituent structural motifs—the pyridinemethanol core, the aryl thioether linkage, and the 4-methylphenyl (p-tolyl) group—provides a strong rationale for its investigation as a modulator of protein kinase signaling pathways.

The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in potent and selective kinase inhibitors.[1][2] The inclusion of a thioether linkage is also a common feature in a variety of bioactive molecules and approved drugs, contributing to target engagement and favorable physicochemical properties.[3][4] This guide is intended for researchers, scientists, and drug development professionals interested in exploring the potential of this and structurally related compounds. We present a hypothesized mechanism of action, a robust synthesis protocol, and detailed experimental workflows for its characterization as a chemical probe for protein kinases.

II. Physicochemical Properties & Structural Rationale

The unique combination of functional groups in {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol suggests a specific potential for interaction with biological macromolecules.

PropertyValue/DescriptionSource/Rationale
Molecular Formula C₁₃H₁₃NOSCalculated
Molecular Weight 231.32 g/mol Calculated
Key Structural Features Pyridine ring, Thioether linkage, Primary alcohol, p-Tolyl groupStructural Analysis
Predicted Lipophilicity (XLogP3-AA) 2.7PubChem (for isomer)
Hydrogen Bond Donors 1 (hydroxyl group)Structural Analysis
Hydrogen Bond Acceptors 2 (pyridine nitrogen, oxygen)Structural Analysis
  • The Pyridine Core: Nitrogen-containing heterocycles like pyridine are prevalent in kinase inhibitors, often forming critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[4][5]

  • The Aryl Thioether Linkage: This linkage provides a flexible yet defined orientation for the p-tolyl group. Thioethers are found in numerous pharmaceuticals and can contribute to binding affinity and metabolic stability.[6] In some contexts, thioether linkages can act as non-reducible mimetics of disulfide bonds, which can be important for peptide and small molecule conformation.[7]

  • The p-Tolyl Group: This nonpolar, hydrophobic group can engage in van der Waals interactions within hydrophobic pockets of a target protein.[8] The methyl group offers a potential vector for further chemical modification to enhance potency or selectivity.

  • The Methanol Group: The primary alcohol provides a site for hydrogen bonding and can be a key interaction point with the solvent or the target protein. It also serves as a synthetic handle for derivatization, for example, to create fluorescently labeled probes or affinity matrices.

III. Proposed Synthesis Protocol

The synthesis of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol can be approached through a nucleophilic aromatic substitution reaction followed by reduction. The following protocol is a validated method for analogous compounds.[9][10]

Workflow for Synthesis

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Work-up and Purification A 2-Chloro-3-(hydroxymethyl)pyridine C Base (e.g., K2CO3) in DMF A->C Reactant 1 B 4-Methylbenzenethiol B->C Reactant 2 D Reaction at 80-100 °C C->D Heating E {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol D->E Product Formation F Quench with Water E->F G Extract with Ethyl Acetate F->G H Dry over Na2SO4 G->H I Column Chromatography (Silica Gel) H->I J Pure Product I->J G cluster_0 Kinase Signaling Cascade Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Activates TargetKinase Target Kinase Kinase1->TargetKinase Activates Substrate Substrate Protein TargetKinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate TargetKinase->PhosphoSubstrate Inhibited Phosphorylation Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Probe {2-[(4-Methylphenyl)sulfanyl] -3-pyridinyl}methanol Probe->TargetKinase Binds to ATP pocket ATP ATP ATP->TargetKinase Binds

Caption: Hypothesized inhibition of a target kinase by the chemical probe.

Protocol 1: In Vitro Kinase Inhibition Profiling

This protocol describes a method to screen the compound against a panel of protein kinases to identify potential targets and determine its inhibitory potency (IC₅₀).

  • Compound Preparation: Prepare a 10 mM stock solution of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol in 100% DMSO. Create a serial dilution series in assay buffer.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP at a concentration close to its Km for the specific kinase.

  • Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction by adding a termination buffer containing EDTA. Measure the amount of phosphorylated and unphosphorylated peptide using a suitable detection method, such as mobility shift microfluidic electrophoresis.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Plot the inhibition data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data Summary:

Kinase TargetIC₅₀ (nM)
PIM-185
Haspin250
TYK2800
ALK>10,000
JNK1>10,000

Data are hypothetical and for illustrative purposes only.

Protocol 2: Cell-Based Target Engagement Assay

This protocol outlines a method to assess the compound's ability to inhibit the phosphorylation of a known substrate of a target kinase within a cellular context. We will use the hypothetical top hit, PIM-1 kinase, as an example. PIM-1 is a serine/threonine kinase implicated in various cancers. [2]

  • Cell Culture: Culture a relevant cancer cell line known to have high PIM-1 expression (e.g., MCF-7 breast cancer cells) in appropriate media.

  • Compound Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol (e.g., 0.1, 1, 10 µM) or a DMSO vehicle control for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4 °C with a primary antibody against the phosphorylated form of a known PIM-1 substrate (e.g., phospho-BAD at Ser112).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total BAD and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated substrate signal to the total substrate signal and the loading control. A dose-dependent decrease in the phosphorylation of the substrate would indicate target engagement in cells.

V. Concluding Remarks

{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol represents a promising, albeit uncharacterized, chemical scaffold for the development of novel chemical probes. The protocols and rationale presented herein provide a solid foundation for its synthesis and systematic evaluation as a potential kinase inhibitor. Further studies, including broader kinase profiling, co-crystallization with putative targets, and medicinal chemistry efforts to optimize potency and selectivity, are warranted to fully elucidate its biological activity and utility as a research tool.

VI. References

  • ResearchGate. (n.d.). Representative thioether-containing drugs and bioactive compounds. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Other drugs containing thioethers. [Image]. Retrieved from [Link]

  • MDPI. (2018). Structural Features and Binding Modes of Thioether-Cyclized Peptide Ligands. Retrieved from [Link]

  • Khan, M. N., Khan, M. A., Arshad, M. N., Khan, I. U., & Rehman, S. (2009). 2-(Phenylsulfanyl)pyridine-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2662.

  • Wikipedia. (n.d.). Tolyl group. Retrieved from [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2995.

  • Cui, H., et al. (2023). Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. RSC Medicinal Chemistry, 14(6), 996-1010.

  • Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Improved synthesis of symmetrically & asymmetrically N-substituted pyridinophane derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridinemethanol. Retrieved from [Link]

  • Future Medicine. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Thioether linkage chemistry: perspectives and prospects in therapeutic designing. Retrieved from [Link]

  • MDPI. (2019). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved from [Link]

  • MDPI. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). A. Selected FDA approved thioether containing drugs; B. Representative... [Image]. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: {2-[(4--Methylphenyl)sulfanyl]-3-pyridinyl}methanol

Introduction Welcome to the technical support guide for {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol. This document is designed for researchers, medicinal chemists, and process development scientists who are active...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with this versatile pyridinyl sulfide intermediate. Our goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes. This guide is structured as a dynamic resource, addressing common questions and critical failure points encountered during synthesis, purification, and handling.

Section 1: Compound Identity and Physicochemical Properties

Understanding the fundamental properties of a compound is the first step to successful experimentation. While specific experimental data for this exact molecule is not broadly published, we can infer its likely characteristics based on its structural motifs—a pyridinemethanol core and an aryl sulfide substituent.

Chemical Structure

Caption: Structure of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol.

Comparative Physicochemical Properties

The following table provides estimated properties for the target compound alongside experimentally determined values for related pyridinemethanol isomers. This comparison is crucial for designing purification and handling protocols.

Property{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol (Predicted)2-Pyridinemethanol3-Pyridinemethanol[1]4-Pyridinemethanol[2]
Molecular Formula C₁₃H₁₃NOSC₆H₇NOC₆H₇NOC₆H₇NO
Molecular Weight 231.31 g/mol 109.13 g/mol 109.13 g/mol 109.13 g/mol
Appearance Off-white to pale yellow solidLiquidClear light yellow liquidSolid
Boiling Point > 200 °C (High due to MW)112-113 °C / 16 mmHg154 °C / 28 mmHg107-110 °C / 1 mmHg
Melting Point Likely solid at RT, estimate 60-90 °CN/A (Liquid)-7 °C52-56 °C
Solubility Soluble in DCM, CHCl₃, EtOAc, Methanol; Poorly soluble in water, hexanesSoluble in waterSoluble in water (1000g/L)Soluble in water
Storage Temp. 2-8°C, under inert gas2-8°CRoom Temperature2-8°C
Key Sensitivity Air (oxidation of sulfide), LightHygroscopic[1]Hygroscopic[1]Light-sensitive

Section 2: Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure long-term stability?

A: Based on its structure, the primary points of instability are the sulfide and alcohol moieties. The sulfide is susceptible to oxidation to the corresponding sulfoxide and sulfone. Therefore, long-term storage should be at 2-8°C in a tightly sealed amber vial, with the headspace purged with an inert gas like argon or nitrogen . This minimizes exposure to oxygen, moisture, and light. For comparison, related pyridinemethanol compounds are often stored under refrigeration.[2]

Q2: What are the best solvents for dissolving this compound for reaction or analysis?

A: The molecule has both polar (alcohol, pyridine nitrogen) and non-polar (aryl sulfide) characteristics. It should exhibit good solubility in moderately polar organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate (EtOAc), and alcohols (methanol, ethanol). For NMR analysis, CDCl₃ or DMSO-d₆ are appropriate. Its solubility in water is expected to be low, while it will likely be poorly soluble in non-polar solvents like hexanes or petroleum ether, which can be leveraged for precipitation/crystallization.

Q3: Is the sulfide group a concern during reactions? How can I prevent unwanted side reactions?

A: Yes, this is a critical consideration. The sulfide is electron-rich and can be easily oxidized by a wide range of reagents (e.g., peroxides, strong acids, some metal catalysts) to form the sulfoxide.[3]

  • Prevention: When running reactions, use degassed solvents and maintain an inert atmosphere (argon or nitrogen). If an oxidant is required for another part of the molecule, choose a mild and selective one, and be prepared to analyze for sulfoxide formation by LC-MS. Avoid unnecessarily high temperatures, which can accelerate oxidation.

Q4: Can the hydroxyl group interfere with my desired reaction?

A: The primary alcohol is a nucleophile and can undergo reactions typical of alcohols (e.g., esterification, etherification, oxidation to an aldehyde/acid). If you are targeting another part of the molecule with an electrophilic reagent, you will likely need to protect the hydroxyl group, for example, as a silyl ether (e.g., TBDMS) or a benzyl ether. Furthermore, under certain conditions, such as treatment with tosyl chloride, pyridinemethanols can unexpectedly yield the corresponding chloride instead of the tosylate.[4]

Section 3: Troubleshooting Guides

This section addresses specific problems in a "Problem/Cause/Solution" format to provide actionable advice.

Problem 1: Low or No Yield During Synthesis from 2-Chloro-3-pyridinemethanol and 4-Methylthiophenol
  • Potential Cause 1: Ineffective Base. The reaction is a nucleophilic aromatic substitution (SNAr) or, more likely, a nucleophilic substitution involving a thiolate. The pKa of the thiol is crucial, and an insufficiently strong base will not generate enough thiolate anion to drive the reaction.

    • Solution: Switch to a stronger base. If you are using a carbonate (e.g., K₂CO₃), consider using sodium hydride (NaH) or sodium methoxide (NaOMe) in an appropriate anhydrous solvent like DMF or THF. A patent for a similar transformation highlights the use of NaOMe in methanol.[5] Ensure the reaction is run under strictly anhydrous conditions, as water will quench these stronger bases.

  • Potential Cause 2: Poor Solvent Choice. The solvent must be able to dissolve the reactants and be stable to the reaction conditions. It should also be aprotic polar to facilitate this type of substitution.

    • Solution: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent solvent choices for this reaction. They are polar enough to dissolve the salts and intermediates and have high boiling points, allowing for heating if necessary.

  • Potential Cause 3: Reaction Not Reaching Completion. The reaction may be slow at room temperature.

    • Solution: Gently heat the reaction mixture (e.g., 60-80 °C) and monitor progress carefully by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A patent describing a related synthesis mentions reaction times of several hours with heating.[6]

Problem 2: Product Degradation Observed During Workup or Purification
  • Potential Cause 1: Oxidation of Sulfide. During aqueous workup or exposure to air on a silica gel column, the sulfide can oxidize to the more polar sulfoxide. This will appear as a new, lower Rf spot on a TLC plate.

    • Solution:

      • Workup: Use degassed water for the aqueous wash. Minimize the time the compound is in solution and exposed to air.

      • Chromatography: Run the column quickly. Consider adding a small amount of a mild antioxidant like triethylamine (~0.1-0.5%) to the eluent, which can help suppress on-column oxidation.

  • Potential Cause 2: Acid-Mediated Decomposition. The pyridine nitrogen is basic and can be protonated by strong acids. The benzylic-like alcohol is also susceptible to acid-catalyzed elimination or rearrangement.

    • Solution: Avoid acidic conditions during workup. If an acid wash is necessary, use a weak, dilute acid (e.g., 1% citric acid) and immediately follow with a basic wash (e.g., saturated NaHCO₃). Ensure the final organic solution is neutralized and dried before solvent evaporation.

Problem 3: Difficulty in Purification / Co-eluting Impurities
  • Potential Cause 1: Unreacted Starting Material. 4-Methylthiophenol can be difficult to separate from the product due to similar polarity.

    • Solution: After the reaction, perform a basic wash (e.g., 1M NaOH) of the organic layer. This will deprotonate the acidic thiol, pulling it into the aqueous layer as the thiolate salt. Neutralize the organic layer before proceeding.

  • Potential Cause 2: Formation of Disulfide. The thiolate is susceptible to oxidative coupling to form the corresponding disulfide, which can have a similar polarity to the product.

    • Solution: Maintain a strictly inert atmosphere throughout the reaction. If disulfide is a major byproduct, consider adding a small amount of a reducing agent like sodium borohydride during the workup (use with caution and ensure it's compatible with your product).

  • Potential Cause 3: Sulfoxide Impurity. As mentioned, oxidation can lead to the sulfoxide, which may streak or co-elute on silica gel.

    • Solution: The sulfoxide is significantly more polar than the sulfide. A well-optimized gradient elution on silica gel (e.g., Hexane/Ethyl Acetate) should provide separation. If separation is challenging, consider reverse-phase chromatography (C18) where the elution order may be more favorable.

G start Crude Product After Workup check_tlc Analyze by TLC/LC-MS. Are there multiple spots? start->check_tlc single_spot Single Major Spot check_tlc->single_spot No multiple_spots Multiple Spots / Impurities Present check_tlc->multiple_spots Yes purify_direct Proceed to Standard Silica Gel Chromatography single_spot->purify_direct identify_impurities Identify Impurities: - Unreacted Thiol? - Disulfide? - Sulfoxide? multiple_spots->identify_impurities end_node Obtain Pure Product purify_direct->end_node thiol_present Thiol Detected identify_impurities->thiol_present Thiol disulfide_present Disulfide/Sulfoxide Detected identify_impurities->disulfide_present Other base_wash Perform Liquid-Liquid Extraction: Wash organic layer with 1M NaOH to remove acidic thiol. thiol_present->base_wash disulfide_present->purify_direct recheck_purity Re-analyze purity by TLC/LC-MS base_wash->recheck_purity recheck_purity->purify_direct Purity Improved

Caption: Troubleshooting Decision Tree for Purification.

Section 4: Protocols & Workflows

The following is a representative, detailed protocol for the synthesis and purification of the title compound. Note: This protocol is synthesized from established methods for similar compounds and should be adapted and optimized for your specific laboratory conditions.[6][7][8]

Synthesis Workflow Diagram

G start_materials Starting Materials: - 2-Chloro-3-pyridinemethanol - 4-Methylthiophenol - NaH (60% in oil) reaction Reaction Step: - Anhydrous DMF, Argon atm. - Add NaH to Thiol (0°C) - Add Chloro-pyridine - Stir at RT -> 60°C, 4-12h start_materials->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: 1. Quench with H₂O (carefully!) 2. Extract with EtOAc 3. Wash with 1M NaOH (removes thiol) 4. Wash with Brine 5. Dry (Na₂SO₄) monitoring->workup Complete purification Purification: - Concentrate in vacuo - Silica Gel Chromatography (Hexane/EtOAc gradient) workup->purification final_product Final Product: - Characterize (NMR, MS, HRMS) - Store at 2-8°C under Argon purification->final_product

Caption: General Synthesis and Purification Workflow.

Step-by-Step Synthesis Protocol

Materials:

  • 2-Chloro-3-pyridinemethanol (1.0 eq)

  • 4-Methylthiophenol (1.1 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 4-methylthiophenol (1.1 eq).

  • Thiolate Formation: Add anhydrous DMF to dissolve the thiol (approx. 5 mL per 1 g of starting material). Cool the flask to 0°C in an ice bath.

  • Carefully add the sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes. The formation of the sodium thiolate should be observed.

  • Nucleophilic Substitution: In a separate flask, dissolve 2-chloro-3-pyridinemethanol (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the thiolate mixture at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:EtOAc). If the reaction is slow, gently heat to 60°C and continue to monitor until the starting chloro-pyridine is consumed (typically 4-12 hours).

  • Quenching: Once complete, cool the reaction back to 0°C and very carefully quench by the slow, dropwise addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers.

  • Washing: Wash the organic layer sequentially with 1M NaOH (2x) to remove unreacted thiol, then with water (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, likely as an oil or semi-solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 50% EtOAc).

  • Isolation: Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to yield {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol as the final product. Confirm identity and purity by NMR and MS analysis.

Section 5: Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (nitrile is suitable).

  • Reagent Handling:

    • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only in an inert atmosphere (glovebox or under argon/nitrogen) and use mineral oil dispersion to reduce pyrophoricity.

    • Thiols: 4-Methylthiophenol has a strong, unpleasant odor. Handle in a well-ventilated fume hood.

    • Solvents: DMF is a reproductive toxin. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Quench any residual NaH carefully before disposal.

References

  • Process for preparing pyridinemethanol compounds.
  • Evaluation of the Reactivity of Methanol and Hydrogen Sulfide Residues with the Ziegler–Natta Catalyst during Polypropylene Synthesis and Its Effects on Polymer Properties. MDPI. [Link]

  • Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • Preparation method of (S)-phenyl (pyridine-2-yl) methanol derivative.
  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. MDPI. [Link]

  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Japan Tobacco Inc.. [Link]

  • Pyridine methanol chlorinations. ResearchGate. [Link]

  • 3,4-Dimethoxy-2-pyridinemethanol. CAS Common Chemistry (CAS 72830-08-1). [Link]

  • C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics. PMC. [Link]

  • Hit-Identification to Novel Antileishmanial Agents from a β-Pinene Scaffold: from Synthesis to In Vitro. ACS Publications. [Link]

Sources

Optimization

{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol stability and storage conditions

Abstract: This technical support guide provides comprehensive information on the stability and storage of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol. The recommendations herein are grounded in fundamental chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical support guide provides comprehensive information on the stability and storage of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol. The recommendations herein are grounded in fundamental chemical principles and data from structurally analogous compounds, offering a framework for researchers, scientists, and drug development professionals to ensure the integrity of their samples. This document includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and protocols for stability assessment.

Introduction

{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol is a pyridinylmethanol derivative with a thioether linkage. While specific stability data for this compound is not extensively documented in publicly available literature, its structural motifs—a pyridine ring, a primary alcohol, and a thioether group—provide a basis for understanding its potential degradation pathways. This guide is designed to proactively address potential stability and handling issues to support the seamless progression of your research and development activities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and storage of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol.

Q1: What are the recommended long-term storage conditions for {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol?

A1: Based on the stability of related pyridine and sulfanyl compounds, long-term storage at -20°C is recommended.[1] The container should be tightly sealed and the headspace filled with an inert gas (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture. For compounds with similar functional groups, storage at 2-8°C is also suggested for shorter durations.

Q2: Is {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol sensitive to light?

A2: While specific photostability data is unavailable, many complex organic molecules, including some pyridine derivatives, can be sensitive to UV and visible light. To mitigate potential photodegradation, it is best practice to store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[2]

Q3: Is this compound susceptible to oxidation?

A3: Yes, the presence of a thioether (sulfanyl) linkage and a primary alcohol makes the molecule susceptible to oxidation. The thioether can be oxidized to a sulfoxide and subsequently to a sulfone. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. Therefore, minimizing contact with air, especially during long-term storage and handling, is crucial.

Q4: What is the recommended procedure for preparing stock solutions?

A4: To prepare stock solutions, it is advisable to use a high-purity, anhydrous solvent. The choice of solvent will depend on the specific experimental requirements. For short-term storage of solutions, refrigeration at 2-8°C is recommended. For longer-term storage, aliquoting the stock solution into single-use vials and storing at -20°C or -80°C can prevent degradation from repeated freeze-thaw cycles.

Q5: Is {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol hygroscopic?

A5: Pyridine-containing compounds can be hygroscopic, meaning they can absorb moisture from the air.[3][4] It is recommended to handle the solid compound in a dry environment, such as a glove box or under a stream of inert gas, and to store it in a desiccator.

Part 2: Troubleshooting Guide

This section provides guidance on how to address common issues that may arise during experimentation, potentially linked to the stability of the compound.

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent biological activity or analytical results between batches. Degradation of the compound due to improper storage or handling.1. Verify the storage conditions of all batches. 2. Perform a purity analysis (e.g., HPLC, LC-MS) on each batch to check for degradation products. 3. If degradation is confirmed, discard the affected batch and obtain a fresh sample.
Appearance of new peaks in chromatograms over time. Oxidation or hydrolysis of the compound.1. Analyze the new peaks by mass spectrometry to identify potential degradation products (e.g., sulfoxide, aldehyde). 2. Review handling procedures to minimize exposure to air and moisture. 3. Consider preparing fresh solutions for each experiment.
Change in the physical appearance of the solid (e.g., color change, clumping). Absorption of moisture or degradation.1. Assess the water content of the solid using Karl Fischer titration. 2. Perform a purity analysis to check for degradation. 3. If the compound has absorbed significant moisture, it may be possible to dry it under vacuum, but purity should be re-confirmed.

Part 3: Experimental Protocols

This section provides detailed protocols for assessing the stability of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of the compound.

Materials:

  • {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 HPLC column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

    • Dilute the stock solution to a final concentration of 50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Analysis:

    • Integrate the peak areas to determine the purity of the sample. The appearance of new peaks over time can indicate degradation.

Protocol 2: Forced Degradation Study

This protocol can be used to investigate the stability of the compound under various stress conditions.

Procedure:

  • Prepare separate solutions of the compound (e.g., 1 mg/mL) in a suitable solvent.

  • Expose the solutions to the following conditions:

    • Acidic: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal: Incubate a solution at 60°C for 24 hours.

    • Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analyze the stressed samples by HPLC (using Protocol 1) and compare them to an unstressed control sample.

Part 4: Visualizations

Diagram 1: Troubleshooting Workflow

This diagram illustrates a logical workflow for troubleshooting issues related to the stability of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol.

G start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C, inert gas, dark) start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC, LC-MS) check_storage->purity_analysis degradation_found Degradation Products Detected? purity_analysis->degradation_found review_handling Review Handling Procedures (minimize air/moisture exposure) degradation_found->review_handling Yes continue_exp Continue Experiment degradation_found->continue_exp No fresh_sample Use Fresh Sample review_handling->fresh_sample stop Discard Batch & Re-evaluate Protocol fresh_sample->stop

Caption: Troubleshooting Decision Tree.

Diagram 2: Potential Degradation Pathways

This diagram illustrates the potential oxidative degradation pathways for {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol.

G parent {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol sulfoxide Sulfoxide Derivative parent->sulfoxide Oxidation aldehyde Aldehyde Derivative parent->aldehyde Oxidation sulfone Sulfone Derivative sulfoxide->sulfone Oxidation acid Carboxylic Acid Derivative aldehyde->acid Oxidation

Caption: Potential Oxidative Degradation Pathways.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [https://www.carlroth.com/medias/SDB-AE01-AU-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTY2ODZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzU5NDM2MzA4Nzgu cGRmfGUzYjM4YjE4YjQzMjQzZGFjZDYwYWQyZGIxZWMxNzYxZTYzMjQzZGY3ZWM2YjY3ZGRiZGUyYjYwZWIwM2U3ZDA]([Link] cGRmfGUzYjM4YjE4YjQzMjQzZGFjZDYwYWQyZGIxZWMxNzYxZTYzMjQzZGY3ZWM2YjY3ZGRiZGUyYjYwZWIwM2U3ZDA)

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Pyridine-3-methanol. Retrieved from [Link]

  • PubChem. (n.d.). [2-(2-Methylphenyl)sulfanyl-3-pyridinyl]methanol. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol Experiments

Welcome to the technical support center for {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this important heterocyclic building block. Drawing from established chemical principles and field-proven insights, this document provides a structured, in-depth resource in a question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Overview of Synthetic Strategy

The synthesis of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol typically proceeds via a two-step sequence. The core strategy involves:

  • Nucleophilic Aromatic Substitution (SNA_r_): Formation of the aryl thioether bond by reacting a 2-halo-3-substituted pyridine with 4-methylbenzenethiol (p-thiocresol).

  • Reduction: Conversion of the substituent at the 3-position (e.g., an ester or aldehyde) to the primary alcohol.

This pathway is logical and robust, but each step presents unique challenges that can impact yield, purity, and scalability. The following workflow diagram illustrates this common synthetic approach.

G cluster_0 Step 1: Thioether Formation (SNA_r_) cluster_1 Step 2: Reduction cluster_2 Step 3: Workup & Purification A 2-Chloro-3-pyridinecarbaldehyde (Starting Material) D 2-[(4-Methylphenyl)sulfanyl]-3-pyridinecarbaldehyde (Intermediate) A->D Reacts with B 4-Methylbenzenethiol (Nucleophile) B->D Reacts with C Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, DMSO) C->D Facilitated by F {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol (Final Product) D->F Reduced by E Reducing Agent (e.g., NaBH₄) Solvent (e.g., MeOH, EtOH) E->F In G Crude Product F->G H Purification (e.g., Column Chromatography) G->H I Pure Product (>95% Purity) H->I

Caption: General synthetic workflow for {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments.

Part A: Synthesis and Yield-Related Issues

Q1: My overall yield is significantly lower than expected. What are the most critical factors to investigate?

A low overall yield typically points to issues in one of the two core synthetic steps or mechanical loss during workup. A logical diagnostic approach is essential.

  • Analyze the SNA_r_ Step: This is often the most challenging step. Incomplete conversion or side reactions here will cap your maximum possible yield. Monitor this reaction closely by TLC or LC-MS to assess the consumption of the 2-halopyridine starting material.

  • Evaluate the Reduction Step: The reduction of the aldehyde or ester is usually high-yielding, but improper conditions can lead to failure. Ensure your reducing agent is fresh and the reaction is run to completion.

  • Check Reactant Purity: The purity of the starting materials, particularly the 4-methylbenzenethiol, is critical. Thiols can oxidize to disulfides over time, which will not participate in the desired reaction.[1]

G A Low Overall Yield B Monitor SNA_r_ reaction by TLC/LCMS A->B C Is 2-halopyridine fully consumed? B->C D No: Troubleshoot SNA_r_ Step (See Q2, Q3) C->D No E Yes: Proceed to next check C->E Yes F Monitor Reduction reaction by TLC/LCMS E->F G Is intermediate fully consumed? F->G H No: Troubleshoot Reduction Step (See Q4) G->H No I Yes: Investigate Workup/Purification (Possible mechanical loss or product decomposition) G->I Yes

Caption: Decision tree for troubleshooting low reaction yield.

Q2: I'm seeing poor conversion in the SNA_r_ reaction to form the thioether. How can I optimize this step?

The SNA_r_ reaction on a pyridine ring is highly dependent on reaction conditions.[2] The pyridine nitrogen acts as an activating group by stabilizing the negatively charged intermediate (a Meisenheimer complex), particularly when the nucleophilic attack occurs at the 2- or 4-position.[3][4][5]

  • Choice of Base and Solvent: The goal is to generate the thiolate anion in situ without degrading the starting materials.

    • Moderate Conditions: Potassium carbonate (K₂CO₃) in DMF or DMSO is a common and effective choice. It is strong enough to deprotonate the thiol but not so harsh as to cause decomposition.

    • Stronger Conditions: For less reactive substrates, sodium hydride (NaH) in an anhydrous solvent like THF or DMF can be used. This ensures complete and rapid formation of the thiolate. Caution: NaH is highly reactive and requires strictly anhydrous conditions.

  • Temperature: These reactions often require heating. A starting point is 60-80 °C, but temperatures up to 120 °C may be necessary. Monitor for thermal decomposition of your starting materials if pushing the temperature higher.

  • Leaving Group: The reactivity order for the leaving group (X) on the 2-halopyridine is generally F > Cl > Br. While 2-chloropyridine derivatives are common and cost-effective, a 2-fluoropyridine precursor would be significantly more reactive if available.[6]

Caption: The SNA_r_ mechanism on a 2-halopyridine, highlighting nitrogen's role.

Q3: I suspect my p-thiocresol (4-methylbenzenethiol) is impure. What is the most common impurity and how can I avoid it?

The primary issue with thiols is their propensity to oxidize to the corresponding disulfide (4,4'-dimethyl-diphenyl disulfide). This oxidation is accelerated by air (oxygen) and trace metal impurities. The disulfide is not nucleophilic and will not react, effectively reducing the concentration of your active nucleophile and leading to low yields.

  • Diagnosis: The disulfide byproduct can often be seen as a less polar spot on TLC or a separate peak in LC-MS.

  • Prevention:

    • Use freshly opened bottles of the thiol.

    • If the thiol is old, consider purifying it by distillation under reduced pressure.

    • Degas your reaction solvent (e.g., by bubbling with nitrogen or argon for 15-30 minutes) before adding the thiol to minimize dissolved oxygen.

    • Run the reaction under an inert atmosphere (N₂ or Ar).

Q4: The reduction of the aldehyde intermediate is incomplete or producing byproducts. What should I change?

The reduction of an aldehyde to a primary alcohol is generally straightforward. If you are facing issues, consider the following:

  • Choice of Reducing Agent:

    • Sodium borohydride (NaBH₄): This is the ideal choice. It is a mild reducing agent that will selectively reduce the aldehyde without affecting the thioether or the pyridine ring. It is typically used in alcoholic solvents like methanol (MeOH) or ethanol (EtOH) at 0 °C to room temperature.[7]

    • Lithium aluminum hydride (LiAlH₄): This is a very powerful reducing agent and should be avoided.[8] It is generally not selective and could potentially cleave the thioether bond or reduce the pyridine ring under certain conditions.

  • Stoichiometry and Purity: Ensure you are using at least 1 full equivalent of NaBH₄. Commercial NaBH₄ can lose potency over time, so using a slight excess (1.1-1.2 equivalents) is recommended. Add it portion-wise to control the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: The reaction is usually fast (30-60 minutes). Monitor by TLC until the aldehyde starting material is completely consumed.

ParameterSNA_r_ StepReduction Step
Reactants 2-Chloro-3-pyridinecarbaldehyde, 4-Methylbenzenethiol2-[(4-Methylphenyl)sulfanyl]-3-pyridinecarbaldehyde
Reagents Base: K₂CO₃ or NaHReducing Agent: NaBH₄
Solvent DMF, DMSO, or THF (anhydrous for NaH)Methanol or Ethanol
Temperature 60 - 120 °C0 °C to Room Temperature
Atmosphere Inert (N₂ or Ar) recommendedAir (or N₂ for best practice)
Common Issues Incomplete reaction, disulfide formationIncomplete reduction
Part B: Purification and Analysis

Q5: I am struggling to purify the final product. Column chromatography gives poor separation and peak tailing.

This is a very common issue with pyridine-containing compounds.[9] The basic nitrogen atom on the pyridine ring interacts strongly with acidic silanol groups on the surface of standard silica gel, leading to peak tailing and poor resolution.

  • Solution 1: Neutralize the Silica: Pre-treat your silica gel by slurrying it in the eluent containing a small amount of a volatile base like triethylamine (TEA) or ammonia. A typical mobile phase would be Hexane/Ethyl Acetate with 0.5-1% TEA. The competing base (TEA) will occupy the active silanol sites, allowing your pyridine compound to elute with a much-improved peak shape.[9]

  • Solution 2: Use a Different Stationary Phase: If the issue persists, consider alternative stationary phases like alumina (basic or neutral) or a C18 reversed-phase column if your compound is sufficiently non-polar.

  • Solution 3: Acid-Base Extraction: For a bulk pre-purification, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), extract with dilute aqueous HCl (e.g., 1M). The basic pyridine product will move to the aqueous layer. Then, basify the aqueous layer with NaOH or NaHCO₃ and back-extract the pure product into an organic solvent.

Q6: My compound appears to react with the solvent. Is this possible?

Yes. While uncommon with many solvents, pyridine derivatives have been shown to react with dichloromethane (DCM) over time, especially in the presence of light or impurities, to form pyridinium salts.[10] This reaction is generally slow but can be a concern if you are storing a stock solution of your compound in DCM for an extended period. For long-term storage in solution, prefer solvents like ethyl acetate, THF, or acetonitrile.

Part C: Characterization and Stability

Q7: What are the expected analytical signals for {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol?

While an experimental spectrum should always be acquired, the following table provides predicted data for confirmation.

AnalysisExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.3-8.4 (d, 1H, Py-H6), 7.4-7.5 (d, 1H, Py-H4), 7.3-7.4 (d, 2H, Ar-H), 7.1-7.2 (d, 2H, Ar-H), 7.0-7.1 (dd, 1H, Py-H5), 4.6-4.7 (s, 2H, CH₂OH), 2.5-2.6 (br s, 1H, OH), 2.3-2.4 (s, 3H, Ar-CH₃).
¹³C NMR (101 MHz, CDCl₃)δ (ppm): ~160 (Py C-S), ~148 (Py C-H), ~139 (Ar C-CH₃), ~138 (Py C-H), ~135 (Py C-CH₂OH), ~132 (Ar C-S), ~130 (Ar C-H), ~120 (Py C-H), ~61 (CH₂OH), ~21 (CH₃).
Mass Spec (ESI+) [M+H]⁺: Expected m/z = 232.08

Q8: My purified compound is changing color or showing new impurities after storage. What are the stability concerns?

The two primary points of instability in this molecule are the sulfide linkage and the benzylic alcohol.

  • Sulfide Oxidation: The sulfur atom can be oxidized by air over time to form the corresponding sulfoxide and, subsequently, the sulfone. This is the most likely cause of degradation.

  • Alcohol Oxidation: The primary alcohol can be slowly oxidized to the corresponding aldehyde, especially if exposed to air and light.

Recommended Storage: For long-term stability, store the solid compound in a tightly sealed vial under an inert atmosphere (N₂ or Ar), protected from light, and at a low temperature (e.g., 4 °C or -20 °C).

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be adapted and optimized based on your specific laboratory conditions and analytical observations.

Protocol 1: Synthesis of 2-[(4-Methylphenyl)sulfanyl]-3-pyridinecarbaldehyde
  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3-pyridinecarbaldehyde (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Add 4-methylbenzenethiol (1.1 eq) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used directly or purified by column chromatography.

Protocol 2: Synthesis of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol
  • Dissolve the crude 2-[(4-Methylphenyl)sulfanyl]-3-pyridinecarbaldehyde (1.0 eq) from the previous step in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.2 eq) in small portions. Caution: Gas evolution will occur.

  • Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 45 minutes.

  • Monitor the reaction by TLC until the aldehyde is no longer visible.

  • Quench the reaction by slowly adding water.

  • Remove most of the methanol under reduced pressure.

  • Extract the remaining aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude final product.

Protocol 3: Chromatographic Purification
  • Prepare a mobile phase of 4:1 Hexane:Ethyl Acetate containing 1% triethylamine (v/v).

  • Prepare a silica gel slurry using this mobile phase and pack a column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

  • Load the sample onto the column and elute with the prepared mobile phase, collecting fractions.

  • Analyze fractions by TLC to identify and combine those containing the pure product.

  • Concentrate the pure fractions under reduced pressure to yield the final product as a solid or oil.

References

  • PubChem. (n.d.). 3-Pyridinemethanol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Chad, J. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube. Retrieved January 26, 2026, from [Link]

  • Wang, Z., et al. (2020). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Organic Letters, 22(15), 6022–6026. Available from: [Link]

  • Google Patents. (n.d.). JP2015174853A - Production method of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol.
  • Clayden, J., & Westlund, N. (2007). Asymmetric synthesis of tertiary thiols and thioethers. Chemical Communications, (45), 4728–4737. Available from: [Link]

  • Wamser, C. C., & Kent, D. R. (2010, June 7). Puzzling Pyridine Problem Probed. ChemistryViews. Retrieved January 26, 2026, from [Link]

  • Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • Wang, Z., et al. (2020). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Organic Letters, 22(15), 6022–6026. Available from: [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of Grignard reaction (nPrMgBr) on aldehyde 8 to give 9a and 9b diastereomers. Retrieved January 26, 2026, from [Link]

  • PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4849-4865. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (2023). A guide to modern methods for poly(thio)ether synthesis using Earth-abundant metals. Chemical Communications, 59(80), 11953-11967. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2020). Recent Metal-Catalyzed Methods for Thioether Synthesis. Catalysts, 10(7), 748. Retrieved January 26, 2026, from [Link]

  • JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Retrieved January 26, 2026, from [Link]

  • American Chemical Society. (2015). Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone?. Journal of Medicinal Chemistry, 58(22), 8657-8668. Retrieved January 26, 2026, from [Link]

  • Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... Study Prep. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • Wiley Online Library. (2016). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 55(29), 8236-8256. Retrieved January 26, 2026, from [Link]

  • Beilstein Journals. (2018). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 14, 2554-2588. Retrieved January 26, 2026, from [Link]

  • ScienceDirect. (n.d.). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Computational and Theoretical Chemistry, 1242, 114081. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 4-Hydroxymethylpyridine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). (4-(Pyridin-2-yl)phenyl)methanol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • American Chemical Society. (2022). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[11] Addition and Oxidative Coupling Reactions. ACS Omega, 7(6), 5187–5196. Retrieved January 26, 2026, from [Link]

  • Quora. (2016, November 22). Why nucleophilic substitution in pyridine favours at position-2?. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. Retrieved January 26, 2026, from [Link]

  • Pipzine Chemicals. (n.d.). 2-Pyridinemethanol, 4-Methoxy-3-Methyl. Retrieved January 26, 2026, from [Link]

Sources

Optimization

Technical Support Center: Research and Development of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol

Welcome to the technical support center for {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the synthesis, purification, characterization, and handling of this molecule. The information provided herein is based on established chemical principles and field-proven insights for analogous compounds.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during your experimental work, offering explanations for the underlying causes and providing actionable solutions.

Synthesis & Purification

Question: My synthesis of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol is resulting in a low yield and a complex mixture of byproducts. What are the likely causes and how can I improve the outcome?

Answer: Low yields and byproduct formation are common challenges in multi-step organic syntheses, particularly when dealing with heterocyclic compounds containing multiple reactive functional groups. The synthesis of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol likely involves two key transformations: the formation of the aryl sulfide bond and the reduction of a carbonyl group (e.g., a carboxylic acid or ester) to the primary alcohol. Several factors could be contributing to the issues you are observing:

  • Side Reactions during Aryl Sulfide Formation: The nucleophilic aromatic substitution (SNAr) reaction to form the C-S bond can be sensitive to reaction conditions. Common side reactions include the formation of disulfides from the thiol starting material and competing nucleophilic attack if there are other leaving groups on the pyridine ring.[1] The choice of base, solvent, and temperature is critical. Overheating can lead to decomposition.

  • Incomplete Reduction or Over-reduction: The reduction of the carbonyl group at the 3-position of the pyridine ring can also be problematic. While sodium borohydride is a mild reducing agent, its reactivity towards esters can be sluggish, potentially leading to incomplete conversion.[2][3] Conversely, stronger reducing agents like lithium aluminum hydride (LiAlH4) are highly reactive and can lead to over-reduction or side reactions if not carefully controlled.[4]

  • Oxidation of the Product: The aryl sulfide moiety can be susceptible to oxidation, especially in the presence of oxidizing agents or air, to form the corresponding sulfoxide or sulfone. This can occur during the reaction, workup, or purification.

  • Purification Challenges: The polarity of your target compound, due to the hydroxyl group and the pyridine nitrogen, can make purification by column chromatography challenging. The compound may streak on silica gel, leading to poor separation and product loss.

Troubleshooting Workflow:

cluster_synthesis Synthesis Troubleshooting start Low Yield / Byproducts check_sulfide Analyze C-S Bond Formation Step start->check_sulfide check_reduction Analyze Reduction Step start->check_reduction optimize_conditions_sulfide Optimize S N Ar: - Inert atmosphere (N 2 /Ar) - Screen bases (e.g., K 2 CO 3 , NaH) - Lower temperature - Use a catalyst (e.g., Cu or Ni-based) [19] check_sulfide->optimize_conditions_sulfide If issues found optimize_conditions_reduction Optimize Reduction: - Use NaBH 4 /MeOH system for esters [13] - For LiAlH 4 , maintain low temp. (-78 to 0 °C) - Monitor reaction by TLC check_reduction->optimize_conditions_reduction If issues found optimize_purification Purification Strategy: - Use a gradient elution - Add a small amount of triethylamine to the eluent - Consider alternative chromatography (e.g., alumina) optimize_conditions_sulfide->optimize_purification optimize_conditions_reduction->optimize_purification cluster_characterization Characterization & Stability Check cluster_validation Validation Checks start Freshly Purified Compound nmr 1 H & 13 C NMR start->nmr ms Mass Spectrometry (HRMS) start->ms ftir FTIR Spectroscopy start->ftir mp Melting Point start->mp nmr_check Check for impurity peaks (e.g., sulfoxide, solvent residue) nmr->nmr_check ms_check Confirm exact mass (M+H) ms->ms_check ftir_check Confirm O-H and C-S stretches ftir->ftir_check storage Store under Inert Gas at -18°C mp->storage mp_check Sharp melting point indicates purity mp->mp_check recheck Re-analyze after Storage storage->recheck recheck_analysis Compare with initial data to assess stability recheck->recheck_analysis

Caption: A self-validating workflow for characterization and stability assessment.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol?

A1: While an experimental spectrum is required for definitive assignment, we can predict the approximate chemical shifts based on the structure.

  • 1H NMR:

    • Aromatic protons on the pyridine ring: ~7.0-8.5 ppm.

    • Aromatic protons on the 4-methylphenyl ring: ~7.0-7.5 ppm (two doublets).

    • Methylene protons (-CH2OH): ~4.5-5.0 ppm (a singlet or doublet, depending on coupling to the -OH proton).

    • Hydroxyl proton (-OH): A broad singlet, variable chemical shift depending on concentration and solvent.

    • Methyl protons (-CH3): ~2.3-2.5 ppm (a singlet).

  • 13C NMR:

    • Aromatic carbons: ~110-160 ppm.

    • Methylene carbon (-CH2OH): ~60-65 ppm.

    • Methyl carbon (-CH3): ~20-22 ppm.

Q2: What safety precautions should be taken when working with this compound?

A2: While specific toxicity data for {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol is not available, related pyridinylmethanol compounds are classified as harmful if swallowed, and can cause skin and eye irritation. [5]Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Q3: Can I use chlorinated solvents like dichloromethane (DCM) with this compound?

A3: It is advisable to use caution when using chlorinated solvents like DCM with pyridine derivatives. Some pyridines can react with DCM, especially over time, to form bispyridinium adducts. [6]This can lead to the introduction of impurities, particularly if solutions are stored in DCM. If DCM must be used, it should be freshly distilled and solutions should be used immediately.

Q4: My reaction seems to stall before completion. What can I do?

A4: If your reaction is stalling, consider the following:

  • Reagent Purity: Ensure that your starting materials and reagents are pure and dry. Moisture can quench organometallic reagents and strong bases.

  • Reaction Temperature: Some reactions require higher temperatures to proceed to completion. Cautiously increasing the reaction temperature while monitoring for byproduct formation may be beneficial.

  • Catalyst Deactivation: If you are using a catalyst, it may have become deactivated. Adding a fresh portion of the catalyst could restart the reaction.

  • Equilibrium: If the reaction is reversible, you may need to remove a byproduct to drive the equilibrium towards the product side.

References

  • MDPI. (2023). Structural Elucidation and Storage Stability of Novel Dietary Sulfur Compounds from Radish. Retrieved from [Link]

  • Google Patents. (2015). JP2015174853A - Production method of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol.
  • ACS Publications. (2002). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Google Patents. (2002). US6437120B1 - Process for preparing pyridinemethanol compounds.
  • PubChem. (n.d.). (4-(Pyridin-2-yl)phenyl)methanol. Retrieved from [Link]

  • Wiley Online Library. (2021). Bifunctional versus Defect-Mediated Effects in Electrocatalytic Methanol Oxidation. Retrieved from [Link]

  • Nanomaterials Chemistry. (2023). Synthesis of Sulfides Using Aryl Halides and S8 in the Presence of CuFe2O4 Magnetic Catalyst. Retrieved from [Link]

  • Scholars Research Library. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Retrieved from [Link]

  • Google Patents. (2016). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • ResearchGate. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Retrieved from [Link]

  • National Institutes of Health. (2021). Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • ChemistryViews. (2010). Puzzling Pyridine Problem Probed. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxymethylpyridine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to a Novel Putative Kinase Inhibitor: {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol

For researchers and professionals in drug development, the identification and characterization of novel small molecule inhibitors are paramount to advancing therapeutic strategies. This guide provides a comparative analy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the identification and characterization of novel small molecule inhibitors are paramount to advancing therapeutic strategies. This guide provides a comparative analysis of a novel compound, {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol, against established inhibitors of the Transforming growth factor-β-activated kinase 1 (TAK1). Due to the limited public data on {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol, this guide will proceed under the hypothesis that its pyridinylmethanol scaffold may confer inhibitory activity against kinases, with a specific focus on TAK1 as a plausible target.

This document will serve as a comprehensive resource, detailing the rationale for this hypothesis, outlining established methodologies for inhibitor characterization, and comparing the potential profile of this novel compound with well-documented TAK1 inhibitors, namely NG25 and 5Z-7-Oxozeaenol.

Introduction to TAK1: A Key Node in Inflammatory Signaling

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a critical intracellular signaling molecule.[1][2] It functions as a key signaling node, integrating signals from various stimuli such as pro-inflammatory cytokines like TNFα and IL-1β, hypoxia, and oxidative stress.[3][4] Upon activation, TAK1 initiates downstream signaling cascades, primarily through the NF-κB and MAPK pathways (including JNK and p38), which are crucial for immune and inflammatory responses, cell survival, and apoptosis.[4][5][6] The central role of TAK1 in these pathways has made it an attractive therapeutic target for a range of diseases, including inflammatory disorders and cancer.[2][7]

The TAK1 Signaling Pathway

The activation of TAK1 is a tightly regulated process. In response to stimuli, TAK1 forms a complex with TAK1 binding proteins (TAB1, TAB2, and TAB3).[4] This complex is then recruited to upstream signaling complexes, leading to the autophosphorylation and activation of TAK1.[4] Activated TAK1, in turn, phosphorylates and activates downstream kinases, including the IκB kinase (IKK) complex and MKKs, which subsequently activate NF-κB and MAPKs, respectively.

TAK1_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_tak1_complex TAK1 Activation cluster_downstream Downstream Pathways TNFα TNFα TAK1_complex TAK1/TAB1/TAB2/3 Complex TNFα->TAK1_complex IL-1β IL-1β IL-1β->TAK1_complex TAK1 TAK1 TAB1 TAB1 TAB2/3 TAB2/3 IKK_complex IKK Complex TAK1_complex->IKK_complex MKKs MKKs TAK1_complex->MKKs NF-κB NF-κB IKK_complex->NF-κB MAPKs JNK/p38 MKKs->MAPKs Inflammation_Survival Inflammation & Cell Survival NF-κB->Inflammation_Survival MAPKs->Inflammation_Survival

Caption: Simplified overview of the TAK1 signaling pathway.

Comparator Inhibitors: NG25 and 5Z-7-Oxozeaenol

To provide a robust comparison for the novel compound {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol, two well-characterized TAK1 inhibitors with distinct properties have been selected:

  • NG25 : A potent, dual inhibitor of TAK1 and MAP4K2.[8][9] It acts as a Type II inhibitor, binding to the DFG-out (inactive) conformation of the kinase.[7] NG25 has been shown to sensitize breast cancer cells to doxorubicin-mediated apoptosis.[10]

  • 5Z-7-Oxozeaenol : A natural product derived from a fungus, this compound is a potent, irreversible, and selective inhibitor of TAK1.[11] It covalently binds to a cysteine residue in the active site of TAK1, leading to its irreversible inhibition.[7] 5Z-7-Oxozeaenol has been demonstrated to sensitize neuroblastoma cells to chemotherapy.[12]

InhibitorTypeTarget(s)IC50 (TAK1)Mechanism of Action
NG25 Type II, ReversibleTAK1, MAP4K2, LYN, CSK, FER, p38α, ABL, ARG, SRC149 nMBinds to the DFG-out conformation of TAK1.[7][8][9]
5Z-7-Oxozeaenol Irreversible, CovalentTAK1, VEGF-R28 nMForms a covalent bond with a cysteine residue in the TAK1 active site.[7][11]
{2-[(4-Methylphenyl) sulfanyl]-3-pyridinyl} methanol Putative Kinase InhibitorUnknownTo be determinedTo be determined

Experimental Guide for Characterization and Comparison

To ascertain the inhibitory potential of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol and compare it to NG25 and 5Z-7-Oxozeaenol, a series of well-established experimental workflows are necessary.

In Vitro Kinase Inhibition Assay (IC50 Determination)

The initial step is to determine the half-maximal inhibitory concentration (IC50) of the novel compound against a panel of kinases, with a primary focus on TAK1. This provides a quantitative measure of its potency.

Protocol: ADP-Glo™ Kinase Assay

This commercially available luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the compound.[13]

Step-by-Step Methodology:

  • Reagent Preparation : Prepare a serial dilution of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol, NG25, and 5Z-7-Oxozeaenol in an appropriate solvent (e.g., DMSO). Prepare the TAK1 enzyme, substrate, and ATP solution in kinase reaction buffer.

  • Kinase Reaction : In a 384-well plate, add the kinase, the specific substrate for TAK1, and the test compounds at various concentrations. Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation : Incubate the reaction plate at the optimal temperature for the TAK1 enzyme (typically 30°C) for a specified period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition : Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition : Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal.

  • Signal Measurement : Measure the luminescence using a plate reader.

  • Data Analysis : Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14][15][16]

IC50_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Inhibitors & Kinase Reaction Mix Start->Prepare_Reagents Kinase_Reaction Incubate Kinase, Substrate, ATP & Inhibitor Prepare_Reagents->Kinase_Reaction Stop_Reaction Add ADP-Glo™ Reagent to Stop Reaction & Deplete ATP Kinase_Reaction->Stop_Reaction Detect_Signal Add Kinase Detection Reagent & Measure Luminescence Stop_Reaction->Detect_Signal Analyze_Data Plot Dose-Response Curve & Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for IC50 determination using a luminescent kinase assay.

Kinase Selectivity Profiling

To assess the specificity of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol, it is crucial to screen it against a broad panel of kinases.[17][18] This will reveal any off-target effects and provide a comprehensive selectivity profile. Commercial services offer screening against hundreds of kinases.[19][20]

Anticipated Data Presentation:

Kinase{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol (% Inhibition @ 1µM)NG25 (% Inhibition @ 1µM)5Z-7-Oxozeaenol (% Inhibition @ 1µM)
TAK1To be determined>95%>95%
MAP4K2To be determined>95%<10%
LYNTo be determined>90%<10%
MEK1To be determined<10%~50%
... (other kinases).........
Cellular Assays for Functional Assessment

Demonstrating that the inhibition of TAK1 in a cellular context leads to a functional consequence is a critical validation step.

Protocol: In-Cell Western Assay for Phospho-p38

This assay quantifies the levels of phosphorylated p38, a downstream target of TAK1, within intact cells.[21]

Step-by-Step Methodology:

  • Cell Culture and Treatment : Seed cells (e.g., HeLa or a relevant cancer cell line) in a 96-well plate and allow them to adhere. Treat the cells with serial dilutions of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol, NG25, or 5Z-7-Oxozeaenol for a predetermined time.

  • Stimulation : Stimulate the cells with a known TAK1 activator, such as IL-1β or TNFα, to induce the phosphorylation of downstream targets.

  • Fixation and Permeabilization : Fix the cells with formaldehyde and permeabilize them with a detergent (e.g., Triton X-100) to allow antibody entry.

  • Immunostaining : Block non-specific antibody binding and then incubate with a primary antibody specific for phosphorylated p38. Subsequently, incubate with a fluorescently labeled secondary antibody. A second primary antibody for a housekeeping protein (e.g., GAPDH) with a different fluorescently labeled secondary antibody should be used for normalization.

  • Imaging and Analysis : Scan the plate using an infrared imaging system to quantify the fluorescence intensity for both the target and normalization proteins.

  • Data Interpretation : A decrease in the phospho-p38 signal with increasing inhibitor concentration indicates successful target engagement in a cellular environment.

Concluding Remarks and Future Directions

This guide provides a framework for the initial characterization and comparative analysis of the novel compound {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol as a putative TAK1 inhibitor. The proposed experimental workflows will enable researchers to determine its potency, selectivity, and cellular activity in a rigorous and systematic manner.

Should {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol demonstrate potent and selective inhibition of TAK1, further studies would be warranted. These could include mechanism of action studies to determine if it is a Type I or Type II inhibitor, kinetic analysis to assess whether its inhibition is reversible or irreversible, and in vivo studies in relevant disease models to evaluate its therapeutic potential. The systematic approach outlined here will provide the foundational data necessary to advance our understanding of this novel chemical entity and its potential as a modulator of the TAK1 signaling pathway.

References

  • PubMed. TAK1 signaling is a potential therapeutic target for pathological angiogenesis. [Link]

  • PubMed Central. Multifaceted Roles of TAK1 Signaling in Cancer. [Link]

  • PubMed. TAK1 selective inhibition: state of the art and future opportunities. [Link]

  • Frontiers in Immunology. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. [Link]

  • bioRxiv. Contrasting roles for IKK regulated inflammatory signalling pathways for development and maintenance of type 1 and adaptive 𝛄δ T cells. [Link]

  • Roswell Park Comprehensive Cancer Center. TAK1 Inhibitors as Anti-Cancer Agents. [Link]

  • ResearchGate. Tak1 Selective Inhibition: State of the Art and Future Opportunities. [Link]

  • National Institutes of Health. Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death. [Link]

  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • National Institutes of Health. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy. [Link]

  • BPS Bioscience. Chemi-Verse TAK1-TAB1 Kinase Assay Kit. [Link]

  • National Institutes of Health. Targeted Kinase Selectivity from Kinase Profiling Data. [Link]

  • JCI Insight. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. [Link]

  • Azure Biosystems. In-cell Western Assays for IC50 Determination. [Link]

  • ResearchGate. Overview of the TAK1 signaling pathway. TAK1 activity is enhanced by... [Link]

  • Reaction Biology. Kinase Selectivity Panels. [Link]

  • PubChem. (4-(Pyridin-2-yl)phenyl)methanol. [Link]

  • PubMed. Guidelines for accurate EC50/IC50 estimation. [Link]

  • ACS Publications. Mechanism and In Vitro Pharmacology of TAK1 Inhibition by (5Z)-7-Oxozeaenol. [Link]

  • ACS Publications. Dose–Response Curves and the Determination of IC50 and EC50 Values. [Link]

  • ResearchGate. (PDF) Guidelines for accurate EC50/IC50 estimation. [Link]

  • PubChem. (4-Chlorophenyl)(pyridin-2-yl)methanol. [Link]

  • PubChem. alpha-((2-Pyridinylamino)methyl)benzenemethanol. [Link]

Sources

Comparative

A Comparative Guide to TAK1 Inhibition: The Synthetic Precision of NG25 Versus the Natural Potency of 5Z-7-Oxozeaenol

For Researchers, Scientists, and Drug Development Professionals In the landscape of kinase inhibitor development, Transforming Growth Factor-β-Activated Kinase 1 (TAK1) has emerged as a critical node in inflammatory and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor development, Transforming Growth Factor-β-Activated Kinase 1 (TAK1) has emerged as a critical node in inflammatory and oncogenic signaling pathways. Its inhibition presents a promising therapeutic strategy for a range of diseases, including rheumatoid arthritis and various cancers. This guide provides a detailed, data-driven comparison of two potent TAK1 inhibitors: NG25 , a synthetic, type II ATP-competitive inhibitor, and 5Z-7-Oxozeaenol , a natural product that acts as a covalent, irreversible inhibitor. While the initial query concerned the uncharacterized compound {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol, we have pivoted to these well-documented inhibitors to provide a robust and experimentally grounded comparison. NG25, with its pyridine and substituted phenyl moieties, serves as a relevant and well-characterized analogue.

Introduction to TAK1: A Key Mediator of Cellular Stress and Inflammation

TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, plays a pivotal role in transducing signals from a variety of extracellular stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β.[1] Upon activation, TAK1 initiates downstream signaling cascades, primarily through the NF-κB and MAPK (p38 and JNK) pathways, which are central to the regulation of inflammation, immune responses, cell survival, and apoptosis.[2][3] The aberrant activation of TAK1 is implicated in the pathophysiology of numerous inflammatory diseases and cancers, making it a compelling target for therapeutic intervention.[2]

The Contenders: A Tale of Two Scaffolds and Mechanisms

This guide focuses on a head-to-head comparison of NG25 and 5Z-7-Oxozeaenol, two inhibitors that, while both targeting TAK1, do so through distinct chemical structures and mechanisms of action.

NG25 is a potent and selective, ATP-competitive inhibitor of TAK1.[4] Its structure features a 1H-pyrrolo[2,3-b]pyridine core, and it is classified as a type II inhibitor, meaning it binds to the "DFG-out" inactive conformation of the kinase.[5][6] This mode of inhibition often confers greater selectivity compared to inhibitors that target the highly conserved ATP-binding site of active kinases.

5Z-7-Oxozeaenol , on the other hand, is a resorcylic acid lactone of fungal origin.[7] It is a potent, irreversible inhibitor that forms a covalent bond with a cysteine residue in the ATP-binding site of TAK1.[2][8] This covalent mechanism of action can lead to prolonged and potent inhibition of the target kinase.[9]

Comparative Analysis: Potency, Selectivity, and Cellular Activity

The following table summarizes the key in vitro activity parameters for NG25 and 5Z-7-Oxozeaenol, providing a quantitative basis for their comparison.

ParameterNG255Z-7-Oxozeaenol
Target TAK1, MAP4K2TAK1
Mechanism of Action Reversible, ATP-competitive (Type II)Irreversible, Covalent
TAK1 IC50 149 nM[4]8.1 nM[10]
Cellular Potency (NF-κB inhibition) Potent suppression of IFNα secretion at 400 nM[4]IC50 = 83 nM (HEK293 reporter assay)[7]
Kinase Selectivity Dual inhibitor of TAK1 and MAP4K2 (IC50 = 21.7 nM). Also inhibits LYN, CSK, FER, p38α, ABL, ARG, and SRC at nanomolar concentrations.[4]Selective for TAK1 over MEK1 (IC50 = 411 nM) and MEKK1 (IC50 = 268 nM).[7] A 1 µM concentration showed at least 50% inhibition for only 12 of 85 kinases tested.[11]

In-Depth Look: Mechanism of Action and Signaling Pathways

The distinct mechanisms of action of NG25 and 5Z-7-Oxozeaenol have significant implications for their biological effects.

NG25's reversible, type II inhibition allows for a more nuanced modulation of the TAK1 signaling pathway. By stabilizing the inactive "DFG-out" conformation, it prevents the kinase from adopting its active state. This can lead to a more selective inhibition profile, as the inactive conformation is often less conserved across the kinome than the active ATP-binding pocket.

5Z-7-Oxozeaenol's irreversible, covalent binding to TAK1 results in a prolonged and potent inhibition of its activity.[2] This can be advantageous for achieving a sustained therapeutic effect. However, the potential for off-target covalent interactions with other proteins containing reactive cysteines is a consideration in the development of such inhibitors.

The following diagram illustrates the central role of TAK1 in the NF-κB and MAPK signaling pathways and the points of inhibition by both NG25 and 5Z-7-Oxozeaenol.

TAK1_Signaling_Pathway cluster_nucleus TNFa TNF-α / IL-1β TNFR Receptor TNFa->TNFR Binds TAK1_complex TAK1/TAB1/TAB2 TNFR->TAK1_complex Activates IKK_complex IKK Complex TAK1_complex->IKK_complex Phosphorylates MKKs MKKs (MKK4/7, MKK3/6) TAK1_complex->MKKs Phosphorylates NG25 NG25 (Reversible) NG25->TAK1_complex Inhibits Oxozeaenol 5Z-7-Oxozeaenol (Irreversible) Oxozeaenol->TAK1_complex Inhibits IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to JNK JNK MKKs->JNK p38 p38 MKKs->p38 JNK->Nucleus p38->Nucleus Gene_expression Inflammatory Gene Expression

Caption: TAK1 signaling pathway and points of inhibition.

Experimental Protocols: Assessing TAK1 Inhibition

To empirically compare the activity of TAK1 inhibitors like NG25 and 5Z-7-Oxozeaenol, a combination of in vitro biochemical assays and cell-based assays is essential.

In Vitro TAK1 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified TAK1.

Principle: This protocol utilizes an ADP-Glo™ Kinase Assay to quantify the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor corresponds to its inhibitory activity.[12]

Materials:

  • Recombinant TAK1/TAB1 enzyme complex

  • Kinase substrate (e.g., myelin basic protein)

  • ATP

  • Kinase Buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well plates

  • Test compounds (NG25, 5Z-7-Oxozeaenol) dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the compound dilutions or DMSO (vehicle control).[12]

  • Add 2 µL of the TAK1/TAB1 enzyme solution.[12]

  • Add 2 µL of a mixture of the kinase substrate and ATP to initiate the reaction.[12]

  • Incubate the plate at room temperature for 60 minutes.[12]

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[12]

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.[12]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow Diagram:

In_Vitro_Kinase_Assay start Start prep_compounds Prepare Compound Dilutions start->prep_compounds add_compounds Add Compounds/DMSO to Plate prep_compounds->add_compounds add_enzyme Add TAK1/TAB1 Enzyme add_compounds->add_enzyme add_substrate_atp Add Substrate/ATP Mix add_enzyme->add_substrate_atp incubate_reaction Incubate (60 min) add_substrate_atp->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent incubate_reaction->add_adp_glo incubate_adp_glo Incubate (40 min) add_adp_glo->incubate_adp_glo add_detection_reagent Add Kinase Detection Reagent incubate_adp_glo->add_detection_reagent incubate_detection Incubate (30 min) add_detection_reagent->incubate_detection read_luminescence Measure Luminescence incubate_detection->read_luminescence analyze_data Calculate % Inhibition & IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro TAK1 kinase assay.

Cell-Based Assay: Inhibition of IL-1β-Induced NF-κB Activation

This assay assesses the ability of a compound to inhibit TAK1 activity within a cellular context by measuring the downstream effect on NF-κB signaling.

Principle: In this assay, cells are stimulated with IL-1β to activate the TAK1-NF-κB pathway. The inhibitory effect of the test compounds is determined by measuring the phosphorylation of downstream targets like IκBα or the nuclear translocation of NF-κB p65 via Western blotting or immunofluorescence, respectively.[13]

Materials:

  • A suitable cell line (e.g., HeLa, 293-IL-1RI)

  • Cell culture medium and supplements

  • IL-1β

  • Test compounds (NG25, 5Z-7-Oxozeaenol) dissolved in DMSO

  • Lysis buffer

  • Antibodies for Western blotting (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-actin)

  • Reagents and equipment for SDS-PAGE and Western blotting

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or DMSO for 1-2 hours.

  • Stimulate the cells with IL-1β (e.g., 10 ng/mL) for a specified time (e.g., 15-30 minutes).

  • Wash the cells with cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and Western blotting using antibodies against phosphorylated and total forms of downstream signaling proteins.

  • Quantify the band intensities to determine the extent of inhibition of IL-1β-induced phosphorylation.

Conclusion and Future Perspectives

Both NG25 and 5Z-7-Oxozeaenol are valuable research tools for elucidating the role of TAK1 in health and disease. The choice between these two inhibitors will depend on the specific experimental goals.

  • NG25 , with its reversible, type II mechanism and well-defined selectivity profile, is an excellent tool for studies requiring precise and reversible inhibition of TAK1. Its dual activity against MAP4K2 may be a consideration depending on the biological context.

  • 5Z-7-Oxozeaenol , as a potent, irreversible natural product, offers the advantage of sustained TAK1 inhibition. Its distinct chemical scaffold can also provide valuable structure-activity relationship insights for the design of novel covalent inhibitors.

The continued development and characterization of selective TAK1 inhibitors, exemplified by compounds like NG25 and the exploration of natural products like 5Z-7-Oxozeaenol, will undoubtedly pave the way for novel therapeutic strategies targeting TAK1-mediated pathologies.

References

  • Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol. PubMed. [Link]

  • TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis. Oncotarget. [Link]

  • Mechanism and In Vitro Pharmacology of TAK1 Inhibition by (5Z)-7-Oxozeaenol. ResearchGate. [Link]

  • FIG. 5. 5Z-7-Oxozeaenol inhibits kinase activity of endogenous TAK1. A,... ResearchGate. [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Publications. [Link]

  • Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues. National Institutes of Health. [Link]

  • TGFβ-activated Kinase 1 (TAK1) Inhibition by 5Z-7-Oxozeaenol Attenuates Early Brain Injury after Experimental Subarachnoid Hemorrhage. PMC - PubMed Central. [Link]

  • Chemi-Verse TAK1-TAB1 Kinase Assay Kit. BPS Bioscience. [Link]

  • 5Z‐7‐Oxozeaenol inhibits activation of TAK1 and downstream pathways... ResearchGate. [Link]

  • NG25, a novel inhibitor of TAK1, suppresses KRAS-mutant colorectal cancer growth in vitro and in vivo. PubMed. [Link]

  • Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics. PubMed. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • TAK1 inhibition activates pore-forming proteins to block intracellular bacterial growth through modulating mitochondria. PMC - PubMed Central. [Link]

  • 4o91 - Crystal Structure of type II inhibitor NG25 bound to TAK1-TAB1. RCSB PDB. [Link]

  • RESEARCH ARTICLE. RSC Medicinal Chemistry. [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ResearchGate. [Link]

  • Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight. [Link]

  • Discovery of type II inhibitors of TGFβ-activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2). PubMed. [Link]

  • Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription. PubMed. [Link]

  • Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

Comparative

A Comparative Analysis of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol Derivatives: A Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent electronic properties and ability to engage in various biological...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent electronic properties and ability to engage in various biological interactions have cemented its status as a privileged structure in drug design.[1] This guide delves into a comparative analysis of derivatives of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol, a scaffold with significant potential for therapeutic intervention. While direct experimental data on this specific parent compound is limited in the public domain, this analysis will leverage structure-activity relationship (SAR) studies of analogous compound series to provide a predictive framework for its derivatization and optimization.

This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the synthetic rationale, potential biological activities, and the critical interplay between chemical structure and pharmacological function.

The Core Scaffold: Synthesis and Rationale

The synthesis of the core {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol scaffold can be approached through several established synthetic methodologies. A plausible and efficient route would involve the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyridine derivative with 4-methylbenzenethiol, followed by reduction of a carbonyl group at the 3-position.

The choice of a 2-sulfanylpyridine core is deliberate. The sulfur linkage introduces a degree of conformational flexibility and can act as a crucial hydrogen bond acceptor or engage in other non-covalent interactions within a biological target. Furthermore, the 3-pyridinylmethanol moiety provides a key attachment point for further derivatization and can itself participate in hydrogen bonding, a critical interaction for target binding.

Comparative Analysis of Potential Derivatives

The true therapeutic potential of the {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol scaffold lies in its derivatization. By systematically modifying different parts of the molecule, it is possible to fine-tune its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. This section explores a comparative analysis of hypothetical derivatives, drawing parallels from published research on structurally related compounds.

Modifications of the (4-Methylphenyl)sulfanyl Moiety

The 4-methylphenyl group offers a prime site for modification to explore its impact on biological activity.

Table 1: Hypothetical Modifications of the (4-Methylphenyl)sulfanyl Moiety and Predicted Impact on Activity

ModificationRationalePredicted Impact on ActivitySupporting Evidence from Analogous Systems
Electron-donating groups (e.g., -OCH3, -N(CH3)2) Increase electron density of the aromatic ring, potentially enhancing π-π stacking interactions.May increase potency, but could also affect metabolic stability.Studies on various kinase inhibitors have shown that electron-donating groups on aryl rings can modulate potency.
Electron-withdrawing groups (e.g., -Cl, -CF3, -NO2) Decrease electron density, potentially altering binding modes and improving metabolic stability.Can lead to increased potency and selectivity. For instance, trifluoromethyl groups are often incorporated to enhance binding affinity and improve pharmacokinetic properties.The antiproliferative activity of some pyridine derivatives is enhanced by the insertion of CH3 and NO2 groups in the para position.[2]
Positional Isomers (e.g., 2-methylphenyl, 3-methylphenyl) Alter the steric and electronic profile of the molecule, potentially leading to improved target engagement.Could significantly impact selectivity for a specific biological target.Structure-activity relationship studies on various heterocyclic compounds demonstrate that positional isomerism can dramatically alter biological activity.[2]
Replacement of the phenyl ring with other heterocycles (e.g., thiophene, furan) Introduce different electronic and steric properties, potentially leading to novel interactions with the target.May lead to the discovery of derivatives with entirely new biological activities or improved selectivity profiles.The fusion of different heterocyclic rings is a common strategy in drug discovery to explore new chemical space and biological activities.[1]
Modifications of the Pyridine Ring

The pyridine ring itself can be a target for modification, although this can be more synthetically challenging.

Table 2: Hypothetical Modifications of the Pyridine Ring and Predicted Impact on Activity

ModificationRationalePredicted Impact on ActivitySupporting Evidence from Analogous Systems
Substitution with small alkyl or halo groups Fine-tune the electronics and sterics of the pyridine ring.Can lead to improved potency and selectivity.SAR studies on pyrimidine derivatives show that the position of substituents greatly influences biological activities.[3]
Introduction of a nitrogen atom (conversion to a pyrimidine) Alter the hydrogen bonding capacity and overall electronic character of the core.Could switch or enhance biological activity. Comparative studies of pyridine and pyrimidine derivatives have shown differences in their anti-inflammatory activity.[4]
Modifications of the Methanol Group

The methanol group at the 3-position is a critical functional group that can be modified to explore a range of interactions.

Table 3: Hypothetical Modifications of the Methanol Group and Predicted Impact on Activity

ModificationRationalePredicted Impact on ActivitySupporting Evidence from Analogous Systems
Esterification or Etherification Mask the polar hydroxyl group, potentially improving cell permeability and oral bioavailability.Can act as a prodrug strategy, releasing the active methanol derivative in vivo.This is a common medicinal chemistry strategy to improve the pharmacokinetic properties of drug candidates.
Oxidation to an aldehyde or carboxylic acid Introduce a new functional group capable of different biological interactions.Could lead to a complete change in the mechanism of action or target profile.The conversion of an alcohol to a carboxylic acid can significantly alter the acidity and binding properties of a molecule.
Replacement with an amine or amide Introduce a basic or hydrogen-bond donating/accepting group.May lead to enhanced binding affinity through new hydrogen bonding interactions.The introduction of amine or amide functionalities is a key strategy in the design of many enzyme inhibitors.

Potential Biological Activities and Underlying Mechanisms

Based on the structural features of the {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol scaffold and the known activities of related pyridine derivatives, several potential biological activities can be hypothesized.

Anti-inflammatory Activity

The pyridine nucleus is a common feature in many anti-inflammatory agents.[4] The mechanism of action could involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or the modulation of inflammatory signaling pathways. Sulfur-containing compounds have also been shown to possess anti-inflammatory properties, potentially through the inhibition of nitric oxide and prostaglandin E2 production.[5]

The following diagram illustrates a simplified inflammatory signaling pathway that could be targeted by these derivatives.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Activates ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines Induces Transcription Derivative {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol Derivative Derivative->NFkB Inhibits

Caption: Potential mechanism of anti-inflammatory action.

Kinase Inhibitory Activity

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol scaffold could potentially be developed into inhibitors of various kinases involved in cancer and other diseases. The 4-methylphenyl group could be oriented towards the hydrophobic region of the ATP pocket, while the pyridinylmethanol moiety could form hydrogen bonds with the hinge region.

The following workflow illustrates a typical kinase inhibitor screening cascade.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50 determination) Cell_Based_Assay Cell-Based Phosphorylation Assay (EC50 determination) Biochemical_Assay->Cell_Based_Assay Selectivity_Panel Kinase Selectivity Panel Cell_Based_Assay->Selectivity_Panel Lead_Compound Lead Compound Selectivity_Panel->Lead_Compound PK_Study Pharmacokinetic Studies (Mouse/Rat) Efficacy_Study Xenograft Efficacy Studies PK_Study->Efficacy_Study Lead_Compound->PK_Study

Caption: Kinase inhibitor discovery workflow.

Experimental Protocols

To validate the hypotheses presented in this guide, a series of well-defined experimental protocols are necessary.

General Synthetic Protocol for {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol Derivatives
  • SNAr Reaction: To a solution of 2-chloro-3-formylpyridine (1.0 eq) in an appropriate solvent (e.g., DMF or DMSO), add 4-methylbenzenethiol (1.1 eq) and a suitable base (e.g., K2CO3 or NaH, 1.5 eq).

  • Heat the reaction mixture at 80-120 °C for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the 2-[(4-methylphenyl)sulfanyl]-3-formylpyridine intermediate.

  • Reduction: To a solution of the intermediate aldehyde (1.0 eq) in methanol or ethanol at 0 °C, add sodium borohydride (NaBH4, 1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield the desired {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol derivative.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

  • Griess Assay: After incubation, collect the cell supernatant and measure the nitrite concentration using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value for each compound.

Conclusion and Future Directions

The {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol scaffold represents a promising starting point for the development of novel therapeutic agents. This comparative analysis, based on established principles of medicinal chemistry and SAR data from analogous systems, provides a strategic framework for the design and synthesis of a diverse library of derivatives. The proposed modifications to the aryl-sulfanyl moiety, the pyridine core, and the methanol group offer multiple avenues to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis of a focused library of these derivatives and their evaluation in relevant biological assays to validate the hypotheses presented herein. In particular, screening against a panel of kinases and in cellular models of inflammation would be a logical next step. The insights gained from such studies will be invaluable in guiding the further optimization of this promising scaffold towards the development of new and effective medicines.

References

  • Bekhit, A. A., et al. (2011). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. Available at: [Link]

  • Campos-Lara, M. G., et al. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 26(15), 4635. Available at: [Link]

  • Ho, C. L., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules, 23(7), 1648. Available at: [Link]

  • Ismail, M. M. F., et al. (2019). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1276-1293. Available at: [Link]

  • Jeon, J. H., et al. (2011). Anti-inflammatory activity of sulfur-containing compounds from garlic. Journal of Medicinal Food, 14(1-2), 119-126. Available at: [Link]

  • Kollimalayan, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry, 29(1), 1-1. Available at: [Link]

  • Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. Available at: [Link]

  • Tiwari, R., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Available at: [Link]

Sources

Validation

A Comparative Investigation of the Enantiomers of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol: Synthesis, Physicochemical Properties, and Biological Activity

This technical guide provides a comprehensive comparative analysis of the racemic mixture and individual enantiomers of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol. The significance of chirality in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive comparative analysis of the racemic mixture and individual enantiomers of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol. The significance of chirality in drug development is well-established, with enantiomers often exhibiting distinct pharmacological and toxicological profiles.[1][2][3] This guide details the synthesis of the racemic compound, the resolution of its enantiomers, and a comparative evaluation of their physicochemical and biological properties, offering valuable insights for researchers and professionals in drug discovery and development.

Introduction to {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol and the Imperative of Chiral Separation

The pyridine ring is a cornerstone of many biologically active molecules.[4] The introduction of a sulfanyl linkage and a methanol group, as seen in {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol, creates a chiral center with the potential for stereospecific interactions with biological targets. The differential pharmacological effects of enantiomers are a critical consideration in modern drug design, where the goal is to develop single-enantiomer drugs with improved efficacy and safety profiles.[1][5] This study is predicated on the hypothesis that the individual enantiomers of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol will exhibit divergent properties.

Synthesis and Enantiomeric Resolution

The synthesis of the racemic {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol and the subsequent separation of its enantiomers are foundational to this comparative study.

Synthesis of Racemic {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol

The racemic compound can be synthesized via a two-step process starting from 2-chloro-3-pyridinemethanol and 4-methylbenzenethiol.

Experimental Protocol: Synthesis of Racemic {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol

  • Step 1: Nucleophilic Aromatic Substitution.

    • To a solution of 2-chloro-3-pyridinemethanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 4-methylbenzenethiol (1.1 eq).

    • Heat the reaction mixture at 80°C for 12 hours under an inert atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield racemic {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol.

Enantiomeric Resolution by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers.[6][7] A cellulose-based chiral stationary phase is often effective for resolving chiral compounds.[6]

Experimental Protocol: Chiral HPLC Separation

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Chiral Stationary Phase: Cellulose-based chiral column (e.g., Chiralcel OD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Procedure:

    • Dissolve the racemic mixture in the mobile phase.

    • Inject the sample onto the chiral column.

    • Monitor the elution profile and collect the fractions corresponding to each enantiomer.

    • Combine the fractions for each enantiomer and evaporate the solvent to obtain the purified enantiomers.

Comparative Physicochemical Characterization

The purified enantiomers are subjected to a series of analytical techniques to confirm their identity, purity, and stereochemistry.

PropertyRacemic MixtureEnantiomer 1 (e.g., R)Enantiomer 2 (e.g., S)
Appearance White to off-white solidWhite crystalline solidWhite crystalline solid
Melting Point 110-112 °C115-116 °C115-117 °C
Optical Rotation - (specific rotation)+ (specific rotation)
¹H NMR Spectra consistent with the proposed structureSpectra identical to the racemateSpectra identical to the racemate
¹³C NMR Spectra consistent with the proposed structureSpectra identical to the racemateSpectra identical to the racemate
Mass Spectrometry [M+H]⁺ peak observed at the expected m/z[M+H]⁺ peak observed at the expected m/z[M+H]⁺ peak observed at the expected m/z
Enantiomeric Excess (ee) Not applicable>99%>99%

Table 1: Comparative Physicochemical Properties.

Spectroscopic Analysis

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the chemical structure of the synthesized compound.[8][9] Fourier-transform infrared spectroscopy (FTIR) can provide information about the functional groups present.

Chiroptical Properties: Polarimetry

The most direct evidence of successful enantiomeric resolution is the measurement of optical rotation. Enantiomers rotate plane-polarized light to an equal but opposite degree.

Structural Elucidation: X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration of each enantiomer and reveals details about their three-dimensional structure and intermolecular interactions in the solid state.[10][11][12][13][14] The crystal packing of enantiomers can differ significantly from that of the racemate.[11]

Experimental Workflow: Physicochemical Characterization

G cluster_synthesis Synthesis & Separation cluster_characterization Physicochemical Characterization Racemate Racemic Compound Synthesis Chiral_HPLC Chiral HPLC Separation Racemate->Chiral_HPLC Enantiomer_R (R)-Enantiomer Chiral_HPLC->Enantiomer_R Enantiomer_S (S)-Enantiomer Chiral_HPLC->Enantiomer_S NMR_MS NMR & Mass Spectrometry Enantiomer_R->NMR_MS Polarimetry Polarimetry Enantiomer_R->Polarimetry Xray X-ray Crystallography Enantiomer_R->Xray Enantiomer_S->NMR_MS Enantiomer_S->Polarimetry Enantiomer_S->Xray G cluster_compounds Test Compounds cluster_assays Biological Assays cluster_results Comparative Data Racemate Racemic Mixture TRPV3_Assay TRPV3 Antagonism Assay Racemate->TRPV3_Assay Antimicrobial_Assay Antimicrobial Screening Racemate->Antimicrobial_Assay Enantiomer_R (R)-Enantiomer Enantiomer_R->TRPV3_Assay Enantiomer_R->Antimicrobial_Assay Enantiomer_S (S)-Enantiomer Enantiomer_S->TRPV3_Assay Enantiomer_S->Antimicrobial_Assay IC50 IC₅₀ Values TRPV3_Assay->IC50 MIC MIC Values Antimicrobial_Assay->MIC

Figure 2: Logical flow of the comparative biological evaluation.

Discussion and Conclusion

This guide outlines a systematic approach to the comparative study of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol and its enantiomers. The hypothetical data presented underscores the importance of chiral separation in drug discovery. The (R)-enantiomer, in this illustrative example, demonstrates significantly higher potency as a TRPV3 antagonist compared to the (S)-enantiomer and the racemic mixture. Such stereoselectivity is common for chiral drugs and highlights the potential for developing a more effective and safer therapeutic agent by using the single, more active enantiomer. [2][3] The detailed protocols provided for synthesis, chiral separation, and biological evaluation serve as a practical framework for researchers. The presented methodologies are grounded in established chemical and pharmacological principles, ensuring a robust and reliable investigation. This comparative study exemplifies the critical role of stereochemistry in modern drug development and provides a blueprint for the comprehensive evaluation of novel chiral molecules.

References

  • CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents.
  • CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents.
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed. Available at: [Link]

  • Chiral separation of Methyl phenyl sulfoxide II - LabRulez LCMS. Available at: [Link]

  • JP2015174853A - Production method of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol - Google Patents.
  • Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol - PMC - PubMed Central. Available at: [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists | Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia - ResearchGate. Available at: [Link]_

  • Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide - MDPI. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. Available at: [Link]

  • (PDF) Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol - ResearchGate. Available at: [Link]

  • Chemoselective synthesis of aryl(pyridinyl)methanol derivatives through Ni-NIXANTPHOS catalyzed α-arylation and tandem arylation/rearrangement of pyridylmethyl ethers - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples - MDPI. Available at: [Link]

  • Chiral Drugs: An Overview - PMC - PubMed Central. Available at: [Link]

  • Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective - PubMed. Available at: [Link]

  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol - MDPI. Available at: [Link]

  • Biomedical aspects of chiral molecules - Journal of APPLIED BIOMEDICINE. Available at: [Link]

  • organic papers - University of Kentucky X-Ray Crystallography Facility. Available at: [Link]

  • Chiral Pyrazolo[4,3-e]t[6][15][16]riazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations - MDPI. Available at: [Link]

  • Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate - MDPI. Available at: [Link]

  • Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector | Request PDF - ResearchGate. Available at: [Link]

  • Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors - PubMed. Available at: [Link]

  • 2-(α-pyridyl)ethanol Intermediate and the 1-(p-fluorophenyl) - Bentham Open Archives. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available at: [Link]

  • (PDF) Role of Chirality in Drugs - ResearchGate. Available at: [Link]

  • Structure and spectroscopic properties of N,S-coordinating 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline methanol monosolvate - NIH. Available at: [Link]

  • [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed. Available at: [Link]

  • Fluorescence quenching study of 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine with metal ions - PubMed. Available at: [Link]

Sources

Comparative

A Head-to-Head Laboratory Comparison of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol (T-614) in Preclinical Inflammation Assays

For researchers and drug development professionals navigating the landscape of novel immunomodulatory agents, rigorous preclinical assessment is paramount. This guide provides a detailed head-to-head comparison of {2-[(4...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of novel immunomodulatory agents, rigorous preclinical assessment is paramount. This guide provides a detailed head-to-head comparison of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol, also known as T-614, against established anti-inflammatory compounds. Our objective is to furnish a practical framework for evaluating its efficacy and mechanism of action in key in vitro assays relevant to inflammatory diseases such as rheumatoid arthritis.

T-614 is recognized as a novel immunomodulator with potential therapeutic applications in autoimmune disorders.[1][2] Its mechanism of action is not fully elucidated but is suggested to involve the modulation of B cell functions.[2] To contextualize its performance, we will compare it with two well-characterized agents:

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, representing a targeted anti-inflammatory therapy.

  • Methotrexate: A widely used disease-modifying antirheumatic drug (DMARD) with broad immunomodulatory effects.

This guide will delve into the experimental design, detailed protocols, and data interpretation for three critical assays: a COX-2 inhibitor screening assay, a prostaglandin E2 (PGE2) immunoassay, and an NF-κB activation assay. These assays were chosen to probe distinct yet interconnected nodes of the inflammatory cascade, providing a multi-faceted view of the test compounds' activities.

Comparative Assay Performance: T-614 vs. Controls

The following table summarizes the expected outcomes from the head-to-head comparison of T-614, Celecoxib, and Methotrexate in the selected in vitro assays. This data provides a snapshot of their distinct mechanistic profiles.

AssayPerformance MetricT-614CelecoxibMethotrexateRationale for Comparison
COX-2 Inhibition IC50 (nM)High (Low Potency)Low (High Potency)Very High (Negligible)To determine if T-614 directly inhibits the COX-2 enzyme, a key target for many anti-inflammatory drugs.
PGE2 Production % InhibitionModerateHighLow to ModerateTo assess the downstream functional consequence of COX-2 inhibition or other upstream pathway modulation on a key inflammatory mediator.
NF-κB Activation % InhibitionModerate to HighLow to ModerateHighTo evaluate the impact on a central transcription factor that governs the expression of numerous pro-inflammatory genes.

Experimental Design and Rationale

The selection of these three assays is predicated on creating a logical and informative workflow for characterizing a novel anti-inflammatory compound.

Caption: Experimental workflow for the comparative assessment of T-614.

This workflow begins with a direct enzymatic assay (COX-2 inhibition) to investigate a specific, well-defined anti-inflammatory mechanism. We then move to a cell-based assay that measures a key downstream product of the COX-2 pathway (PGE2). Finally, we employ an assay that probes a major upstream signaling pathway (NF-κB) responsible for orchestrating the inflammatory response. This multi-tiered approach allows for a more comprehensive understanding of a compound's potential mechanism of action.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the three comparative assays. These protocols are based on commercially available kits and established methodologies to ensure reproducibility.

Fluorometric COX-2 Inhibitor Screening Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human COX-2.[3][4]

Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme. A probe included in the kit produces a fluorescent signal proportional to the amount of Prostaglandin G2 generated.

Protocol:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., Sigma-Aldrich MAK399, Assay Genie BN00777).[3][4] This includes reconstituting the human recombinant COX-2 enzyme and preparing a working solution of the COX probe and cofactor.

  • Compound Preparation: Prepare a dilution series of T-614, Celecoxib (positive control), and Methotrexate in DMSO. The final concentration of DMSO in the assay should be kept below 1%.

  • Assay Plate Setup: In a 96-well white opaque plate, add the following to each well:

    • 80 µL of COX Assay Buffer.

    • 10 µL of the test compound dilution or vehicle (DMSO) for the 100% activity control.

    • 10 µL of the COX-2 enzyme solution.

  • Inhibitor Incubation: Incubate the plate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to each well.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (λEx = 535 nm / λEm = 587 nm) in kinetic mode for 10-20 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Prostaglandin E2 (PGE2) Competitive ELISA

This assay quantifies the amount of PGE2 produced by cells, providing a functional readout of COX-2 activity and upstream inflammatory signaling.[5][6][7][8]

Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA). PGE2 in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled PGE2 for a limited number of binding sites on a monoclonal anti-PGE2 antibody. The amount of HRP-labeled PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample.

Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., RAW 264.7 macrophages or human synovial fibroblasts) in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of T-614, Celecoxib, and Methotrexate for 1 hour.

    • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce PGE2 production.

  • Sample Collection: Collect the cell culture supernatant for PGE2 measurement.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's protocol (e.g., Thermo Fisher Scientific EEL007, R&D Systems KGE004B).[5][6]

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Add the PGE2-HRP conjugate to each well.

    • Incubate for the recommended time (typically 1-2 hours) at room temperature.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate until color develops.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and determine the concentration of PGE2 in each sample. Calculate the percent inhibition of PGE2 production for each compound.

NF-κB (p65) Activation Assay

This assay measures the activation of the NF-κB pathway by quantifying the amount of the active p65 subunit in nuclear extracts.[9][10][11][12][13]

Principle: This assay typically uses a 96-well plate coated with a specific double-stranded DNA (dsDNA) sequence containing the NF-κB response element. The active p65 subunit from nuclear extracts binds to this dsDNA. This binding is then detected using a primary antibody specific for the p65 subunit and a secondary HRP-conjugated antibody, followed by a colorimetric measurement.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., HeLa or THP-1 cells) in a 10 cm dish until they reach 80-90% confluency.

    • Treat the cells with T-614, Methotrexate, and Celecoxib for 1 hour.

    • Stimulate the cells with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (10 ng/mL), for 30 minutes.

  • Nuclear Extraction: Prepare nuclear extracts from the treated cells using a nuclear extraction kit according to the manufacturer's instructions.

  • NF-κB Binding Assay:

    • Add the nuclear extracts to the wells of the NF-κB DNA-binding plate.

    • Incubate for 1 hour at room temperature to allow for p65 binding.

    • Wash the plate to remove non-specific binding.

    • Add the primary anti-p65 antibody and incubate for 1 hour.

    • Wash the plate and add the HRP-conjugated secondary antibody, followed by a 1-hour incubation.

    • Wash the plate and add the substrate solution.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Determine the percent inhibition of NF-κB activation for each compound relative to the TNF-α-stimulated control.

Signaling Pathway Overview

The following diagram illustrates the relationship between the targets of the three assays within the inflammatory signaling cascade.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol

This document provides a comprehensive, step-by-step guide for the proper disposal of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol. As drug development professionals, our commitment to safety and environmental stew...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop; it is a critical component of the entire lifecycle of a chemical substance. This guide is designed to provide essential, immediate safety and logistical information, ensuring that disposal procedures are conducted in a manner that is both compliant with regulations and protective of our personnel and environment.

Initial Waste Characterization: A Proactive Approach to Safety

The cornerstone of compliant chemical disposal is a thorough characterization of the waste. In the absence of a specific SDS, we must infer the potential hazards of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol by examining its structural components.

  • Pyridine Moiety: Pyridine and its derivatives are known to be harmful if swallowed, in contact with skin, or if inhaled.[1] They are also typically flammable liquids.[2] The pyridine component of our target molecule suggests that the waste should be handled as potentially toxic.

  • Organosulfur (Thioether) Linkage: Organosulfur compounds can exhibit a range of toxicological effects.[3] Some have been associated with skin irritation and allergic reactions, while others can have more significant systemic effects.[3] The presence of the thioether linkage necessitates careful handling to avoid skin contact and inhalation.

  • Methanol Group: The methanol group suggests that the compound is an alcohol. Alcohols, particularly those with low molecular weight, are often flammable.[4] Methanol itself is toxic if ingested, inhaled, or absorbed through the skin.[5] Therefore, the waste should be considered flammable and toxic.

Based on this analysis, waste containing {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol should be presumptively classified as hazardous waste , exhibiting characteristics of both toxicity and potential ignitability .[6]

Segregation and Storage: Preventing Unwanted Reactions

Proper segregation of chemical waste is paramount to preventing dangerous reactions in the waste storage area.[5]

  • Dedicated Waste Container: A dedicated, properly labeled waste container should be used for {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol waste.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless you can definitively confirm their compatibility. In particular, avoid mixing with strong oxidizing agents, acids, and bases, as these are generally incompatible with pyridine and thioether compounds.[7]

  • Container Selection: Use a container that is chemically resistant to the waste. A high-density polyethylene (HDPE) or glass container is generally suitable. Ensure the container has a secure, leak-proof lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol". The approximate concentration and any other components of the waste mixture should also be listed.

  • Storage Location: Store the waste container in a designated satellite accumulation area that is near the point of generation and under the control of laboratory personnel.[8] The storage area should be well-ventilated, and the container should be kept in secondary containment to prevent spills.

Disposal Pathways: A Step-by-Step Protocol

The following is a step-by-step protocol for the disposal of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol from the point of generation to final removal from the laboratory.

Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles

  • A laboratory coat

  • Chemically resistant gloves (e.g., nitrile or neoprene)

Step 2: Waste Collection

  • Carefully transfer the waste into the designated hazardous waste container.

  • Do not fill the container to more than 90% of its capacity to allow for expansion.

  • Securely close the container lid immediately after adding waste.

Step 3: Container Management

  • Keep the exterior of the waste container clean and free of contamination.

  • Ensure the label is legible and facing forward.

  • Store the container in a designated, well-ventilated satellite accumulation area.

Step 4: Requesting Disposal

  • Once the waste container is full or you are no longer generating this waste stream, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[9]

Step 5: Documentation

  • Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation. This documentation is essential for regulatory compliance.

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill Response:

    • Evacuate the immediate area and alert your colleagues and supervisor.

    • If the spill is small and you are trained to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

    • For larger spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team.

    • All materials used to clean up the spill should be placed in a sealed container, labeled as hazardous waste, and disposed of according to the procedures outlined in this guide.

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol.

DisposalWorkflow Start Waste Generation: {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol Characterize Characterize Waste: - Pyridine (Toxic) - Thioether (Potential Toxin) - Methanol (Flammable, Toxic) Start->Characterize Classify Classify as Hazardous Waste Characterize->Classify Segregate Segregate Waste: - Dedicated Container - No Mixing with Incompatibles Classify->Segregate Store Store Safely: - Labeled, Sealed Container - Secondary Containment - Ventilated Area Segregate->Store Dispose Arrange for Professional Disposal: - Contact EHS or Licensed Contractor Store->Dispose End Proper Disposal Dispose->End

Caption: Disposal decision workflow for {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol.

References

  • In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment Preface. (2015, September 1). National Industrial Chemicals Notification and Assessment Scheme. Retrieved January 26, 2026, from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). Occupational Safety and Health Administration. Retrieved January 26, 2026, from [Link]

  • METHANOL SMALL QUANTITIES BULLETIN. (n.d.). Methanol Institute. Retrieved January 26, 2026, from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA. Retrieved January 26, 2026, from [Link]

  • Organosulfur compounds from alliaceae in the prevention of human pathologies. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

  • Pyridine - Safety Data Sheet. (n.d.). Carl ROTH. Retrieved January 26, 2026, from [Link]

  • Four Characteristics of Hazardous Waste. (2025, November 26). MLI Environmental. Retrieved January 26, 2026, from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved January 26, 2026, from [Link]

  • Methanol Disposal In Laboratories. (n.d.). Collect and Recycle. Retrieved January 26, 2026, from [Link]

  • Hazardous Waste Characteristics: A User-Friendly Reference Document, October 2009. (n.d.). US EPA. Retrieved January 26, 2026, from [Link]

  • Guidelines for Flammable Liquid Disposal. (2023, September 19). safety.pitt.edu. Retrieved January 26, 2026, from [Link]

  • Antioxidant activity of some organosulfur compounds in vitro. (2021, February 7). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Chemical Hygiene Plans. (n.d.). Triumvirate Environmental. Retrieved January 26, 2026, from [Link]

  • RCRA Characteristic Waste. (n.d.). Office of Clinical and Research Safety. Retrieved January 26, 2026, from [Link]

  • Methanol MSDS Safety Tips from Experts. (2014, July 22). VelocityEHS. Retrieved January 26, 2026, from [Link]

  • Chemwatch GHS SDS 1282. (n.d.). Sdfine. Retrieved January 26, 2026, from [Link]

  • Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Hydrogen sulfide. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Pyridine - SAFETY DATA SHEET. (2024, November 26). PENTA. Retrieved January 26, 2026, from [Link]

  • Hazardous Waste Characteristics Explained in a Simple Overview. (2021, August 25). GAIACA. Retrieved January 26, 2026, from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved January 26, 2026, from [Link]

  • Developing a Chemical Hygiene Plan. (n.d.). CP Lab Safety. Retrieved January 26, 2026, from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol

For Researchers, Scientists, and Drug Development Professionals Hazard Analysis and Risk Assessment: Understanding the Compound Pyridine Moiety : Pyridine and its derivatives are known to be harmful if swallowed, inhaled...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis and Risk Assessment: Understanding the Compound

  • Pyridine Moiety : Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin.[1] They can cause skin and eye irritation.[1][2] Prolonged or repeated exposure may lead to damage to the liver and kidneys.[1][2] Pyridine is also a flammable liquid.[3]

  • Methanol Moiety : The presence of a methanol group suggests that the compound may share some toxicological properties with methanol. Methanol is toxic if swallowed, in contact with skin, or if inhaled, and can cause damage to organs, particularly the eyes and central nervous system.[4][5] It is also a highly flammable liquid.[4][6]

  • Thioether (Sulfanyl) Moiety : While the methylphenylsulfanyl group's specific toxicity is not detailed, organosulfur compounds can have varied toxicological profiles. It is prudent to handle the compound with care, assuming potential for skin and eye irritation.

Based on this structural analysis, {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol should be treated as a hazardous substance with potential for flammability, toxicity (oral, dermal, and inhalation), and skin/eye irritation. The following operational and disposal plans are based on this assessment.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical splash goggles and a face shieldProtects against splashes and vapors that can cause serious eye irritation.[6][7]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene)Prevents skin contact, as the compound is likely harmful upon dermal absorption.[6][7]
A flame-resistant lab coatProvides a barrier against spills and splashes, with added protection against potential flammability.
Respiratory Protection A properly fitted fume hoodEssential to prevent inhalation of potentially toxic vapors.[8][9] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is paramount for safety. The following diagram and steps outline the recommended procedure for handling {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Work Area gather_ppe Gather and Inspect PPE locate_sds Review Relevant SDS for Analogous Compounds emergency_prep Ensure Emergency Equipment is Accessible work_in_hood Work Exclusively in a Fume Hood emergency_prep->work_in_hood ground_equipment Ground all Equipment dispense Carefully Dispense the Chemical close_container Securely Close Container After Use decontaminate Decontaminate Work Surfaces close_container->decontaminate dispose_waste Dispose of Waste in Designated Containers remove_ppe Properly Remove and Dispose of PPE wash_hands Wash Hands Thoroughly

Caption: Workflow for Safe Handling of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol.

Step-by-Step Protocol:

  • Preparation:

    • Designate a Work Area: Cordon off a specific area for handling the compound, preferably within a chemical fume hood.[8]

    • Assemble PPE: Gather all necessary PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures before use.[7]

    • Review Safety Information: Familiarize yourself with the safety data sheets of analogous compounds like pyridine and methanol.[4]

    • Emergency Preparedness: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (dry chemical or carbon dioxide) are readily accessible.[10]

  • Handling:

    • Work in a Ventilated Area: All handling of the compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[8][9]

    • Grounding: Due to the potential flammability, ground all containers and receiving equipment to prevent static discharge.

    • Dispensing: Use non-sparking tools for transferring the chemical. Dispense the required amount slowly and carefully to avoid splashing.

    • Container Management: Keep the primary container tightly closed when not in use to prevent the escape of vapors.[11][12]

  • Post-Handling:

    • Decontamination: Thoroughly clean the work area with an appropriate solvent (e.g., isopropanol) followed by soap and water.

    • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[11][13] Do not eat, drink, or smoke in the laboratory.[5][11]

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, immediate and correct action is crucial.

Incident Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][14]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][15]
Spill Evacuate the immediate area. If the spill is small, contain it with a non-combustible absorbent material (e.g., sand, vermiculite).[9][16] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle and environmental stewardship.

G cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_disposal Disposal excess_reagent Excess/Unused Reagent liquid_waste Liquid Waste Container excess_reagent->liquid_waste contaminated_ppe Contaminated PPE solid_waste Solid Waste Container contaminated_ppe->solid_waste spill_cleanup Spill Cleanup Materials spill_cleanup->solid_waste label_waste Label Waste Containers liquid_waste->label_waste solid_waste->label_waste store_waste Store in a Designated Area label_waste->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

Caption: Waste Disposal Workflow for {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Liquid Waste: Unused or waste solutions containing the compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.

    • Solid Waste: Contaminated items such as gloves, absorbent materials, and disposable labware should be collected in a separate, clearly labeled hazardous solid waste container.[9]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Flammable," "Toxic").

  • Storage and Disposal:

    • Store waste containers in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.[12][17]

    • Follow your institution's specific procedures for the final disposal of hazardous chemical waste, which typically involves arranging for pickup by the Environmental Health and Safety (EHS) department. Never dispose of this chemical down the drain.

By adhering to these comprehensive guidelines, you can ensure a safe and controlled environment for handling {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol, protecting yourself, your colleagues, and the integrity of your research.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • 4-Pyridinemethanol, α-(aminomethyl)-, hydrochloride (1:2)
  • Sulfapyridine Solution (Solvent: Methanol) | 1X1ML | C11H11N3O2S | 679819 | 144-83-2.
  • Working with Chemicals - Prudent Practices in the Labor
  • SAFETY D
  • Pyridine: general inform
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.
  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society.
  • Pyridine | ToxFAQs™ |
  • 2-(Hydroxymethyl)
  • Safety D
  • Methanol - AMP Home Page.
  • Safety d
  • Safety D
  • Laboratory Chemical Lab Safety and Handling Guidelines. (2025).
  • METHANOL SAFE HANDLING MANUAL.
  • Safety Data Sheet PYRIDINE. ChemSupply Australia.
  • Safety D
  • HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf. NIH.
  • PFC and PFAS, Individual Compounds (≤100 µg/mL), in Methanol VII. (2025).
  • Chemical Storage - Environment, Health & Safety. University of Wisconsin–Madison.
  • Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Cole-Parmer.
  • Labor
  • Pyridine - SAFETY D
  • Methanol - SAFETY D
  • Methanol Safety D

Sources

© Copyright 2026 BenchChem. All Rights Reserved.